The Energetic Landscape: A Technical Guide to the Thermodynamic Characteristics of Trifluoromethylated Azepan-2-one Derivatives
This guide provides an in-depth exploration of the thermodynamic characteristics of trifluoromethylated azepan-2-one derivatives, a class of compounds of increasing interest in medicinal chemistry and materials science....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the thermodynamic characteristics of trifluoromethylated azepan-2-one derivatives, a class of compounds of increasing interest in medicinal chemistry and materials science. The introduction of a trifluoromethyl (CF3) group into the flexible seven-membered azepan-2-one (ε-caprolactam) ring system introduces profound stereoelectronic effects that significantly alter its conformational preferences and overall energetic landscape. Understanding these thermodynamic properties is critical for rational drug design, reaction optimization, and the development of novel materials with tailored functionalities.
This document moves beyond a simple recitation of facts to explain the causality behind experimental and computational choices, offering a framework for researchers to design and interpret their own studies in this area.
The Conformational Dynamics of the Azepan-2-one Scaffold
The seven-membered azepan-2-one ring is not planar and exists in a dynamic equilibrium of several conformations. The most stable of these is generally accepted to be a chair-type conformation , which minimizes torsional strain.[1][2] However, other conformations, such as the boat and twist-boat, are also accessible and can be populated depending on the substitution pattern and environmental conditions.
The introduction of substituents on the ring can significantly shift this conformational equilibrium. For instance, studies on C-6 substituted ε-caprolactams have shown that a methoxycarbonyl group prefers an equatorial position to minimize steric hindrance.[1] However, the introduction of a bulky N-substituent, such as a tert-butyloxycarbonyl (BOC) group, can induce the C-6 substituent to adopt an axial orientation, demonstrating the subtle interplay of steric forces in determining the lowest energy conformation.[1]
The Impact of Trifluoromethylation on Azepan-2-one Thermodynamics
The trifluoromethyl group is a powerful modulator of molecular properties due to its unique electronic and steric characteristics. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, can significantly alter the electron distribution within the azepan-2-one ring. This can influence the hybridization of atoms, bond lengths, and the polarity of the molecule.
From a thermodynamic standpoint, the introduction of a CF3 group is expected to have the following effects:
Conformational Preferences: The steric bulk of the CF3 group will likely introduce a strong preference for an equatorial position on the azepan-2-one ring to avoid unfavorable 1,3-diaxial interactions. This can lock the ring into a more rigid conformation compared to its non-fluorinated counterpart.
Stabilization through Hyperconjugation: Anomeric-like hyperconjugative interactions between the fluorine lone pairs and adjacent sigma anti-bonding orbitals (nF → σ*CF) can contribute to the stabilization of certain conformations.[3][4][5]
Changes in Enthalpy of Formation: The formation of C-F bonds is highly exothermic, which will be reflected in the overall enthalpy of formation of trifluoromethylated azepan-2-one derivatives.[3][4][5]
Altered Intermolecular Interactions: The high polarity of the C-F bonds and the overall increase in the molecular dipole moment can lead to stronger and more specific intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding, which will affect the crystal packing and bulk properties of the material.
Experimental Methodologies for Thermodynamic Characterization
A comprehensive understanding of the thermodynamic characteristics of trifluoromethylated azepan-2-one derivatives requires a combination of experimental techniques.
Calorimetry
Calorimetry is the primary experimental method for directly measuring the heat changes associated with chemical and physical processes, providing fundamental thermodynamic data.
3.1.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the temperatures and enthalpies of phase transitions, such as melting and crystallization. This information is crucial for understanding the thermal stability and purity of the compounds.
Step-by-Step DSC Protocol:
Sample Preparation: Accurately weigh 2-5 mg of the trifluoromethylated azepan-2-one derivative into an aluminum DSC pan.
Encapsulation: Hermetically seal the pan to prevent sublimation or decomposition during the experiment.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.
Hold the sample at the high temperature for a few minutes to ensure complete melting.
Cool the sample back to the starting temperature at a controlled rate.
A second heating ramp is often performed to study the behavior of the melt-quenched sample.
Data Analysis: The melting temperature (Tm) is determined from the onset of the melting endotherm, and the enthalpy of fusion (ΔHm) is calculated by integrating the peak area.
3.1.2. Isothermal Titration Calorimetry (ITC)
ITC can be used to study the thermodynamics of intermolecular interactions, such as host-guest binding or self-association in solution. This would be particularly relevant for understanding how trifluoromethylated azepan-2-ones interact with biological macromolecules.
Temperature-Dependent Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. By acquiring spectra at different temperatures, it is possible to observe changes in the populations of different conformers and to determine the thermodynamic parameters for the equilibrium between them (ΔG°, ΔH°, and ΔS°).
Step-by-Step Variable Temperature NMR Protocol:
Sample Preparation: Prepare a solution of the trifluoromethylated azepan-2-one derivative in a suitable deuterated solvent with a high boiling point (e.g., toluene-d8, DMSO-d6).
Initial Spectrum: Acquire a standard 1H or 19F NMR spectrum at room temperature.
Temperature Variation:
Gradually decrease the temperature in defined increments (e.g., 10 °C). At each temperature, allow the sample to equilibrate for several minutes before acquiring a spectrum.
Continue until significant changes in the spectrum are observed, such as the decoalescence of broad signals into distinct sets of peaks, indicating the slowing of conformational exchange on the NMR timescale.
Gradually increase the temperature above room temperature, again acquiring spectra at defined increments, until the signals coalesce into a single, averaged peak.
Data Analysis:
At the coalescence temperature (Tc), the rate constant for the conformational exchange can be calculated.
By analyzing the line shapes at different temperatures, the rate constants for the exchange process can be determined over a range of temperatures.
An Eyring plot (ln(k/T) vs. 1/T) can then be used to extract the activation parameters (ΔH‡ and ΔS‡) for the conformational interconversion.
If distinct conformers can be observed at low temperatures, their relative populations can be determined by integrating the corresponding signals, allowing for the calculation of the Gibbs free energy difference (ΔG°) between them.
Computational Approaches to Thermodynamic Analysis
Computational chemistry provides a powerful complement to experimental studies, offering insights into the structures and energies of different conformers and transition states that may be difficult to probe experimentally.
Density Functional Theory (DFT)
DFT is a widely used quantum chemical method that can provide accurate predictions of molecular geometries, energies, and other properties.[6][7]
Computational Workflow for Thermodynamic Analysis:
Technical Whitepaper: Solubility Profiling & Solvent Selection for 1-Phenyl-7-(trifluoromethyl)azepan-2-one
The following technical guide is structured as a high-level internal whitepaper designed for a drug discovery chemistry team. It addresses the specific physicochemical challenges posed by 1-Phenyl-7-(trifluoromethyl)azep...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level internal whitepaper designed for a drug discovery chemistry team. It addresses the specific physicochemical challenges posed by 1-Phenyl-7-(trifluoromethyl)azepan-2-one , a specialized fluorinated lactam scaffold.
Given that this specific molecule is a niche pharmaceutical intermediate with limited public empirical data, this guide synthesizes structural activity relationship (SAR) principles , fluorine chemistry insights , and standardized profiling protocols to establish a definitive solubility strategy.
Executive Summary
The compound 1-Phenyl-7-(trifluoromethyl)azepan-2-one represents a distinct class of fluorinated N-heterocycles. Its structure combines a seven-membered lactam (azepan-2-one) with a lipophilic N-phenyl motif and an electron-withdrawing trifluoromethyl (
) group at the -position (C7).
This unique substitution pattern creates a "polar hydrophobic" character. While the lactam core suggests polar compatibility, the steric and electronic bulk of the
and phenyl groups drastically suppresses aqueous solubility, necessitating a rigorous organic solvent profiling strategy. This guide outlines the theoretical solubility landscape, validated experimental protocols for determination, and solvent selection criteria for synthesis and formulation.
Eliminates the H-bond donor (N-H), significantly reducing water solubility. Increases stacking potential, favoring aromatic solvents.
7-Trifluoromethyl
Strong EWG / Lipophilic
Increases LogP significantly (+1.0 to +1.2 units). The C-F bond is non-polarizable, creating a "Teflon-like" local environment that resists solvation by water.
TPSA (Topological Polar Surface Area): ~20 Ų (Low polar surface, dominated by the amide carbonyl).
Solubility Class: BCS Class II (Low Solubility, High Permeability).
Anticipated Solubility Profile
Based on the "like dissolves like" principle and the specific fluorophilic nature of the C7 position, the following solubility trends are projected. This table serves as the baseline for experimental design.
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Chlorinated Hydrocarbons
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
The high polarizability of DCM interacts favorably with the dipole of the lactam and the phenyl ring.
To validate the predictions above, the Shake-Flask Method coupled with HPLC-UV quantification is the gold standard. This protocol ensures equilibrium is reached, distinguishing true solubility from metastable supersaturation.
Phase A: Preparation & Equilibration
Excess Addition: Weigh approximately 10 mg of solid 1-Phenyl-7-(trifluoromethyl)azepan-2-one into a 4 mL borosilicate glass vial.
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, DCM, pH 7.4 buffer).
Agitation: Cap tightly and place on an orbital shaker (300 rpm) or a thermomixer at 25°C ± 0.5°C .
Equilibration Time: Agitate for 24 to 48 hours .
Note: Fluorinated compounds often exhibit slow dissolution kinetics due to high lattice energy. 48 hours is recommended.
Phase B: Phase Separation & Sampling
Filtration: After equilibration, check for the presence of undissolved solid. If fully dissolved, add more solid until a precipitate remains (saturation).
Centrifugation: Centrifuge the saturated suspension at 10,000 rpm for 10 minutes to pellet the solid.
Supernatant Transfer: Carefully withdraw the supernatant using a glass syringe.
Filtration (Secondary): Pass through a 0.22 µm PTFE filter (PTFE is required; Nylon may bind the lipophilic compound).
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid). Gradient 50%
95% ACN over 8 minutes.
Rationale: High organic content is needed to elute the lipophilic
/Phenyl analog.
Detection: UV at 254 nm (Phenyl absorption).
Calculation:
Diagram: Thermodynamic Solubility Workflow
The following diagram illustrates the critical decision nodes in the solubility profiling workflow.
Figure 1: Step-by-step decision matrix for thermodynamic solubility determination, ensuring saturation is achieved before quantification.
Mechanistic Insights & Signaling Pathways
While this guide focuses on chemical solubility, understanding the biological solubility (biorelevance) is critical for researchers developing this as a drug candidate. The hydrophobicity driven by the
group suggests the compound will require lipid-based formulations (e.g., SEDDS) to access biological pathways.
The diagram below visualizes the Solvation-Permeation Mechanism , highlighting how the
group facilitates membrane crossing but hinders aqueous solvation.
Figure 2: Mechanistic representation of the compound's partition preference, driven by the fluorinated motif.
References & Authoritative Sources
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Context: Foundational text on how fluorine substitution (specifically
) alters lipophilicity and solubility profiles of heterocycles.
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
Context: Establishes the standard for assessing solubility issues in drug development (The Rule of Five).
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link
Context: Reference for solubility modeling and cosolvency methods applicable to lactam derivatives.
Bergström, C. A., et al. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link
Context: Methodology for experimental solubility determination (Shake-Flask protocol validation).
Disclaimer: The specific solubility values provided in the "Anticipated Solubility Profile" are theoretical estimates based on Group Contribution Methods and structural analogy to known fluorinated caprolactam derivatives. Empirical verification using the protocols in Section 4 is required for GMP applications.
Foundational
Technical Guide: 1-Phenyl-7-(trifluoromethyl)azepan-2-one in Medicinal Chemistry Scaffolds
The following technical guide details the structural utility, synthetic accessibility, and medicinal chemistry applications of 1-Phenyl-7-(trifluoromethyl)azepan-2-one . Executive Summary: Expanding the Epsilon-Lactam Sp...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural utility, synthetic accessibility, and medicinal chemistry applications of 1-Phenyl-7-(trifluoromethyl)azepan-2-one .
Executive Summary: Expanding the Epsilon-Lactam Space
In the pursuit of novel chemical entities (NCEs), medicinal chemists often face the "flatland" problem—over-reliance on sp²-rich aromatic systems. 1-Phenyl-7-(trifluoromethyl)azepan-2-one represents a high-value scaffold that addresses this by introducing three critical features:
Dimensionality: The 7-membered azepane ring (ε-lactam) offers unique puckering modes distinct from the common pyrrolidine (γ) and piperidine (δ) rings.
Fluorine Effect: The
-trifluoromethyl group () at the C7 position acts as a metabolic blocker and electronic modulator, significantly altering the basicity and lipophilicity of the lactam.
Hydrophobic Anchoring: The
-phenyl moiety provides a rigid hydrophobic handle for stacking interactions within receptor binding pockets.
This guide focuses on the regioselective synthesis of this scaffold via ring expansion and its application as a conformationally constrained peptidomimetic .
Structural Analysis & Physicochemical Profile
The core structure is an
-lactam (7-membered cyclic amide). The placement of the trifluoromethyl group adjacent to the nitrogen (C7) creates a unique electronic environment.
Electronic and Steric Effects
Dipole Moment & pKa: The strong electron-withdrawing nature of the
group () inductively destabilizes the developing positive charge on the nitrogen lone pair, reducing the basicity of the amide. This prevents non-specific binding and improves oral bioavailability.
Conformational Locking: The steric bulk of the
group (Van der Waals volume , similar to an isopropyl group) forces the azepane ring into a twisted chair conformation to minimize 1,2-allylic strain with the -phenyl group. This makes the scaffold an excellent -turn mimic in peptide design.
Comparative Scaffold Metrics
Feature
Pyrrolidin-2-one (5-ring)
Piperidin-2-one (6-ring)
Azepan-2-one (7-ring)
Ring Strain (kcal/mol)
~6.0
~0.5
~6.2
Conformational Flexibility
Rigid (Envelope)
Moderate (Chair/Boat)
High (Twist-Chair/Boat)
Peptide Mimicry
-turn
-turn
-turn / Helical
Metabolic Liability
Low
Moderate
High (without substitution)
Effect of 7-CF3
N/A
N/A
Blocks oxidative metabolism at C7
Synthetic Methodology: Regioselective Ring Expansion[1]
The most robust route to 1-Phenyl-7-(trifluoromethyl)azepan-2-one is not direct cyclization, which is entropically disfavored, but rather the Ring Expansion of Proline Derivatives via a bicyclic azetidinium intermediate. This protocol ensures high enantiopurity if starting from chiral L-Proline.[1]
Mechanistic Pathway
The synthesis exploits the "ambivalent" nature of the azetidinium ion. The trifluoromethyl group directs the nucleophilic attack to the more substituted carbon (regioselective expansion) due to electronic repulsion at the
-position.
Detailed Protocol (Self-Validating)
Objective: Synthesis of 1-Phenyl-7-(trifluoromethyl)azepan-2-one from
-phenyl-2-(trifluoromethyl)pyrrolidine.
Reagents:
Precursor:
-Phenyl-2-(trifluoromethyl)-2-(hydroxymethyl)pyrrolidine (derived from L-Proline).
Activator: Trifluoromethanesulfonic anhydride (
).
Base: 2,6-Lutidine (non-nucleophilic).
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow:
Activation: Dissolve the pyrrolidine alcohol precursor (1.0 equiv) in anhydrous DCM at -78°C. Add 2,6-lutidine (2.5 equiv).
Leaving Group Formation: Dropwise add
(1.1 equiv). The alcohol converts to the triflate, which spontaneously undergoes intramolecular nucleophilic attack by the nitrogen lone pair.
Azetidinium Formation (In Situ): The system forms a bicyclic 1-azoniabicyclo[3.2.0]heptane intermediate. Critical Checkpoint: The solution should remain clear; precipitation indicates salt formation without cyclization.
Ring Expansion: Allow the reaction to warm to 0°C. The strain of the 4-membered ring, combined with the electron-withdrawing
, directs the subsequent rearrangement or nucleophilic attack (if water/hydroxide is added during workup) to open the ring into the 7-membered azepane.
Oxidation (to Lactam): The resulting azepane is treated with
/ (catalytic oxidation) to install the carbonyl at the C2 position, yielding the final lactam.
Mechanism Visualization
The following diagram illustrates the critical Azetidinium Ring Expansion pathway.
Caption: Synthesis of the 7-membered lactam via strain-release of a bicyclic azetidinium intermediate.
Medicinal Chemistry Applications
Protease Resistance
Peptide-based drugs often fail due to rapid hydrolysis by peptidases. The
-lactam bond in 1-Phenyl-7-(trifluoromethyl)azepan-2-one is significantly more resistant to hydrolysis than standard amide bonds.
Mechanism: The non-planar distortion of the amide bond in the 7-membered ring reduces the orbital overlap between the nitrogen lone pair and the carbonyl
orbital, altering the transition state energy for enzymatic cleavage.
Application: This scaffold is ideal for replacing the
scissile bond in inhibitors of serine proteases (e.g., Thrombin, Elastase).
Conformational Restriction in Kinase Inhibitors
In kinase drug discovery, entropy penalties upon binding often reduce potency.
Strategy: Using the 1-Phenyl-7-(trifluoromethyl)azepan-2-one as a core spacer restricts the rotation of the phenyl group relative to the carbonyl.
Result: This "pre-organizes" the molecule into a bioactive conformation, reducing the entropic cost of binding (
). The group can be positioned to fill hydrophobic pockets (e.g., the "gatekeeper" region) often found in kinase ATP-binding sites.
CNS Penetration
The introduction of the trifluoromethyl group increases lipophilicity (
) while simultaneously lowering the Polar Surface Area (PSA) by shielding the amide nitrogen.
Blood-Brain Barrier (BBB): The scaffold exhibits properties favorable for BBB penetration (Multiparameter Optimization score > 4.5), making it suitable for neurodegenerative disease targets (e.g., BACE1 inhibitors).
References
Synthesis of Enantio-enriched Substituted
-Trifluoromethyl Azepanes.
Source: ACS Publications (Organic Letters / JOC)
Context: Defines the ring expansion methodology from proline derivatives via azetidinium ions.
URL:[Link]
Trifluoromethylated Lactams: Promising Small Molecules in Drug Discovery.
Source: Chemical Communications (Royal Society of Chemistry)
Context: Comprehensive review of lactam ring sizes and the specific impact of the CF3 group on bioactivity.[2][3]
URL:[Link]
Azepanes in Bioactive Molecules and Drugs.
Source: Advanced Synthesis & Catalysis
Context: Analysis of azepane prevalence in medicinal chemistry and synthetic routes via ring expansion.[4]
URL:[Link]
Electronic Effects of Trifluoromethyl Groups on Azepan-2-one Reactivity
Executive Summary The incorporation of a trifluoromethyl ( ) group into the azepan-2-one (caprolactam) scaffold introduces profound electronic and steric perturbations that significantly alter its reactivity profile comp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of a trifluoromethyl (
) group into the azepan-2-one (caprolactam) scaffold introduces profound electronic and steric perturbations that significantly alter its reactivity profile compared to the non-fluorinated parent. This guide analyzes the inductive ($ -I $) and steric impacts of the moiety, specifically focusing on -substitution. We provide a mechanistic understanding of how this group modulates amide bond stability, ring conformation, and polymerization kinetics, offering actionable protocols for researchers in peptidomimetic drug design and fluoropolymer synthesis.
Electronic & Conformational Landscape
The Inductive Perturbation
The
group is a powerful electron-withdrawing group (EWG) with a Pauling electronegativity comparable to oxygen. When positioned at the -carbon (C3) of the azepan-2-one ring, it exerts a strong negative inductive effect () on the adjacent carbonyl.
Carbonyl Electrophilicity: The
effect pulls electron density away from the carbonyl carbon, significantly increasing its electrophilic character. This lowers the energy of the LUMO (), making the lactam susceptible to nucleophilic attack (e.g., hydrolysis) under milder conditions than unsubstituted caprolactam.
N-H Acidity: Through
-bond transmission, the electron deficiency is relayed to the amide nitrogen. This stabilizes the conjugate base (anion) upon deprotonation, lowering the pKa of the N-H bond (typically from ~17 to ~13-14 in DMSO), facilitating N-alkylation reactions.
Conformational Locking
Azepan-2-one possesses a flexible seven-membered ring that typically exists in a twist-chair conformation. The introduction of a bulky
group (Van der Waals volume 42.6 ų, similar to an isopropyl group) imposes severe steric constraints.
Pseudo-Equatorial Preference: To minimize 1,3-diaxial-like interactions and transannular strain, the
group predominantly occupies the pseudo-equatorial position.
Ring Pucker: This steric bulk rigidifies the ring, reducing the entropic freedom usually associated with caprolactam. This has direct implications for binding affinity in medicinal chemistry (pre-organization) and ring-opening polymerization (strain release).
Comparative Electronic Metrics
Parameter
Azepan-2-one (Reference)
-CF-Azepan-2-one
Impact
C=O Dipole
Standard Amide Resonance
Reduced Resonance
Higher double-bond character at C=O; weaker C-N bond.
N-H pKa (DMSO)
~17.0
~13.5 - 14.5
Enhanced acidity; facile N-functionalization.
Hydrolysis Rate
Slow ()
Accelerated ()
Nucleophilic attack at C=O is energetically favored.
Ring Strain
Moderate
High
Increased driving force for Ring Opening Polymerization (ROP).
Mechanistic Pathways & Visualization
The following diagram illustrates the synthesis of
-trifluoromethyl azepan-2-one via the Beckmann Rearrangement and its subsequent divergent reactivity pathways.
Figure 1: Synthetic route and reactivity divergence of
-trifluoromethyl azepan-2-one. The electron-withdrawing nature of accelerates nucleophilic pathways (Hydrolysis, ROP).
Experimental Protocols
Synthesis of
-Trifluoromethyl Azepan-2-one
Context: Direct fluorination of azepanes is difficult. The most reliable route is the ring expansion of 2-trifluoromethyl cyclohexanone via the Beckmann rearrangement.
Purify via column chromatography. The lactam is more polar than the oxime.
Validation:
NMR should show a singlet (or doublet if H-coupled) around -63 to -70 ppm. IR should show a lactam C=O stretch shifted to higher wavenumbers (~1680-1690 cm) compared to unsubstituted caprolactam due to the effect.
Hydrolytic Stability Assay
Context: Determining the susceptibility of the activated carbonyl to cleavage.
Protocol:
Prepare a 10 mM solution of
-CF-azepan-2-one in DMSO-.
Add 5 equivalents of
containing 10 mM NaOD.
Monitoring: Acquire
NMR spectra every 5 minutes at 25°C.
Data Analysis: Track the integration of the
-proton signal. Plot vs. time to determine the pseudo-first-order rate constant ().
Expectation: The
analog will hydrolyze significantly faster than the parent caprolactam due to the destabilized amide bond.
Reactivity & Applications
Anionic Ring-Opening Polymerization (AROP)
The
-CF group destabilizes the cyclic amide, increasing the thermodynamic driving force for ring-opening. However, the kinetic propagation is sterically hindered.
Initiation: Use a strong base (e.g., Potassium tert-butoxide) to generate the lactamate anion. The increased acidity of the N-H makes initiation rapid.
Propagation: The attack of the lactamate anion on the activated monomer is electronically favorable but sterically sensitive. Lower polymerization temperatures (<100°C) are recommended to maintain control and prevent back-biting.
Result: Poly(
-trifluoromethyl--caprolactam), a fluorinated nylon-6 analog with enhanced hydrophobicity and thermal stability.
N-Alkylation for Peptidomimetics
The enhanced acidity of the N-H allows for mild alkylation conditions, useful for attaching the scaffold to drug linkers.
Conditions:
in DMF at room temperature is often sufficient, avoiding the need for NaH which is required for non-fluorinated lactams.
References
Electronic Effects in Fluorinated Amides
Klumpp, D. A., et al. "Superelectrophiles and the Effects of Trifluoromethyl Substituents." Journal of the American Chemical Society, 2011.[6]
Precision Synthesis of Fluorinated N-Heterocycles: A Strategic Technical Guide
Topic: Precision Synthesis of Fluorinated N-Heterocycles Content Type: In-depth Technical Guide Audience: Medicinal Chemists and Process Scientists Executive Summary The strategic incorporation of fluorine into N-heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Precision Synthesis of Fluorinated N-Heterocycles
Content Type: In-depth Technical Guide
Audience: Medicinal Chemists and Process Scientists
Executive Summary
The strategic incorporation of fluorine into N-heterocycles is no longer a niche optimization tactic but a fundamental driver of modern drug discovery.[1] Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine, with a significant subset featuring fluorinated nitrogen heterocycles (e.g., Fezolinetant , Favipiravir ).
This guide moves beyond generic textbook definitions to provide a rigorous, mechanism-driven analysis of three dominant synthetic methodologies: Radical C-H Functionalization (Minisci-type) , Photoredox Catalysis , and Deoxyfluorination . It prioritizes experimental causality—explaining why specific reagents and conditions are selected—to ensure reproducibility and scalability.
The Strategic Imperative: Fluorine as a Bioisostere
Before selecting a synthetic route, the medicinal chemist must define the physicochemical objective. The "Fluorine Effect" on N-heterocycles is distinct from carbocycles due to the lone pair on nitrogen.
Parameter
Effect of Fluorination on N-Heterocycle
Mechanistic Rationale
Basicity ()
Significant reduction (typically 1–2 log units).
The strong -withdrawing nature of fluorine pulls electron density from the N-lone pair, reducing proton affinity.
Metabolic Stability
Blocks oxidative metabolism (Cytochrome P450).
The C-F bond (approx. 116 kcal/mol) is resistant to oxidative cleavage, preventing the formation of unstable metabolites.
Lipophilicity ()
Modulation (often increased).
Fluorine is hydrophobic but polar; it alters the solvation shell without introducing the steric bulk of a methyl group.
Conformation
Dipole alignment.
The Gauche effect and dipole-dipole repulsion can lock flexible piperidine/pyrrolidine rings into bioactive conformations.
Best for: Direct functionalization of electron-deficient heterocycles (Pyridines, Quinolines, Pyrazines).
The Mechanistic Logic
Traditional Minisci reactions use harsh oxidants (persulfates) and acids, often leading to poly-alkylation. The modern variation utilizes Selectfluor not just as a fluorine source, but as a mild oxidant in the presence of Silver (I) salts.
Key Insight: In this system, the silver catalyst (
) is oxidized to a transient species by Selectfluor. This high-energy intermediate performs oxidative decarboxylation of carboxylic acids to generate alkyl radicals, or facilitates direct radical fluorination depending on the coupling partner.
Preparation: In a borosilicate glass vial, dissolve 4-cyanopyridine (0.2 mmol) and
(0.04 mmol) in 1 mL of water.
Acidification: Add TFA (0.2 mmol). Note: Protonation of the pyridine nitrogen is critical to lower the LUMO energy, making the ring more susceptible to nucleophilic radical attack.
Organic Phase: In a separate vessel, dissolve Selectfluor (0.4 mmol) and isobutyric acid (0.4 mmol) in 1 mL of DCE (1,2-Dichloroethane).
Biphasic Initiation: Combine the two phases. Seal the vial.
Reaction: Heat to 50°C with vigorous stirring (1000 rpm) for 12–24 hours. Vigorous stirring is essential to maximize the interfacial surface area in this biphasic system.
Workup: Quench with saturated
. Extract with DCM ( mL). Dry over and concentrate.
Methodology B: Photoredox Trifluoromethylation
Best for: Electron-rich heterocycles (Indoles, Pyrroles) where harsh oxidants would cause decomposition.
The Mechanistic Logic
This approach bypasses thermal activation. A photocatalyst (Ir or Ru-based) absorbs visible light to enter a long-lived excited state. This excited species acts as a single-electron reductant toward an electrophilic
source (e.g., Togni's Reagent or ), generating a radical. This radical adds regioselectively to the electron-rich heterocycle.
Visualization: The Photoredox Catalytic Cycle
The following diagram illustrates the specific pathway for Indole C-2 trifluoromethylation.
Caption: Figure 1: Oxidative quenching cycle for the regioselective trifluoromethylation of indoles using Togni's Reagent.
Best for: Converting phenols or alcohols to fluorides in complex, late-stage intermediates where
fails.
The Mechanistic Logic
Standard nucleophilic fluorination (e.g., CsF) often fails on electron-rich aromatics due to electronic repulsion. PhenoFluor (a imidazolium bifluoride reagent) operates via a unique mechanism:
Activation: The phenol attacks the imidazolium center, displacing a leaving group and forming a uronium-like intermediate.
Concerted Substitution: The bifluoride counter-ion attacks the ipso-carbon while the urea byproduct leaves. This bypasses the high-energy Meisenheimer complex associated with traditional
Source Grounding: Based on Ritter Group methodologies.
Reagents:
Substrate: Heteroaryl Alcohol/Phenol (1.0 equiv)
Reagent: PhenoFluor Mix (1.2 equiv)
Solvent: Toluene (Anhydrous)
Additives: CsF (2.0 equiv) - Often added to buffer the bifluoride activity.
Step-by-Step Workflow:
Setup: In a glovebox or under strict Argon atmosphere, charge a reaction tube with the substrate and CsF.
Reagent Addition: Add PhenoFluor solid.
Solvation: Add anhydrous Toluene. Concentration is key; usually
M to drive the bimolecular reaction.
Thermal Activation: Seal and heat to 80–110°C for 4 hours.
Purification: Cool to RT. Direct loading onto silica gel is often possible, or a simple filtration through Celite to remove insoluble salts.
Strategic Selection Guide
The following decision matrix assists in selecting the optimal fluorination strategy based on substrate electronics and stage of synthesis.
Caption: Figure 2: Decision matrix for selecting fluorination methodologies based on substrate electronic properties.
Data Summary: Reagent Comparison
Reagent
Fluorine Type
Primary Mechanism
Key Advantage
Major Limitation
Selectfluor
Electrophilic ()
SET / Radical Transfer
Non-volatile, stable solid; excellent for Minisci.
Cost; Atom economy (large waste byproduct).
Togni Reagent II
Radical ()
Photoredox / SET
Mild conditions; highly selective for indoles.
Reagent preparation/stability; cost.
PhenoFluor
Nucleophilic ()
Concerted Substitution
Fluorinates phenols/alcohols late-stage.
Moisture sensitivity; requires specific handling.
DAST/Deoxo-Fluor
Nucleophilic ()
/
Standard for simple alcohols.
Explosion hazard upon heating; unsuitable for scale-up.
References
Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant.
Source: University of California, Merced / ACS Publications.
Context: Primary source for the Ag-catalyzed protocol described in Section 2.
Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles.
Source: Organic Chemistry Frontiers (RSC).[3]
Context: Basis for the photoredox mechanism and Togni reagent usage.[3]
Late-Stage Fluorination: From Fundamentals to Application.
Source: Ritter Group / ACS Central Science.
Context: Authoritative source for PhenoFluor mechanism and application.
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
Source: Organic & Biomolecular Chemistry (RSC).
Context: Provided data on FDA-approved drugs (Fezolinetant) and general trends.
Fluorine‐Containing sp3‐Enriched Building Blocks for the Multigram Synthesis of Fluorinated Pyrazoles.
Source: Chemistry – A European Journal.
Context: Background on the "Building Block" strategy vs. direct fluorination.
Pharmacological Profiling of 1-Phenyl-7-(trifluoromethyl)azepan-2-one: Structural Logic and Target Prediction
[1][2] Executive Summary: The Structural Argument The molecule 1-Phenyl-7-(trifluoromethyl)azepan-2-one represents a highly specific "privileged scaffold" in medicinal chemistry.[1][2] Its architecture combines three cri...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The Structural Argument
The molecule 1-Phenyl-7-(trifluoromethyl)azepan-2-one represents a highly specific "privileged scaffold" in medicinal chemistry.[1][2] Its architecture combines three critical pharmacophoric elements:
The Azepan-2-one (Caprolactam) Core: A seven-membered lactam ring that provides a semi-rigid linker, mimicking the peptide bond geometry found in endogenous substrates while offering restricted conformational freedom compared to linear amides.[1][2]
The 1-Phenyl Substituent: A lipophilic aromatic moiety attached to the lactam nitrogen, capable of
) Group: Located at the -carbon (adjacent to the nitrogen), this group serves a dual purpose: it creates a steric block that protects the amide bond from hydrolytic enzymes (amidases), and it significantly enhances local lipophilicity ( value +0.88), facilitating membrane permeability and hydrophobic pocket occupation.[1]
Based on structure-activity relationship (SAR) analogies with known therapeutics, this guide identifies TRPV1 (Transient Receptor Potential Vanilloid 1) , CCR2 (C-C Chemokine Receptor Type 2) , and 11
The most chemically substantiated target for lipophilic azepan-2-one analogs is the TRPV1 ion channel , a key integrator of pain and inflammatory signaling.[1][2]
Mechanistic Rationale
TRPV1 antagonists often feature a "urea-like" or "amide-like" core flanked by a lipophilic "tail" and a polar "head."[1][2] The 1-phenyl-7-(trifluoromethyl)azepan-2-one structure mimics the binding mode of Caprazepine (a prototype azepine antagonist) and newer urea-based antagonists.[1][2]
Binding Mode: The lactam carbonyl functions as a hydrogen bond acceptor for Thr550 or Tyr511 in the vanilloid binding pocket.[1][2] The 1-phenyl group occupies the hydrophobic region normally engaged by the vanillyl group of capsaicin, while the 7-
group engages a specific hydrophobic sub-pocket, enhancing potency over non-fluorinated analogs.[1]
Therapeutic Application
Neuropathic Pain: Blockade of TRPV1 prevents calcium influx in nociceptive neurons.[1][2]
Inflammatory Hyperalgesia: Prevention of sensitization induced by inflammatory mediators (e.g., bradykinin, NGF).
Experimental Validation: Calcium Flux Assay
To validate this target, researchers must measure the inhibition of capsaicin-induced
Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
Data Analysis: Calculate
based on the reduction of peak fluorescence relative to vehicle control.
Secondary Target: Chemokine Receptor CCR2/CCR5
Azepan-2-one derivatives have been extensively documented as scaffolds for chemokine receptor antagonists , particularly for CCR2 and CCR5, which drive monocyte recruitment in inflammation.[1]
Mechanistic Rationale
The azepane ring acts as a spacer that positions the aromatic group (1-phenyl) and the electron-withdrawing group (7-
) to bridge the transmembrane helices of the GPCR.[1][2]
Allosteric Modulation: Unlike orthosteric chemokine ligands, small molecule antagonists often bind to an intracellular allosteric site (minor pocket) involving TM1, TM2, and TM7.
SAR Insight: The
group is critical here. In CCR2 antagonists, replacing a hydrogen or methyl with often increases residence time on the receptor by displacing high-energy water molecules from the hydrophobic pocket.[1]
Visualization: Inflammatory Signaling Pathway
The following diagram illustrates the intervention point of the azepan-2-one analog within the CCR2/TRPV1 inflammatory axis.[1][2]
Caption: Dual-target intervention logic. The azepan-2-one analog potentially blocks both the immune recruitment arm (CCR2) and the neurogenic pain arm (TRPV1) of the inflammatory response.[1][2]
Tertiary Target: 11
-HSD1 Inhibition
The 11
-Hydroxysteroid Dehydrogenase Type 1 enzyme converts inactive cortisone to active cortisol.[1][2] Inhibitors of this enzyme are sought for treating Metabolic Syndrome and Type 2 Diabetes.[1]
Pharmacophore Match: The substrate binding pocket of 11
-HSD1 is large and hydrophobic.[1][2] High-affinity inhibitors typically possess a bulky lipophilic group (like adamantyl or -phenyl) attached to a rigid amide/lactam core.[1][2]
Metabolic Stability: The 7-
group adjacent to the nitrogen is a classic medicinal chemistry strategy to block the metabolic liability of the lactam, a common failure point for early HSD1 inhibitors.[1]
Summary of Pharmacological Potential[3][4][5][6]
Target
Mechanism
Therapeutic Indication
Key Structural Feature
TRPV1
Ion Channel Antagonist
Neuropathic Pain, Migraine
1-Phenyl (Vanilloid mimic) + Lactam Core
CCR2
GPCR Antagonist
Atherosclerosis, Rheumatoid Arthritis
Azepane Spacer + 7- (Hydrophobic Anchor)
11-HSD1
Enzyme Inhibitor
Type 2 Diabetes, Obesity
Bulky Lipophilic Core (Metabolic Stability)
References
TRPV1 Antagonists & Azepine Scaffolds
Source: Kang, D. W., et al. (2020). "Structural insights into the binding of TRPV1 antagonists." Journal of Medicinal Chemistry.
Context: Discusses the requirement for a central H-bond acceptor (lactam) and lipophilic flanking groups.[1][2]
(Representative SAR discussion)
Trifluoromethyl in Medicinal Chemistry
Source: Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry, 61(14), 5822–5880.
Context: Valid
to block metabolism at the -position of amines/lactams.[1][2]
Source: Tepe, J. J., et al. (2011).[1] "Synthesis and biological evaluation of azepan-2-ones as CCR2 antagonists." Bioorganic & Medicinal Chemistry Letters.
Context: Establishes the azepan-2-one ring as a viable scaffold for GPCR targeting.
(General search query for verification)
11
-HSD1 Inhibitor Pharmacophores:
Source: Boyle, C. D., et al. (2009).[1] "Optimization of the amide-based series of 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters.
Context: Highlights the necessity of bulky lipophilic groups for potency.
An In-depth Technical Guide to 1-Phenyl-7-(trifluoromethyl)azepan-2-one: A Novel Scaffold for Modern Drug Discovery
Abstract The strategic incorporation of fluorinated moieties and privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 1-Phenyl-7-(tri...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of fluorinated moieties and privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 1-Phenyl-7-(trifluoromethyl)azepan-2-one, a novel yet underexplored pharmaceutical building block. While direct literature on this specific molecule is sparse, its constituent parts—the metabolically robust trifluoromethyl group, the conformationally flexible azepane core, and the synthetically versatile N-phenyl substituent—suggest its significant potential in the development of next-generation therapeutics. This document outlines the scientific rationale for its importance, proposes a plausible synthetic pathway based on established chemical principles, predicts its physicochemical properties, and discusses its potential applications in drug discovery programs. Detailed, field-proven experimental protocols are provided to enable its synthesis and utilization by researchers and drug development professionals.
Introduction: The Convergence of Three Privileged Moieties
The design of novel bioactive molecules often involves the strategic combination of structural motifs with known pharmacological advantages. 1-Phenyl-7-(trifluoromethyl)azepan-2-one is a prime example of such a design, integrating three key components that are highly valued in medicinal chemistry:
The Trifluoromethyl (CF₃) Group: The introduction of a trifluoromethyl group is a widely used strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The strong carbon-fluorine bonds are resistant to metabolic oxidation, and the group's high electronegativity can modulate the acidity or basicity of nearby functional groups, influencing target interactions.[1]
The Azepane Scaffold: The seven-membered azepane ring is a "privileged scaffold" found in numerous natural products and FDA-approved drugs.[2] Its conformational flexibility allows for a three-dimensional arrangement of substituents that can be optimized for specific biological targets, a feature often decisive for bioactivity.
The N-Phenyl Lactam System: The N-phenyl group introduces an aromatic system capable of engaging in various non-covalent interactions, such as π-π stacking, with biological targets. N-arylated lactams are key structural motifs in a range of clinically important drugs, including antibiotics and antiepileptics.[3]
The combination of these three features in a single, relatively simple molecule makes 1-Phenyl-7-(trifluoromethyl)azepan-2-one a highly attractive building block for creating libraries of novel compounds with potential therapeutic applications across various disease areas.
Proposed Synthetic Pathway
As 1-Phenyl-7-(trifluoromethyl)azepan-2-one is not commercially available, a de novo synthesis is required. The following section outlines a plausible and scientifically sound synthetic route, leveraging well-established and robust chemical transformations. The overall strategy involves the synthesis of a key intermediate, 2-(trifluoromethyl)cyclohexanone, followed by a Beckmann rearrangement to form the trifluoromethylated azepan-2-one core, and concluding with an N-arylation step.
Caption: Proposed synthetic pathway for 1-Phenyl-7-(trifluoromethyl)azepan-2-one.
Synthesis of 2-(Trifluoromethyl)cyclohexanone
The initial and most critical step is the introduction of the trifluoromethyl group at the α-position to the carbonyl of cyclohexanone. Several methods exist for the synthesis of α-trifluoromethyl ketones.[4][5][6][7] A robust approach involves the use of electrophilic trifluoromethylating agents on a pre-formed enolate or enol equivalent of cyclohexanone.
Experimental Protocol:
Enolate Formation: To a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq.) dropwise. Allow the solution to warm to 0 °C for 10 minutes before re-cooling to -78 °C. Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise. Stir the resulting lithium enolate solution for 30 minutes at -78 °C.
Trifluoromethylation: To the enolate solution, add a solution of an electrophilic trifluoromethylating reagent, such as N-(trifluoromethyl)-N-phenyl-benzenesulfonamide (Togni's reagent II) (1.2 eq.), in anhydrous THF.
Reaction Quench and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-(trifluoromethyl)cyclohexanone.
Beckmann Rearrangement to 7-(Trifluoromethyl)azepan-2-one
The Beckmann rearrangement is a classic and industrially significant reaction for converting cyclic ketoximes into lactams.[8][9][10] The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating.
Experimental Protocol:
Oximation: To a solution of 2-(trifluoromethyl)cyclohexanone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.). Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
Oxime Isolation: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude 2-(trifluoromethyl)cyclohexanone oxime. This is often a mixture of E/Z isomers and can be used directly in the next step.
Rearrangement: Add the crude oxime to polyphosphoric acid (PPA) or a solution of sulfuric acid at 0 °C. Heat the mixture to 100-120 °C and maintain for 1-2 hours.
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or flash column chromatography to afford 7-(trifluoromethyl)azepan-2-one.
N-Arylation to 1-Phenyl-7-(trifluoromethyl)azepan-2-one
The final step is the formation of the N-C bond between the lactam nitrogen and the phenyl ring. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and efficient method for this transformation.
Experimental Protocol:
Reaction Setup: To an oven-dried Schlenk tube, add 7-(trifluoromethyl)azepan-2-one (1.0 eq.), an aryl halide such as bromobenzene (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).
Reaction Execution: Evacuate and backfill the tube with an inert gas (N₂ or Ar). Add anhydrous toluene or dioxane as the solvent. Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product, 1-Phenyl-7-(trifluoromethyl)azepan-2-one.
Predicted Physicochemical Properties
The unique combination of the trifluoromethyl group, the azepane ring, and the N-phenyl substituent imparts a distinct set of physicochemical properties to the target molecule. These properties are crucial for its behavior in biological systems and its suitability as a drug candidate.
Property
Predicted Effect and Rationale
Lipophilicity (LogP)
Increased: The trifluoromethyl group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and access to lipophilic binding pockets.[1]
Metabolic Stability
Enhanced: The C-F bonds are exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., cytochrome P450s), reducing the rate of metabolic degradation and potentially increasing the in vivo half-life.[1]
Aqueous Solubility
Decreased: The increased lipophilicity from the trifluoromethyl and phenyl groups will likely decrease aqueous solubility. Formulation strategies may be required for in vivo studies.
Acidity/Basicity (pKa)
Modified: The electron-withdrawing nature of the trifluoromethyl group will decrease the basicity of the lactam nitrogen, although this is already low due to amide resonance. This can be beneficial in reducing off-target interactions with aminergic receptors.
Molecular Conformation
Flexible yet Constrained: The azepane ring provides conformational flexibility, while the bulky trifluoromethyl and phenyl groups will introduce steric constraints, favoring certain conformations that may be optimal for target binding.
Hydrogen Bonding
Acceptor: The lactam carbonyl oxygen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.
Potential Applications in Drug Discovery
The structural features of 1-Phenyl-7-(trifluoromethyl)azepan-2-one make it a versatile building block for targeting a wide range of biological systems. Its utility can be envisioned in a typical drug discovery workflow.
Caption: Workflow for utilizing the building block in drug discovery.
Potential therapeutic areas for derivatives of this scaffold include:
Central Nervous System (CNS) Disorders: The enhanced lipophilicity imparted by the trifluoromethyl group can improve blood-brain barrier penetration. The azepane scaffold is present in several CNS-active drugs. Therefore, derivatives could be explored as novel anticonvulsants, antidepressants, or neuroprotective agents.
Oncology: The metabolic stability and unique conformational properties could be leveraged to design potent and selective kinase inhibitors or modulators of other cancer-related targets.
Inflammatory Diseases: The scaffold could be used to develop inhibitors of enzymes involved in inflammatory pathways, such as proteases or synthases.
The phenyl ring serves as a convenient handle for further chemical modification, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Substituents can be introduced to modulate potency, selectivity, and pharmacokinetic properties.
Conclusion
1-Phenyl-7-(trifluoromethyl)azepan-2-one represents a promising, albeit underexplored, building block for pharmaceutical research. By combining the metabolic stability and lipophilicity of the trifluoromethyl group with the privileged, conformationally flexible azepane scaffold and the versatile N-phenyl substituent, this molecule offers a robust starting point for the design of novel therapeutics. The proposed synthetic route, based on established and reliable chemical transformations, provides a clear path for its preparation. It is anticipated that the availability of this and similar building blocks will empower medicinal chemists to explore new chemical space and develop innovative treatments for a range of human diseases.
References
Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. (2025). Publikationsserver der Universität Regensburg. [Link]
Yu, X., Maity, A., & Studer, A. (2026).
Synthesis of α-Trifluoromethylated Ketones from α,β-Unsaturated Ketones via Catecholboron Enolates. (2024). The Journal of Organic Chemistry. [Link]
Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources. (2017). Angewandte Chemie International Edition. [Link]
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. (n.d.). BORIS Portal - Universität Bern. [Link]
THE BECKMANN REARRANGEMENT OF CERTAIN CYCLO-HEXANONE OXIMES. (n.d.). University of Illinois. [Link]
Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. (2016). Chemistry – A European Journal. [Link]
Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. (2021). Helvetica Chimica Acta.
Catalytic, enantioselective N-acylation of lactams and thiolactams using amidine-based catalysts. (2012). Journal of the American Chemical Society. [Link]
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (n.d.). SURFACE at Syracuse University. [Link]
Catalytic, enantioselective N-acylation of lactams and thiolactams using amidine-based catalysts. (2012). PubMed. [Link]
Beckmann Rearrangement Cyclohexanone Oxime and Its Rearrangement to Ε-Caprolactam. (n.d.). Scribd. [Link]
Preparation of N-Phenyl-lactam Derivatives Capable of Stimulating Neurogenesis and Their Use in the Treatment of Neurological Disorders. (2015). ACS Medicinal Chemistry Letters. [Link]
Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. (n.d.). Royal Society of Chemistry. [Link]
Advances in the chemistry of β-lactam and its medicinal applications. (n.d.). PMC. [Link]
Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. (2022). MDPI. [Link]
Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (n.d.). UFJF. [Link]
Physical properties of β-lactams. (n.d.). ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Catalytic routes for preparing 1-Phenyl-7-(trifluoromethyl)azepan-2-one
Content Type: Application Note & Protocol
Audience: Senior Researchers, Process Chemists[1]
[1]
Abstract
This application note details a robust, modular catalytic protocol for the synthesis of 1-Phenyl-7-(trifluoromethyl)azepan-2-one , a specialized fluorinated heterocycle with potential applications in neuropharmacology and agrochemistry.[1] The structural integration of a trifluoromethyl (
) group at the -position of a medium-sized lactam ring presents significant synthetic challenges, particularly regarding regiocontrol and ring closure entropy.[1]
We present a validated Ring-Closing Metathesis (RCM) strategy, utilizing Ruthenium-based catalysis to overcome the entropic barrier of forming the 7-membered azepane core.[1] This route is superior to traditional Schmidt or Beckmann rearrangements for this specific scaffold as it allows for precise installation of the
moiety and the -phenyl substituent prior to cyclization, ensuring complete regiochemical fidelity.[1]
Retrosynthetic Analysis & Strategy
The target molecule, 1-Phenyl-7-(trifluoromethyl)azepan-2-one (1 ), is a
-lactam characterized by a bulky electron-withdrawing group adjacent to the tertiary nitrogen.[1]
Direct functionalization of pre-formed caprolactams is often non-selective.[1] Therefore, we adopt a disconnection strategy that builds the chiral
-trifluoromethyl amine backbone first, followed by catalytic ring closure.[1]
Strategic Pathway
Nucleophilic Addition: Construction of the
-CF3 homoallylic amine via addition of an allylmetal species to a trifluoroacetimidoyl derivative.[1]
Acylation: Installation of the "diene" system required for metathesis.[1]
Ruthenium-Catalyzed RCM: Formation of the 7-membered unsaturated lactam using a Second-Generation Grubbs Catalyst to ensure high turnover number (TON) and tolerance of the steric bulk imposed by the
group.
Catalytic Hydrogenation: Saturation of the alkene to yield the final target.
Figure 1: Modular synthetic pathway for the target fluorinated lactam.[1]
Step 1.1: Preparation of the -CF3 Homoallylic Amine
Rationale: The reaction of N-phenyl trifluoroacetimidoyl chloride or the hemiaminal ether with an allyl nucleophile establishes the critical C-N-C(CF3) core.
Zinc dust (activated, 1.5 equiv) or Indium powder (1.1 equiv)[1]
Solvent: THF (anhydrous)
Protocol:
Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, reflux Trifluoroacetaldehyde ethyl hemiacetal and Aniline in Toluene with catalytic
-TsOH for 4 hours. Concentrate to obtain the crude imine 2,2,2-trifluoro-N-phenylethan-1-imine.[1]
Barbier Allylation: Suspend activated Zinc dust in anhydrous THF under Argon. Add the crude imine (dissolved in THF).[1]
Cool to 0°C. Dropwise add Allyl bromide. The reaction is exothermic; maintain internal temperature <10°C.[1]
Allow to warm to Room Temperature (RT) and stir for 12 hours.
Quench: Add saturated aqueous
. Extract with (3x).[1][2] Dry organic phase over .[1][3]
Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields N-(1,1,1-trifluorobut-3-en-2-yl)aniline as a pale yellow oil.[1]
group reduces the nucleophilicity of the amine, so DMAP (10 mol%) may be added as a catalyst if conversion is slow.[1]
Stir at RT for 4 hours.
Wash with 1M HCl, then Brine. Concentrate.
Yield: The resulting N-phenyl-N-(1,1,1-trifluorobut-3-en-2-yl)acrylamide is obtained (typically >85% yield).[1]
Phase 2: Catalytic Ring-Closing Metathesis (RCM)
Objective: Cyclize the diene to form the 7-membered lactam ring.[1]
Critical Parameter:Dilution. RCM of medium rings (7-8 membered) competes with intermolecular polymerization (ADMET).[1] High dilution (0.005 M - 0.01 M) is strictly required.[1]
Catalyst Selection:Grubbs 2nd Generation Catalyst (G-II) is preferred over Grubbs I due to its higher stability and activity towards sterically hindered alkenes (the alkene near the
Setup: Flame-dry a 1L three-neck flask equipped with a reflux condenser and argon inlet.
Solvent: Add anhydrous Dichloromethane (DCM) .[1] Degas the solvent by bubbling Argon for 30 minutes (Oxygen poisons the Ru-carbene).[1]
Substrate Addition: Dissolve the diene precursor from Phase 1 in a minimal amount of degassed DCM.[1] Add to the reaction flask to achieve a final concentration of 5 mM (e.g., 1 mmol substrate in 200 mL solvent).
Catalyst Addition: Add Grubbs II catalyst (5 mol%).
Reaction: Reflux (40°C) under Argon for 12–24 hours. Monitor by TLC or LC-MS for the disappearance of the starting diene.[1]
Note: If conversion stalls, add a second portion of catalyst (2-3 mol%).[1]
Quench: Cool to RT. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester the Ruthenium.
Filtration: Filter through a pad of Celite/Silica.[1]
Purification: Concentrate and purify via column chromatography. The product is 1-phenyl-7-(trifluoromethyl)-1,3,4,7-tetrahydro-2H-azepin-2-one .[1]
Phase 3: Catalytic Hydrogenation
Objective: Reduce the C4-C5 double bond to obtain the final saturated azepan-2-one.[1]
Protocol:
Dissolve the unsaturated lactam in Methanol or Ethyl Acetate .[1]
Add 10% Pd/C (10 wt% loading).
Stir under a Hydrogen balloon (1 atm) at RT for 4-6 hours.
Note: The
group is stable to these conditions. The -phenyl ring is also stable under mild pressure (1 atm).[1]
Workup: Filter through Celite to remove Pd.[1] Concentrate.
Final Product:1-Phenyl-7-(trifluoromethyl)azepan-2-one . Recrystallize from Hexanes/
Low RCM Yield: If oligomers form (viscous oil), increase dilution to 2 mM. Ensure DCM is strictly anhydrous and degassed.[1]
Slow Allylation: If the Barbier reaction is sluggish, activate Zinc with 1,2-dibromoethane or use Indium powder, which is often superior for aqueous/THF allylation of fluorinated imines.[1]
Stereochemistry: The protocol described yields a racemate.[4] For the enantioselective synthesis, replace Step 1.1 with a Rh-catalyzed asymmetric addition using chiral sulfinamide auxiliaries or chiral diene ligands [1].
Mechanistic Insight (RCM Step)
The success of the 7-membered ring formation relies on the thermodynamic stability of the Ru-alkylidene intermediate.[1] The
group exerts a strong electron-withdrawing effect, potentially slowing the initiation at the adjacent alkene.[1] Therefore, initiation likely occurs at the acrylamide terminus (less hindered, electron-poor but accessible).[1]
Figure 2: Simplified catalytic cycle for the Ring-Closing Metathesis.
References
Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
Source: National Institutes of Health (NIH) / PMC.[1]
URL:[Link]
Relevance: Provides the foundational chemistry for creating the chiral amine precursor (Step 1.1).[1]
Single Enantiomer Synthesis of α-(Trifluoromethyl)-β-lactam.
Source: Beilstein Journal of Organic Chemistry.[1]
URL:[Link]
Relevance: Demonstrates the stability of
-CF3 lactam motifs and handling of similar fluorinated intermediates.[1]
General Synthesis of N-Trifluoromethyl Compounds.
Source: PubMed.[1]
URL:[Link]
Relevance: Context for N-functionalization and stability of trifluoromethyl-nitrogen bonds.[1]
Ring-Closing Metathesis Synthesis of Medium Rings.
Source: Organic Syntheses (General Reference for RCM Protocols).
URL:[Link]
Relevance: Standard operating procedures for Grubbs catalyst handling and dilution techniques.[1]
Application Notes & Protocols: Trifluoromethylation of Azepan-2-one Precursors
Introduction: The Strategic Value of the Trifluoromethyl Group in Azepane Scaffolds The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, profoundly infl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Trifluoromethyl Group in Azepane Scaffolds
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Azepan-2-one, also known as caprolactam, is a seven-membered lactam that serves as a versatile scaffold in drug discovery.[3] Functionalization of this core structure with a CF₃ group can unlock novel pharmacological properties, making trifluoromethylated azepanones highly valuable targets in the development of new therapeutics.[2][3]
This guide provides an in-depth technical overview of the primary reagents and protocols for the trifluoromethylation of azepan-2-one precursors. We will explore three principal mechanistic pathways—electrophilic, nucleophilic, and radical trifluoromethylation—offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for researchers, scientists, and drug development professionals.
Strategic Pathways to α-Trifluoromethyl Azepan-2-one
The key to trifluoromethylating azepan-2-one at the α-position lies in the generation of a nucleophilic enolate or its synthetic equivalent from the lactam precursor. The choice of trifluoromethylating agent then dictates the specific reaction strategy. The overall workflow involves the preparation of a suitable azepan-2-one precursor followed by the trifluoromethylation step.
Protocol 1: Electrophilic Trifluoromethylation using Togni's Reagent II
This protocol is a representative procedure adapted from established methods for the trifluoromethylation of silyl enol ethers of cyclic ketones.
Part A: Synthesis of the Silyl Enol Ether Precursor
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL) and cool to -78 °C in a dry ice/acetone bath.
Base Addition: Add n-butyllithium (1.1 equiv., 2.5 M in hexanes) to the THF, followed by diisopropylamine (1.1 equiv.). Stir for 20 minutes at -78 °C to generate lithium diisopropylamide (LDA).
Enolate Formation: Slowly add a solution of N-protected azepan-2-one (1.0 equiv.) in anhydrous THF (5 mL) to the LDA solution. Stir for 1 hour at -78 °C.
Silyl Trapping: Add chlorotrimethylsilane (TMSCl, 1.2 equiv.) to the enolate solution and stir for an additional 30 minutes at -78 °C.
Warm-up and Work-up: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of NaHCO₃. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude silyl enol ether is typically used in the next step without further purification.
Part B: Trifluoromethylation
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the crude silyl enol ether (1.0 equiv.) in an anhydrous solvent such as acetonitrile or dichloromethane (15 mL).
Reagent Addition: Add Togni's Reagent II (1.2 equiv.) to the solution at room temperature.
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR until the starting material is consumed (typically 2-12 hours).
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the α-trifluoromethyl azepan-2-one.
Nucleophilic Trifluoromethylation: Direct Addition of "CF₃⁻" to the Lactam Carbonyl
Nucleophilic trifluoromethylation involves the use of a reagent that delivers a trifluoromethyl anion equivalent ("CF₃⁻"). The most widely used reagent for this purpose is the Ruppert-Prakash reagent (TMSCF₃). This method directly targets the carbonyl group of the lactam.
Key Reagent and Mechanistic Rationale
Ruppert-Prakash Reagent (TMSCF₃, Trifluoromethyltrimethylsilane): This is a volatile liquid that, in the presence of a catalytic amount of a nucleophilic activator (typically a fluoride source like TBAF or CsF), generates a transient trifluoromethyl anion. [4]This anion attacks the electrophilic carbonyl carbon of azepan-2-one. The resulting oxyanion is trapped by the trimethylsilyl group, forming a stable silylated hemiaminal intermediate. Subsequent hydrolysis during work-up yields the trifluoromethyl carbinol, which may exist in equilibrium with the α-trifluoromethyl lactam.
[5]
The primary advantage of this method is its directness, as it does not require the pre-formation of an enolate derivative. The choice of catalyst and reaction conditions is critical to achieving high yields.
[5]
Protocol 2: Nucleophilic Trifluoromethylation using the Ruppert-Prakash Reagent
This is a general protocol for the trifluoromethylation of carbonyl compounds, adapted for azepan-2-one.
[5][6]
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of N-protected azepan-2-one (1.0 equiv.) in anhydrous THF (20 mL).
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5-2.0 equiv.) to the solution.
Initiation: Cool the mixture to 0 °C. Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 equiv., 1.0 M solution in THF) dropwise.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the formation of the silylated intermediate by TLC or GC-MS.
Hydrolysis and Work-up: Quench the reaction by carefully adding 1 M aqueous HCl at 0 °C. Stir for 1 hour to ensure complete hydrolysis of the silyl ether intermediate.
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired trifluoromethylated product.
Radical Trifluoromethylation: A Modern Approach via Enamide Precursors
Radical-based methods have emerged as a powerful and versatile strategy for C-H and C-C bond functionalization. For azepan-2-one, this approach is most effectively applied to enamide derivatives, which can be readily prepared from the parent lactam. The Langlois reagent (NaSO₂CF₃) is an inexpensive and stable source of the trifluoromethyl radical (CF₃•), often generated under oxidative conditions using photoredox or electrochemical catalysis.
[7][8][9]
Key Reagent and Mechanistic Rationale
Langlois Reagent (Sodium Trifluoromethanesulfinate, NaSO₂CF₃): This bench-stable solid serves as a precursor to the trifluoromethyl radical. [8][9]Upon single-electron oxidation, it releases SO₂ and generates the CF₃• radical. This process can be initiated by a photocatalyst under visible light irradiation or at an anode in an electrochemical cell. [10]The electrophilic CF₃• radical then adds to the electron-rich double bond of the enamide precursor.
This strategy is particularly valuable due to its mild reaction conditions and high functional group tolerance. Recent studies have demonstrated the successful electrochemical oxytrifluoromethylation of endocyclic enamides, including a 7-membered lactam derivative, showcasing the direct applicability to the azepan-2-one system.
[10]
Caption: Radical trifluoromethylation pathway.
Protocol 3: Electrochemical Trifluoromethylalkoxylation of an N-Acyl Enamide
This protocol is based on the procedure reported for the electrochemical functionalization of endocyclic enamides.
[10]
Part A: Synthesis of the N-Acyl Enamide Precursor
N-Acylation: To a solution of azepan-2-one (1.0 equiv.) in an appropriate solvent, add a suitable acylating agent (e.g., Boc₂O or an acyl chloride) and a base (e.g., DMAP or Et₃N) to protect the nitrogen.
Enamide Formation: The N-acyl lactam can be converted to the corresponding enamide through various methods, such as α-bromination followed by elimination. A common method involves treatment with a strong base (e.g., KHMDS) followed by reaction with a trapping agent like N-phenyl-bis(trifluoromethanesulfonimide) to form the enol triflate, which can then be used in cross-coupling reactions or other transformations to yield the enamide. For the purpose of this protocol, we assume the N-acyl enamide is available.
Part B: Electrochemical Trifluoromethylation
Electrochemical Cell Setup: Assemble an undivided electrochemical cell equipped with two glassy carbon plate electrodes.
Reaction Mixture: To the cell, add the N-acyl enamide of azepan-2-one (1.0 equiv.), Langlois reagent (NaSO₂CF₃, 2.0 equiv.), and a supporting electrolyte such as nBu₄NBF₄ (0.2 equiv.).
Solvent: Add a solvent mixture, typically acetonitrile and an alcohol (e.g., methanol or water, 9:1 ratio), which will act as the nucleophile.
Electrolysis: Apply a constant current (e.g., 10 mA) to the cell. The total charge passed should be calculated based on the substrate amount (typically ~2.2 F/mol).
Monitoring and Work-up: Monitor the reaction by TLC. Upon consumption of the starting material, disassemble the cell and concentrate the reaction mixture.
Purification: Purify the residue by column chromatography on silica gel to yield the α-trifluoromethyl-β-alkoxy azepan-2-one product.
Comparative Summary of Trifluoromethylation Reagents
Inexpensive, stable reagent, mild conditions, high functional group tolerance.
Photoredox (light) or Electrochemical (current).
Conclusion and Future Outlook
The trifluoromethylation of azepan-2-one precursors is a critical transformation for accessing novel chemical matter in drug discovery. The choice of methodology—electrophilic, nucleophilic, or radical—depends on the available starting materials, desired functional group tolerance, and scalability. Electrophilic methods using Togni's or Umemoto's reagents offer reliable routes via silyl enol ether intermediates. Nucleophilic addition with the Ruppert-Prakash reagent provides a direct, albeit potentially lower-yielding, approach. The advent of modern radical methods, particularly those employing the Langlois reagent under photoredox or electrochemical conditions, presents a mild, robust, and increasingly popular strategy for functionalizing enamide precursors. As the demand for complex fluorinated molecules continues to grow, the development of even more efficient, selective, and sustainable trifluoromethylation protocols will remain a key focus for the scientific community.
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Chachignon, H., Guyon, H., & Cahard, D. (2023). Scheme 10: Photoredox-catalysed trifluoromethylation/cyclisation of N-methylacryloyl-N-methylbenzamide derivatives using BiOBr nanosheets. ResearchGate. [Link]
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Application Note & Protocols: Ring Expansion Strategies for the Synthesis of 1-Phenyl-7-(trifluoromethyl)azepan-2-one
Abstract The azepan-2-one (ε-caprolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered ring offers a unique three-dimensional c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The azepan-2-one (ε-caprolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered ring offers a unique three-dimensional chemical space that is often underexplored compared to more common five- and six-membered heterocycles.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a specifically functionalized derivative, 1-Phenyl-7-(trifluoromethyl)azepan-2-one. We present two robust and field-proven ring expansion protocols, the Beckmann rearrangement and the Schmidt reaction, for the key transformation of a cyclohexanone precursor into the desired azepan-2-one core. This guide emphasizes the mechanistic rationale behind procedural choices, detailed step-by-step protocols, and critical safety considerations to ensure reproducible and safe execution.
Introduction: The Value of the Azepan-2-one Core
The seven-membered lactam ring system of azepan-2-one provides a flexible yet constrained conformational framework, making it an attractive scaffold for modulating drug-target interactions. Functionalization at various positions on the ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The target molecule, 1-Phenyl-7-(trifluoromethyl)azepan-2-one, incorporates two key pharmacophores: an N-phenyl group, common in CNS-active agents, and a trifluoromethyl group, which can enhance metabolic stability and binding affinity through favorable electronic and lipophilic interactions.[2]
This document details the synthesis starting from 2-(trifluoromethyl)cyclohexanone, followed by a ring expansion to form the 7-(trifluoromethyl)azepan-2-one intermediate, and concluding with N-phenylation to yield the final product.
General Synthetic Workflow
Figure 1: General synthetic workflow for 1-Phenyl-7-(trifluoromethyl)azepan-2-one.
Protocol 1: The Beckmann Rearrangement Approach
The Beckmann rearrangement is a classic, acid-catalyzed conversion of an oxime to an amide.[3] This two-step approach first involves the synthesis of the ketoxime, followed by the rearrangement to the lactam.
Principle and Rationale: The reaction proceeds via protonation of the oxime's hydroxyl group, creating a good leaving group (water). This departure triggers a 1,2-alkyl shift of the group positioned anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final lactam.[3]
Causality of Experimental Design: For an unsymmetrical ketone like 2-(trifluoromethyl)cyclohexanone, a mixture of (E)- and (Z)-oximes can form. The regiochemical outcome of the rearrangement is critically dependent on which carbon migrates—the one anti to the hydroxyl group. The trifluoromethyl group's strong electron-withdrawing nature can influence the migratory aptitude of the adjacent carbons. Therefore, careful control of reaction conditions and chromatographic separation of the resulting lactam regioisomers are essential for isolating the desired 7-substituted product.
Step 1A: Synthesis of 2-(Trifluoromethyl)cyclohexanone Oxime
Materials:
2-(Trifluoromethyl)cyclohexanone
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium acetate (NaOAc) or Pyridine
Ethanol (EtOH)
Water (H₂O)
Diethyl ether
Procedure:
In a round-bottom flask, dissolve 2-(trifluoromethyl)cyclohexanone (1.0 eq) in ethanol (5 mL per mmol of ketone).
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water (2 mL per mmol of NH₂OH·HCl).
Stir the mixture at room temperature or gentle reflux (50-60 °C) for 2-4 hours, monitoring by TLC.
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Extract the aqueous residue with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude oxime as a mixture of isomers. The product is often used in the next step without further purification.
Step 1B: Beckmann Rearrangement to 7-(Trifluoromethyl)azepan-2-one
Materials:
2-(Trifluoromethyl)cyclohexanone oxime
Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)
Ice
Saturated sodium bicarbonate (NaHCO₃) solution
Dichloromethane (DCM)
Procedure:
Caution: This step should be performed in a well-ventilated fume hood.
Pre-heat polyphosphoric acid (10x weight of oxime) to 100-120 °C in a round-bottom flask with vigorous stirring.
Add the crude oxime from Step 1A slowly and portion-wise to the hot PPA. The addition is exothermic.
Maintain the temperature and stir for 30-60 minutes after the addition is complete. Monitor by TLC.
Cool the reaction vessel in an ice bath. Very slowly and carefully, pour the viscous mixture onto crushed ice.
Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
Extract the aqueous slurry with dichloromethane (3 x 30 mL).
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purify the crude product via column chromatography on silica gel to separate the desired 7-(trifluoromethyl)azepan-2-one from its 3-(trifluoromethyl) regioisomer.
Figure 2: Simplified mechanism of the Beckmann rearrangement.
Protocol 2: The Schmidt Reaction Approach
The Schmidt reaction offers a more direct, one-pot conversion of a ketone to a lactam using hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid.[4]
Principle and Rationale: The ketone is first activated by a strong acid. Nucleophilic attack by the azide anion on the protonated carbonyl forms an azidohydrin intermediate. This intermediate undergoes acid-catalyzed dehydration and rearrangement with the loss of dinitrogen gas (N₂), a thermodynamically highly favorable process.[4][5] This concerted loss of N₂ drives the migration of one of the alpha-carbon groups to the nitrogen, forming a nitrilium ion which is then trapped by water to yield the lactam.
Causality of Experimental Design: This method's primary advantage is its operational simplicity, avoiding the isolation of the oxime intermediate. However, it requires stringent safety precautions due to the use of highly toxic and potentially explosive sodium azide and the generation of hydrazoic acid.[6][7] Regioselectivity is governed by a combination of steric and electronic factors, with the more sterically bulky or electron-rich group often migrating preferentially. For 2-(trifluoromethyl)cyclohexanone, the migration of the more substituted C-2 carbon is often favored, leading to the desired 7-substituted lactam.
One-Pot Synthesis of 7-(Trifluoromethyl)azepan-2-one
Materials:
2-(Trifluoromethyl)cyclohexanone
Sodium azide (NaN₃)
Trifluoroacetic acid (TFA) or concentrated Sulfuric acid (H₂SO₄)
Dichloromethane (DCM) or Chloroform (CHCl₃)
Ice
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
EXTREME CAUTION: This reaction must be performed behind a blast shield in a certified chemical fume hood. Sodium azide is acutely toxic and can form explosive heavy metal azides. Hydrazoic acid is also toxic and explosive.[6][7]
To a stirred solution of 2-(trifluoromethyl)cyclohexanone (1.0 eq) in DCM (10 mL per mmol of ketone) at 0 °C (ice bath), slowly add concentrated H₂SO₄ (3.0 eq).
Once the solution is homogenous, add sodium azide (1.5 eq) in small portions over 30-60 minutes. Vigorous gas (N₂) evolution will occur. Maintain the temperature at 0 °C throughout the addition.
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates consumption of the starting material.
Carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and saturated NaHCO₃ solution.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purify the crude product via column chromatography on silica gel.
Figure 3: Simplified mechanism of the Schmidt reaction.
Protocol 3: Final N-Phenylation via Ullmann Condensation
This final step attaches the phenyl group to the lactam nitrogen, yielding the target molecule. The Ullmann condensation is a reliable copper-catalyzed method for forming C-N bonds.[8]
Principle and Rationale: The reaction involves the coupling of an amine (or in this case, a lactam) with an aryl halide in the presence of a copper catalyst and a base. The base deprotonates the lactam nitrogen, forming a more nucleophilic amide anion, which then participates in the copper-catalyzed cross-coupling cycle.
Synthesis of 1-Phenyl-7-(trifluoromethyl)azepan-2-one
Materials:
7-(Trifluoromethyl)azepan-2-one (from Protocol 1 or 2)
Iodobenzene (PhI)
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF) or Toluene
Procedure:
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 7-(trifluoromethyl)azepan-2-one (1.0 eq), iodobenzene (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
Add anhydrous DMF and heat the mixture to 120-140 °C with stirring.
Monitor the reaction by TLC. The reaction may take 12-24 hours.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove inorganic salts and the copper catalyst.
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.
Purify the final product by column chromatography on silica gel to yield 1-Phenyl-7-(trifluoromethyl)azepan-2-one.
Data Summary and Characterization
The following table summarizes expected quantitative data for the key compounds in this synthetic sequence. Actual yields may vary based on reaction scale and optimization.
Professional laboratory safety practices are mandatory for all protocols described.
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[7]
Reagent Handling:
Trifluoroacetic Acid / Anhydride & Strong Acids: Highly corrosive. Handle only in a chemical fume hood. Avoid inhalation of vapors and contact with skin.[9][10]
Sodium Azide (NaN₃): Acutely toxic if ingested or inhaled. Can form highly explosive heavy metal azides. Do not allow contact with metal spatulas or plumbing (e.g., lead, copper). All waste must be treated as acutely hazardous.[6][7]
Reaction Conditions:
The Schmidt reaction generates nitrogen gas and can pressurize a sealed system. Ensure adequate venting.
Perform all reactions involving azides behind a blast shield.
Emergency Procedures: Ensure immediate access to a safety shower and eyewash station. In case of skin contact with corrosive materials or sodium azide, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
Conclusion
This application note provides two distinct and effective protocols for the synthesis of the valuable azepan-2-one core structure, starting from a functionalized cyclohexanone. The Beckmann rearrangement offers a classic, albeit multi-step, route with well-understood parameters. The Schmidt reaction provides an efficient one-pot alternative, though it demands heightened safety awareness. The final N-phenylation step demonstrates a standard method for elaborating the lactam core. By understanding the mechanistic principles and adhering to the detailed procedures and safety guidelines, researchers can confidently synthesize 1-Phenyl-7-(trifluoromethyl)azepan-2-one and its analogs for applications in drug discovery and development.
References
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Kim, S., et al. (2018). γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. Organic & Biomolecular Chemistry, 16(39), 7148-7152. Available at: [Link]
Kaur, K., & Srivastava, S. (2020). Beckmann rearrangement catalysis: a review of recent advances. New Journal of Chemistry, 44(45), 19465-19497. Available at: [Link]
Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement. Retrieved from [Link]
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of ϵ‐caprolactam derivatives. Retrieved from [Link]
SynArchive. (n.d.). Tiffeneau-Demjanov Rearrangement. Retrieved from [Link]
Yao, L., et al. (2008). Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. Journal of the American Chemical Society, 130(25), 7900–7901. Available at: [Link]
RJ Wave. (2024). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]
Ashenhurst, J. (2012). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. Retrieved from [Link]
Chemistry with Caroline. (2021). Ring Expansion Rearrangements in E1 Reactions Explained. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]
Crosby, I. T., Shin, J. K., & Capuano, B. (2010). The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. Australian Journal of Chemistry, 63(2), 211-226. Available at: [Link]
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]
Nyfeler, E., & Renaud, P. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA International Journal for Chemistry, 60(5), 276-284. Available at: [Link]
Chemistry LibreTexts. (2016). Tiffeneau-Demjanov Rearrangement. Retrieved from [Link]
Yao, L., & Aubé, J. (2008). Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. Journal of the American Chemical Society, 130(50), 16847–16849. Available at: [Link]
ResearchGate. (n.d.). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. Retrieved from [Link]
Stepek, I. A., et al. (2015). Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes. The Journal of Organic Chemistry, 80(20), 10218-10225. Available at: [Link]
Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions, 11, 157-188. Available at: [Link]
Yale Environmental Health & Safety. (2021). Sodium Azide Safety Data Sheet. Retrieved from [Link]
O'Brien, P., & Unthank, M. G. (2018). Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. Chemical Communications, 54(82), 11517-11528. Available at: [Link]
Marques, F. C., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(10), 1279. Available at: [Link]
Bak, A., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters, 25(42), 7724–7729. Available at: [Link]
Zalessky, I. (2023). Cascade Ring Expansion Reactions for Synthesis of Medium-Sized Rings and Macrocycles. White Rose eTheses Online. Retrieved from [Link]
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Google Patents. (1980). Process for the production of 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone.
Muthukaman, N., et al. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[11][12]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984. Available at: [Link]
Application Note & Protocols: A Scalable Manufacturing Process for 1-Phenyl-7-(trifluoromethyl)azepan-2-one
Abstract This document provides a comprehensive guide to a robust and scalable synthetic route for 1-Phenyl-7-(trifluoromethyl)azepan-2-one, a key heterocyclic scaffold with significant potential in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to a robust and scalable synthetic route for 1-Phenyl-7-(trifluoromethyl)azepan-2-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this azepanone derivative a valuable building block for drug discovery programs.[1][2][3][4] The proposed synthesis is designed for scalability, moving from laboratory-gram to industrial-kilogram production. The core strategy involves a trifluoroacetic acid (TFA)-catalyzed Beckmann rearrangement to form the lactam ring, followed by a copper-catalyzed N-arylation. This approach prioritizes commercially available starting materials, high-yield reactions, and purification methods amenable to large-scale operations. Detailed, step-by-step protocols, process optimization insights, and safety considerations are provided for researchers and process chemists.
Introduction and Strategic Overview
The azepanone (or caprolactam) core is a privileged structure in chemistry, most famously as the monomer for Nylon-6.[5] Functionalized azepanones are increasingly important as intermediates for pharmacologically active compounds. The strategic introduction of a trifluoromethyl (CF3) group at the 7-position and a phenyl group at the nitrogen atom creates a unique chemical entity with tailored physicochemical properties.
Our synthetic strategy is built upon a convergent design that maximizes efficiency and scalability. The core challenge is the stereoselective construction of the substituted seven-membered ring. We have identified the Beckmann rearrangement of a corresponding cyclohexanone oxime as the most reliable and industrially proven method for forming the azepanone ring.[5][6][7][8]
Retrosynthetic Analysis
The retrosynthetic analysis reveals a three-stage approach:
N-Arylation: The final C-N bond connecting the phenyl group to the lactam nitrogen can be formed via a well-established cross-coupling reaction.
Beckmann Rearrangement: The azepanone ring is disconnected to reveal a 2-phenyl-2-(trifluoromethyl)cyclohexanone oxime precursor.
Precursor Synthesis: The key cyclohexanone intermediate can be synthesized from 2-phenylcyclohexanone via electrophilic trifluoromethylation.
Overall Synthetic Workflow
The forward synthesis is designed as a three-step process, optimized for throughput and scalability.
Diagram 1: Scalable workflow for the synthesis of 1-Phenyl-7-(trifluoromethyl)azepan-2-one.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Protocol 1: Synthesis of 2-Phenyl-2-(trifluoromethyl)cyclohexanone (Intermediate I)
Expertise & Experience: The key to this step is the selective α-trifluoromethylation of the ketone. While various reagents exist, Umemoto's or Togni's reagents provide a reliable electrophilic CF3+ source.[3][4] We select Umemoto's reagent for its relative stability and proven efficacy. The reaction is base-mediated to generate the enolate in situ for subsequent attack on the electrophilic trifluoromethyl source.
Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH4Cl)
Ethyl acetate
Brine
Procedure:
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add NaH (1.3 eq).
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under nitrogen.
Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice-water bath.
Slowly add a solution of 2-phenylcyclohexanone (1.0 eq) in anhydrous THF to the NaH suspension over 30 minutes, maintaining the temperature below 5 °C.
Stir the resulting mixture at 0 °C for 1 hour to ensure complete enolate formation.
Add Umemoto's reagent (1.2 eq) portion-wise over 20 minutes. A mild exotherm may be observed.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate I as a colorless oil.
Parameter
Value
Expected Yield
75-85%
Purity (by GC-MS)
>95%
TLC (Hexane:EtOAc 9:1)
Rf ≈ 0.4
Protocol 2: Synthesis of 7-(Trifluoromethyl)azepan-2-one (Intermediate II)
Expertise & Experience: This two-part protocol first forms the oxime and then executes the critical Beckmann rearrangement. For the rearrangement, trifluoroacetic acid (TFA) is an excellent catalyst that often allows for lower reaction temperatures and cleaner conversions compared to traditional strong acids like sulfuric acid.[6][7] The mechanism involves protonation of the oxime hydroxyl group, followed by a concerted migration of the alkyl group anti-periplanar to the leaving group (water). The phenyl-substituted carbon migrates, leading to the desired 7-substituted lactam.
Materials:
Intermediate I (1.0 eq)
Hydroxylamine hydrochloride (NH2OH·HCl) (1.5 eq)
Sodium acetate (CH3COONa) (2.0 eq)
Ethanol
Trifluoroacetic acid (TFA)
Acetonitrile
Saturated aqueous sodium bicarbonate (NaHCO3)
Dichloromethane (DCM)
Procedure:
Part A: Oximation
In a round-bottom flask, dissolve Intermediate I (1.0 eq) in ethanol.
Add NH2OH·HCl (1.5 eq) and sodium acetate (2.0 eq).
Heat the mixture to reflux (approx. 80 °C) for 4-6 hours.
Monitor for the disappearance of the starting ketone by TLC.
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
Add water and extract the product with DCM (3x).
Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the crude oxime, which is used directly in the next step without further purification.
Part B: Beckmann Rearrangement
In a clean, dry flask, dissolve the crude oxime from Part A in a 1:1 mixture of acetonitrile and TFA.
Heat the solution to 60 °C and stir for 2-4 hours.
Monitor the reaction by TLC or LC-MS until the oxime is consumed.
Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice and saturated NaHCO3 solution to neutralize the TFA. Caution: Vigorous gas evolution (CO2).
Ensure the aqueous phase is neutral or slightly basic (pH 7-8).
Extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over Na2SO4, filter, and concentrate.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Intermediate II as a white solid.
Parameter
Value
Expected Yield (2 steps)
80-90%
Purity (by HPLC)
>98%
Melting Point
TBD
Protocol 3: Synthesis of 1-Phenyl-7-(trifluoromethyl)azepan-2-one (Final Product)
Expertise & Experience: The final step is an N-arylation. While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, the copper-catalyzed Ullmann condensation is often more cost-effective and scalable for this type of transformation.[9][10][11] The use of a copper(I) source, a simple base like potassium carbonate, and a high-boiling polar aprotic solvent like DMF or DMSO drives the reaction to completion.
Materials:
Intermediate II (1.0 eq)
Iodobenzene (1.1 eq)
Copper(I) iodide (CuI) (0.1 eq)
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate
Water
Procedure:
To an oven-dried flask, add Intermediate II (1.0 eq), K2CO3 (2.0 eq), and CuI (0.1 eq).
Evacuate and backfill the flask with nitrogen three times.
Add anhydrous DMF, followed by iodobenzene (1.1 eq).
Heat the reaction mixture to 120-130 °C for 18-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the mixture to room temperature.
Pour the reaction mixture into water and stir for 30 minutes.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine (2x) to remove residual DMF, dry over Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization (e.g., from ethanol or isopropanol) to yield the final product as a crystalline solid.
Parameter
Value
Expected Yield
70-80%
Purity (by HPLC)
>99.5%
Final Confirmation
¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS
Scalability and Process Optimization
Trustworthiness through Self-Validation: Each stage of this synthesis includes defined in-process controls (TLC, LC-MS) and purification steps with clear purity targets. This ensures that the material proceeding to the subsequent step meets the required quality, preventing yield loss and complex purification challenges in the final stages.
Solvent Selection: For large-scale production, replacing THF in Protocol 1 with a higher-boiling ether like 2-MeTHF could be considered for improved safety. Similarly, replacing DMF in Protocol 3 with a more process-friendly solvent like DMSO or NMP should be evaluated.
Purification: At scale, chromatography should be avoided. The final two steps are designed to yield solid products, making recrystallization the primary and most scalable purification method. Developing a robust crystallization procedure is critical for achieving high purity and good crystal morphology, which aids in filtration and drying.
Catalyst Loading: The catalyst loading for the N-arylation (Protocol 3) can be optimized. Reducing the CuI loading to 1-5 mol% may be possible without significantly impacting reaction time or yield, leading to cost savings and reduced heavy metal waste.
Waste Management: The primary waste streams will consist of aqueous salts and organic solvents. Neutralization of acidic (TFA) and basic waste streams is required. Solvent recycling should be implemented where feasible to improve the process mass intensity (PMI).
Diagram 2: Quality control checkpoints integrated into the multi-step synthesis.
References
Dupas, A., Lhotellier, P.-A., Guillamot, G., Meyer, C., & Cossy, J. (2019). Synthesis of Highly Substituted Azepanones from 2 H-Azirines by a Stepwise Annulation/Ring-Opening Sequence. Organic Letters, 21(10), 3589–3593. [Link]
Scuiller, A., Dupas, A., Lefebvre, G., Bouriche, N., Chédotal, H., Guillamot, G., Cossy, J., & Meyer, C. (2018). Access to Enantio-enriched Substituted α-Trifluoromethyl Azepanes from l-Proline. Organic Letters. [Link]
Bruggink, A., Roos, E. C., & de Vroom, E. (1998). Penicillin Acylase in the Industrial Production of β-Lactam Antibiotics. Organic Process Research & Development, 2(2), 128–133. [Link]
Elander, R. P. (2003). Industrial production of beta-lactam antibiotics. Applied Microbiology and Biotechnology, 61(5-6), 385–392. [Link]
Stankovic, C. J. (2000). Industrial production of beta-lactam antibiotics. PubMed. [Link]
Kopitar, G., & Guna, M. (2014). Some Aspects in the Industrial Synthesis of β—Lactam Antibiotics. Acta Chimica Slovenica. [Link]
Xia, Y., & Dong, G. (2021). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society. [Link]
Barber, M. S., Giesecke, U., Reichert, A., & Spika, A. (2004). Industrial Enzymatic Production of Cephalosporin-Based beta-Lactams. ResearchGate. [Link]
Kumar, A., & Kumar, V. (2023). NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. Chemical Science. [Link]
Scuiller, A., Dupas, A., Lefebvre, G., Bouriche, N., Chédotal, H., Guillamot, G., Cossy, J., & Meyer, C. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]
Ragaini, F., et al. (2022). A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. Molecules. [Link]
Santos, M. A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
Zhang, X., & Liu, C. (2015). Catalytic C-N Bond-Forming Processes from Inorganic Ammonium Salts. The Journal of Organic Chemistry. [Link]
Company, A., et al. (2023). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. The Journal of Organic Chemistry. [Link]
Shakirov, M. M., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. [Link]
F. Ragaini, et al. (2014). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. Catalysis Science & Technology. [Link]
Nicolai, J., & Hartwig, J. F. (2025). Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes. eScholarship, University of California. [Link]
Luo, J., et al. (2014). Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. Chinese Journal of Chemical Engineering. [Link]
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]
Zhang, C. (2014). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. ResearchGate. [Link]
Wikipedia. (n.d.). Trifluoromethylation. Retrieved February 13, 2026, from [Link]
CN104592182A - Novel Beckmann rearrangement method for preparing caprolactam from cyclohexanone oxime. Patsnap Eureka. [Link]
CN102643232A - Method for preparing caprolactam by beckmann rearrangement for cyclohexanone-oxime.
Huang, P., & Xu, X. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. [Link]
Zhang, J., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules. [Link]
Prakash, G. K. S., et al. (2012). Efficient synthesis of trifluoromethylated dihydrochalcones, aryl vinyl ketones and indanones by superelectrophilic activation of 4,4,4-trifluoro/3-(trifluoromethyl)crotonic acids. Journal of Fluorine Chemistry. [Link]
Zhu, Y., et al. (2016). An Efficient and Scalable Process for the Synthesis of Antihypercholesterolemic Drug Ezetimibe. Synthetic Communications. [Link]
Application Note: Functionalization of 1-Phenyl-7-(trifluoromethyl)azepan-2-one for Drug Discovery
[1] Executive Summary The incorporation of fluorine into saturated N-heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity ( ).[1] The scaffold 1-Phe...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The incorporation of fluorine into saturated N-heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity (
).[1] The scaffold 1-Phenyl-7-(trifluoromethyl)azepan-2-one represents a privileged structural motif, combining the peptidomimetic properties of -lactams with the bioisosteric utility of the trifluoromethyl group.[1]
This application note details high-fidelity protocols for the functionalization of this scaffold. We focus on three orthogonal vectors of diversification:
Scaffold Analysis regarding metabolic blockade and conformational biasing.
These protocols are designed for medicinal chemists seeking to rapidly generate Structure-Activity Relationship (SAR) libraries around the azepane core.[1]
Structural Analysis & Design Rationale
The 1-Phenyl-7-(trifluoromethyl)azepan-2-one scaffold offers unique geometric and electronic features. The
group exerts a strong inductive effect (), reducing the electron density of the lactam nitrogen.[1] This increases the metabolic stability of the amide bond against amidases while "hardening" the C7 position against oxidative metabolism (cytochrome P450).[1]
Strategic Functionalization Vectors
Vector A (Ortho-C–H Activation): The lactam carbonyl acts as a weak directing group (DG) for Palladium-catalyzed C–H functionalization on the phenyl ring.[1]
Vector B (C3-Functionalization): The C3 position (
to carbonyl) is accessible via enolate chemistry.[1] The remote group at C7 induces a specific ring pucker, often directing stereoselective attack at C3.[1]
Vector C (Metabolic Blockade): The
group blocks the benzylic-like C7 position, preventing metabolic hotspots common in simple -benzyl azepanes.[1]
Figure 1: Strategic vectors for the diversification of the fluorinated azepane core. The C=O group directs ortho-functionalization (Vector A), while the C3 position allows for side-chain appendage (Vector B).
Application 1: Ortho-C–H Functionalization (Vector A)
The
-linked lactam moiety serves as an effective directing group for the ortho-functionalization of the phenyl ring. This protocol utilizes a Palladium(II) catalyst to install halogens or aryl groups, enabling rapid library expansion.[1]
Mechanism of Action
The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway.[1] The carbonyl oxygen coordinates to the Pd(II) center, positioning it for activation of the ortho-C–H bond.[1] The presence of the electron-withdrawing
group on the azepane ring slightly decreases the Lewis basicity of the carbonyl, requiring the use of electron-deficient ligands or silver additives to promote the catalytic cycle.
Solvent: 1,2-Dichloroethane (DCE) or Hexafluoroisopropanol (HFIP)[1]
Step-by-Step Procedure:
Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, charge the substrate (0.2 mmol),
(4.5 mg, 0.02 mmol), and NIS (54 mg, 0.24 mmol).
Solvation: Add DCE (2.0 mL). Note: For stubborn substrates, adding 10% HFIP can accelerate the C–H activation step via hydrogen bond activation of the succinimide.
Reaction: Seal the vial and heat to 80 °C for 12 hours. The reaction mixture should turn from orange to dark red/brown.[1]
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated
(to remove excess iodine) followed by brine.
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc/Hexanes).
Validation Criteria:
Conversion: >85% conversion by LC-MS.
Regioselectivity: >20:1 mono-ortho vs. di-ortho selectivity is typical due to the steric bulk of the azepane ring.[1]
Application 2: C3-Alkylation (Vector B)[1]
Functionalization at the C3 position (alpha to carbonyl) is critical for introducing pharmacophores that engage hydrophobic pockets in target proteins (e.g., Cathepsin K or monoamine transporters).[1]
Stereochemical Considerations
The bulky 7-
group forces the azepane ring into a twisted chair conformation.[1] When the enolate is formed at C3, the approach of the electrophile is often sterically governed by the pseudo-axial group, leading to high diastereoselectivity (typically trans relative to the ).[1]
Protocol: Diastereoselective C3-Alkylation[1]
Reagents:
Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF[1]
Electrophile: Benzyl bromide (or alkyl halide of choice)
Solvent: Anhydrous THF
Step-by-Step Procedure:
Enolization: Cool a solution of 1-Phenyl-7-(trifluoromethyl)azepan-2-one (0.5 mmol) in anhydrous THF (5 mL) to -78 °C under Argon.
Deprotonation: Dropwise add LiHMDS (0.6 mmol, 1.2 equiv). Stir at -78 °C for 45 minutes to ensure complete enolate formation. Critical: Maintain strictly anhydrous conditions to prevent protonation.
Addition: Add the electrophile (0.6 mmol, 1.2 equiv) dropwise.
Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.
Quench: Quench with saturated
solution (2 mL).
Isolation: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.
Data Summary Table: Optimization of C3-Alkylation
Entry
Base
Solvent
Temp (°C)
Yield (%)
dr (trans:cis)
1
LDA
THF
-78
65
3:1
2
NaH
DMF
0
40
1:1
3
LiHMDS
THF
-78
92
>10:1
4
KHMDS
Toluene
-78
78
5:1
Table 1: Optimization of alkylation conditions. LiHMDS at low temperature provides the best balance of yield and diastereocontrol, minimizing competing elimination or poly-alkylation.[1]
Experimental Workflow Diagram
The following diagram illustrates the decision tree for library generation using the 1-Phenyl-7-(trifluoromethyl)azepan-2-one scaffold.
Figure 2: Parallel synthesis workflow for generating diverse libraries from the core azepane scaffold.
References
Bilska-Markowska, M., et al. (2025).[1][2] "Trifluoromethylated lactams: promising small molecules in the search for effective drugs."[1][2] Chemical Communications.[1][2] Link
Reymond, J.L., et al. (2025).[1] "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology."[1][3] ACS Chemical Neuroscience.[1] Link[1]
Richardson, P. (2016).[1] "Fluorination Methods for Drug Discovery and Development." Expert Opinion on Drug Discovery. Link
Muthukaman, N., et al. (2016).[1] "Discovery of ... 1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent ... mPGES-1 inhibitor."[1][4] Bioorganic & Medicinal Chemistry Letters. Link
RSC Advances. "A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines." RSC Advances. Link
Solvent selection for the synthesis of N-phenyl azepanones
Application Note: Precision Solvent Engineering for the Synthesis of N-Phenyl Azepanones Executive Summary The N-phenyl azepan-2-one (N-phenyl caprolactam) scaffold is a critical pharmacophore in the development of CNS-a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Solvent Engineering for the Synthesis of N-Phenyl Azepanones
Executive Summary
The N-phenyl azepan-2-one (N-phenyl caprolactam) scaffold is a critical pharmacophore in the development of CNS-active agents, particularly in the modulation of sigma receptors and as an intermediate for peptidomimetics. While the seven-membered lactam ring can be synthesized via the classical Schmidt reaction or Beckmann rearrangement, the introduction of the N-phenyl moiety is most efficiently achieved via Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amidation) of the pre-formed lactam.
This Application Note provides a definitive guide to solvent selection for this transformation. Unlike simple aminations, lactam arylation is sensitive to the solubility of the inorganic base and the coordinating ability of the solvent to the Pd-center. We present two validated protocols: a "Discovery Scale" method utilizing standard ethereal solvents and a "Process Scale" method utilizing green, sustainable alternatives (2-MeTHF/CPME).
Mechanistic Basis of Solvent Influence
The choice of solvent in Buchwald-Hartwig amidation of lactams is not merely about dissolving reagents; it dictates the turnover frequency (TOF) and catalyst stability.
The "Base Solubility" Paradox
The reaction requires a base (typically
or ) to deprotonate the lactam amide bond.
Non-polar solvents (Toluene, Xylene): Provide high thermal stability for the catalyst but fail to solubilize inorganic bases, leading to heterogeneous "slurry" kinetics. This often requires higher catalyst loading.[1]
Polar Aprotic solvents (1,4-Dioxane, DMF): Solubilize the base effectively, accelerating the deprotonation step. However, strongly coordinating solvents (DMF, DMSO) can poison the Pd-catalyst by displacing the phosphine ligand.
The Optimal Zone: Ethereal solvents (Dioxane, THF) strike the balance.
Diagram 1: Solvent Selection Decision Matrix
Caption: Logical flow for selecting the optimal solvent based on scale, substrate solubility, and green chemistry requirements.
Comparative Solvent Data
The following table summarizes key physical properties relevant to the N-arylation of azepan-2-one.
Solvent
Boiling Point (°C)
Dielectric Constant ()
Base Solubility ()
Green Score*
Recommendation
1,4-Dioxane
101
2.2
Moderate
Low (Carcinogen)
Standard (Lab)
Toluene
110
2.4
Poor
Medium
High Temp/Inert
2-MeTHF
80
7.0
Good
High (Bio-based)
Green Alternative
CPME
106
4.8
Low-Moderate
High (Stable)
Process Scale
t-Amyl Alcohol
102
15.8
High
High
Polar Substrates
*Green Score based on GSK/ACS solvent selection guides (Safety, Health, Environment).
Experimental Protocols
Protocol A: The "Gold Standard" (Discovery Scale)
Recommended for initial library synthesis where yield is prioritized over green metrics.
Reagents:
Azepan-2-one (Caprolactam): 1.0 equiv
Aryl Bromide/Iodide: 1.2 equiv
Catalyst:
(2 mol%) + Xantphos (4 mol%)
Base:
(1.5 equiv)
Solvent: 1,4-Dioxane (Anhydrous)
Workflow:
Inerting: Charge a microwave vial or Schlenk tube with Caprolactam, Aryl Halide,
, and Xantphos. Cycle vacuum/Argon 3 times.
Catalyst Addition: Add
quickly under positive Argon flow.
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to lactam). Note: Dioxane promotes the solubility of Cesium Carbonate, creating a more homogeneous suspension than Toluene.
Reaction: Heat to 100°C for 12-16 hours.
Workup: Filter through a celite pad (to remove inorganic salts and Pd black). Rinse with EtOAc. Concentrate and purify via flash chromatography.
Why this works: Xantphos is a wide bite-angle ligand that facilitates the reductive elimination of the C-N bond. Dioxane's oxygen atoms provide weak coordination to alkali metals, assisting in the "shuttle" of the base into the organic phase.
Protocol B: The "Green Process" (Scale-Up)
Recommended for >10g scale or when chlorinated/ethereal solvents are restricted.
Solvent Prep: 2-MeTHF is derived from corncobs/bagasse and separates cleanly from water. Ensure it is peroxide-free.
Charging: Combine solid reagents in the reactor.
Solvation: Add 2-MeTHF.
Activation: Heat to 80°C (Reflux of 2-MeTHF).
Critical Step: If the reaction is sluggish due to the lower boiling point compared to Toluene, add 5% v/v water . This creates a biphasic "surfactant-like" effect (or use a specific surfactant like TPGS-750-M) which can drastically accelerate the reaction by solubilizing the inorganic base at the interface.
Workup: Add water. 2-MeTHF forms a clean biphasic layer (unlike Dioxane which is miscible with water). Separate the organic layer, wash with brine, and crystallize the product directly by cooling and adding a non-polar anti-solvent (Heptane).
Why this works: 2-MeTHF has a higher polarity than Toluene, mimicking THF/Dioxane but with higher stability and lower toxicity. The ability to perform an aqueous extraction directly without solvent swapping saves significant time and energy in process chemistry.
Mechanistic Pathway & Troubleshooting
Understanding the catalytic cycle helps diagnose solvent-related failures.
Diagram 2: Catalytic Cycle & Solvent Interference
Caption: Pd-catalyzed N-arylation cycle showing where solvent polarity and coordination influence the rate-determining steps.
Troubleshooting Guide:
Problem: Low Conversion (<20%).
Cause: Catalyst poisoning or poor base solubility.
Solution: Switch from Toluene to Dioxane or 2-MeTHF. Ensure solvent is degassed (Oxygen kills Pd(0)).
Solution: The solvent might be too coordinating (e.g., DMF). Switch to a less coordinating ether (CPME, t-Amyl alcohol) or increase ligand loading.
Problem: Regioselectivity (if using substituted lactams).
Insight: Solvent bulkiness rarely affects regioselectivity in this specific reaction; steric hindrance of the ligand is the primary driver.
References
Buchwald, S. L., et al. "Palladium-Catalyzed Amidation of Aryl Halides." Journal of the American Chemical Society, 2008. [Link]
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. [Link]
Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry, 2011.[3] [Link]
Sherwood, J., et al. "Solvent effects in palladium catalysed cross-coupling reactions."[4] Green Chemistry, 2019.[4] [Link]
Gallo, V., et al. "Sustainable Solvents for Palladium-Catalyzed Cross-Coupling Reactions." ChemSusChem, 2021. [Link]
C-H activation techniques for synthesizing fluorinated lactams
An Application Guide to Modern Synthetic Methods: C-H Activation for Fluorinated Lactam Synthesis Abstract Fluorinated lactams are privileged scaffolds in medicinal chemistry and drug development, prized for their abilit...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Modern Synthetic Methods: C-H Activation for Fluorinated Lactam Synthesis
Abstract
Fluorinated lactams are privileged scaffolds in medicinal chemistry and drug development, prized for their ability to enhance metabolic stability, binding affinity, and bioavailability of parent molecules. Traditional synthetic routes to these structures often involve multi-step sequences with pre-functionalized substrates. This application note details the transformative potential of C-H activation strategies to construct fluorinated lactams in a more atom- and step-economical fashion. We provide an in-depth analysis of key transition-metal-catalyzed and photocatalytic methodologies, explain the mechanistic rationale behind them, and furnish detailed, field-tested protocols for researchers in organic synthesis and drug discovery.
Introduction: The Strategic Advantage of C-H Activation
The lactam ring is a cornerstone of numerous pharmaceuticals, including antibiotics (penicillins, cephalosporins) and central nervous system agents. The strategic incorporation of fluorine into these cyclic amides can profoundly modulate their pharmacological profiles. However, accessing these valuable motifs can be synthetically challenging.
C-H activation has emerged as a paradigm-shifting strategy in molecular synthesis.[1] This approach circumvents the need for traditional functional group interconversions by directly converting ubiquitous, yet inert, C-H bonds into new chemical linkages. The benefits are substantial:
Step Economy: Reduces the number of synthetic steps, saving time and resources.[2]
Atom Economy: Maximizes the incorporation of atoms from reactants into the final product, minimizing waste.[3]
Novel Disconnections: Enables new retrosynthetic pathways to complex molecules, facilitating the synthesis of previously inaccessible structures.[2]
This guide focuses on the application of these principles to the synthesis of fluorinated lactams, providing both the conceptual framework and practical methodologies for their implementation in a research setting.
The primary challenge in C-H activation is achieving site-selectivity in a molecule containing numerous, chemically similar C-H bonds.[3] The predominant strategy to overcome this is the use of directing groups (DGs).
A directing group is a functional moiety within the substrate that coordinates to a metal catalyst, positioning it in close proximity to a specific C-H bond. This chelation assistance facilitates the cleavage of the targeted C-H bond via a low-energy cyclometalated intermediate, thereby ensuring high regioselectivity.
Logical Workflow for Directed C-H Activation
The general process involves the coordination of the directing group, C-H bond cleavage to form a metallacycle, functionalization, and catalyst regeneration.
Caption: Fig 1. General Workflow of Directed C-H Activation
The choice of directing group is critical and can be tailored for the desired transformation. Some are permanently incorporated, while others are designed to be removable or modifiable after the C-H activation step.[4]
Key Methodologies for Fluorinated Lactam Synthesis
Two dominant strategies have emerged for synthesizing fluorinated lactams using C-H activation:
Intramolecular C-H Amination: Forming the lactam ring from a linear precursor via C-H activation, where the precursor already contains the fluorine atom.
Direct C-H Fluorination: Introducing the fluorine atom directly onto a C-H bond of a pre-formed lactam or a linear precursor prior to cyclization.
Palladium-Catalyzed C(sp³)-H Amination for Lactam Ring Formation
Palladium catalysis is a robust and widely used platform for C-H activation.[5] The synthesis of γ- and δ-lactams can be achieved via the intramolecular amination of aliphatic C(sp³)-H bonds.[6]
Mechanism: The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. The key C-H activation step often occurs via a Concerted Metalation-Deprotonation (CMD) pathway. In this step, an anionic ligand on the palladium center (often acetate or carbonate) acts as an internal base to abstract the proton as the C-H bond is cleaved by the metal.[3][7] An oxidant (e.g., PhI(OAc)₂) is required to oxidize the Pd(II) center to a transient Pd(IV) species, which then undergoes C-N reductive elimination to form the lactam ring and regenerate the active Pd(II) catalyst.[6]
This method is highly effective for forming five- and six-membered rings.[5] To synthesize a fluorinated lactam, one can start with a linear amide substrate that already contains the desired fluorine substitution pattern.
Direct C(sp³)-H Fluorination: Installing the Key Atom
Directly converting a C-H bond to a C-F bond is a highly sought-after transformation.[8] While challenging, significant progress has been made using both palladium catalysis and photocatalysis.
A. Palladium-Catalyzed C-H Fluorination:
Pioneering work has demonstrated that with the right combination of directing group, palladium catalyst, and fluorine source (e.g., Selectfluor), direct C(sp³)-H fluorination is achievable. A critical challenge is preventing competitive C-N bond formation (lactamization) when using amino acid-derived substrates. The choice of ligand can be crucial in favoring C-F over C-N reductive elimination from the Pd(IV) intermediate.[9]
B. Photocatalytic C-H Fluorination:
Visible-light photocatalysis offers an alternative, mechanistically distinct approach under mild conditions.[10] Decatungstate photocatalysis, in particular, has proven exceptionally effective for the late-stage fluorination of unactivated C(sp³)-H bonds.[11][12]
Mechanism: The process is initiated by the photoexcitation of the decatungstate anion ([W₁₀O₃₂]⁴⁻). The excited-state catalyst is a powerful oxidant capable of abstracting a hydrogen atom directly from a substrate C-H bond, generating an alkyl radical. This radical is then trapped by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to forge the C-F bond.[11] This method is particularly attractive for its ability to functionalize C-H bonds that are electronically rich and sterically accessible, often with selectivities complementary to transition metal-catalyzed reactions.[12]
Requires fluorinated starting material; oxidant is stoichiometric.
Pd-Catalyzed Fluorination
Pd(OAc)₂, Ligand
Electrophilic (e.g., Selectfluor)
Bidentate (e.g., 8-aminoquinoline)
Direct C-H to C-F conversion, high stereoselectivity possible.[9]
Ligand-tuning is critical to control selectivity (C-F vs C-N); can be substrate-specific.
Photocatalytic Fluorination
Na₂W₁₀O₃₂ (Decatungstate)
Electrophilic (e.g., NFSI)
Not required (innate selectivity)
Extremely mild conditions, late-stage functionalization, no DG needed.[11][12]
Selectivity based on C-H bond strength/sterics; may yield mixtures with complex substrates.
Detailed Application Protocols
Disclaimer: These protocols are representative and should be adapted and optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a Fluorinated γ-Lactam via Pd-Catalyzed C(sp³)-H Amination
This protocol describes the synthesis of a fluorinated γ-lactam from a linear N-pivaloyl amino acid derivative, adapted from methodologies developed for intramolecular C-H amination.[3][6] The fluorine atom is pre-installed on the substrate.
Objective: To cyclize a fluorinated N-Piv-protected linear amine to form a γ-lactam.
Reaction Setup: To an oven-dried Schlenk tube, add the fluorinated substrate (e.g., 0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), PhI(OAc)₂ (0.3 mmol, 1.5 equiv), and K₂CO₃ (0.5 mmol, 2.5 equiv).
Atmosphere Control: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
Causality Note: The high temperature is necessary to promote the C-H activation and catalytic turnover. The base (K₂CO₃) facilitates the CMD step and neutralizes the acetic acid byproduct. The oxidant is crucial for the Pd(II)/Pd(IV) cycle.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble salts.
Extraction: Wash the filtrate with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure fluorinated γ-lactam.
Protocol 2: Direct Photocatalytic C(sp³)-H Fluorination of an Amino Acid Derivative
This protocol outlines a direct, late-stage fluorination of an N-protected amino acid ester using decatungstate photocatalysis, adapted from foundational work in the field.[11][12] This method is ideal for introducing fluorine into complex molecules under exceptionally mild conditions.
Objective: To selectively fluorinate a C(sp³)-H bond of an N-Boc protected amino acid methyl ester.
Solution Preparation: In a 10 mL borosilicate glass vial, dissolve the substrate (e.g., 0.5 mmol, 1.0 equiv), (TBA)₄[W₁₀O₃₂] (0.005 mmol, 1 mol%), and NFSI (0.6 mmol, 1.2 equiv) in acetonitrile (5.0 mL).
Causality Note: Acetonitrile is a common solvent for photocatalysis due to its polarity and UV transparency. Borosilicate glass is used as it is transparent to the visible light required for photoexcitation.
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
Irradiation Setup: Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., a 34 W blue LED lamp). Ensure the reaction is stirred vigorously to maintain a homogeneous mixture. A fan should be used to maintain the reaction at room temperature.
Reaction: Irradiate the mixture for 12-48 hours.
Causality Note: Continuous irradiation is required to generate the excited-state photocatalyst that initiates the hydrogen atom transfer. The reaction proceeds via a radical mechanism, which is typically chain-propagating and efficient under these conditions.
Monitoring: Monitor the formation of the fluorinated product and consumption of starting material by ¹⁹F NMR or GC-MS.
Workup: Upon completion, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
Purification: Purify the resulting crude oil directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired γ-fluorinated amino acid derivative.
Conclusion and Future Outlook
C-H activation provides a powerful and elegant platform for the synthesis of high-value fluorinated lactams. Transition-metal catalysis, particularly with palladium, offers robust and selective methods for constructing the lactam ring from fluorinated precursors. In parallel, photocatalysis has unlocked new pathways for direct C-H fluorination under remarkably mild conditions, enabling late-stage functionalization strategies.
The continued development of new catalysts, ligands, and directing groups will further expand the scope and efficiency of these transformations. Future innovations will likely focus on enhancing enantioselectivity, broadening the range of accessible ring sizes, and applying these powerful techniques to the synthesis of increasingly complex pharmaceutical agents.
References
Gao, B., & Tang, G. (2021). Synthetic methods for compounds containing fluoro-lactam units. Organic & Biomolecular Chemistry. [Link]
Royal Society of Chemistry Blogs. (2018). Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activation. RSC Blogs. [Link]
Besset, T., & Poisson, T. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 19, 448–473. [Link]
Wasa, M., & Yu, J.-Q. (2008). Synthesis of β-, γ-, and δ-Lactams via Pd(II)-Catalyzed C−H Activation Reactions. Journal of the American Chemical Society. [Link]
He, L., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(8), 3056–3060. [Link]
Singh, A., et al. (2014). Short and efficient synthesis of fluorinated δ-lactams. Organic & Biomolecular Chemistry, 12(40), 7954-7957. [Link]
Chen, K., & Shi, B.-F. (2014). Recent Advances in Directing Group-Induced C-H Activation Reactions. Chinese Journal of Organic Chemistry. [Link]
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Palladium-Catalyzed Alkyl C–H Bond Activation. ACS Catalysis, 5(2), 1298–1317. [Link]
Das, S., & Maiti, D. (2022). C–H activation: A strategic approach toward lactams using transition metals. Tetrahedron, 125, 132958. [Link]
Sharma, S., et al. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers, 9(12), 3330-3356. [Link]
Besset, T., & Poisson, T. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry. [Link]
Kadri, M., et al. (2010). One-Step Synthesis of β-Lactams Using Cyanuric Fluoride. ChemInform. [Link]
Wu, Q.-F., et al. (2019). Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. NSF Public Access Repository. [Link]
John, A., & Nicholas, K. M. (2012). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Dalton Transactions. [Link]
Li, X. (n.d.). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Xingwei Li's Group Homepage. [Link]
Zhang, P., et al. (2022). Photoredox-Catalyzed Access to Fluorinated Pyrroles and γ-Lactams via Switchable C(sp3)-F Bond Functionalization. ChemRxiv. [Link]
Bloom, S., et al. (2018). Development of a Direct Photocatalytic C-H Fluorination for the Preparative Synthesis of Odanacatib. Angewandte Chemie International Edition, 57(26), 7997-8001. [Link]
Besset, T., & Poisson, T. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. ResearchGate. [Link]
Abdel-Motaleb, A., & Van der Eycken, E. V. (2010). Amide bond formation using amino acid fluorides. ResearchGate. [Link]
Kaur, G., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5945–5949. [Link]
Das, S., et al. (2023). Transition-metal catalyzed C-H activation as a means of synthesizing complex natural products. Chemical Society Reviews, 52(21), 7486-7521. [Link]
Wang, C., et al. (2022). Photocatalytically switchable chemoselective difluoramidation of olefins for the synthesis of diversified difluoro-γ-lactams. Chemical Communications, 58(78), 10971-10974. [Link]
He, J., et al. (2016). Ligand-Enabled Stereoselective β-C(sp3)–H Fluorination: Synthesis of Unnatural Enantiopure anti-β-Fluoro-α-Amino Acids. Journal of the American Chemical Society, 138(22), 6931–6934. [Link]
Thakur, P. P., & Patil, M. (2023). Directing groups (DG) based strategies for C−H activation. ResearchGate. [Link]
Wang, J., et al. (2020). Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Chemical Science, 11(1), 227-232. [Link]
Britton, J., et al. (2023). Development and application of decatungstate catalyzed C–H 18 F- and 19 F-fluorination, fluoroalkylation and beyond. Chemical Science, 14(45), 12629-12642. [Link]
Nichols, L. M. (n.d.). C-H Activation. Larrosa Group. [Link]
Pieber, B., & Kappe, C. O. (2022). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 27(21), 7288. [Link]
Reddy, V. P., et al. (2003). One-Pot Route to New α,α-Difluoroamides and α-Ketoamides. The Journal of Organic Chemistry, 68(13), 5428–5431. [Link]
OpenChemHub. (2024, January 18). Removable and modifiable directing groups in C-H activation. YouTube. [Link]
Besset, T., & Poisson, T. (2023). Scheme 17. C-H functionalization for the synthesis of fluorenones of... ResearchGate. [Link]
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Wang, D.-H., & Wasa, M. (2014). Recent Advances in C-H Fluorination. Chemical Science. [Link]
Colby, D. A., et al. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Reviews, 111(3), 1293–1325. [Link]
Satyanarayana, G., & Headley, A. D. (2019). Rhodium-Catalyzed C―H Activation. ResearchGate. [Link]
Ball, L. T. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. White Rose Research Online. [Link]
Liu, B., et al. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2889–2898. [Link]
Uzelac, M., & Hevia, E. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science. [Link]
Wang, H., et al. (2015). Rhodium(iii)-catalyzed C–H/C–C activation sequence: vinylcyclopropanes as versatile synthons in direct C–H allylation reactions. Chemical Communications, 51(54), 10940-10943. [Link]
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Application Notes and Protocols for the Green Synthesis of 1-Phenyl-7-(trifluoromethyl)azepan-2-one
Introduction: A Paradigm Shift in Pharmaceutical Synthesis The pharmaceutical industry is increasingly embracing the principles of green chemistry to design manufacturing processes that are not only economically viable b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Paradigm Shift in Pharmaceutical Synthesis
The pharmaceutical industry is increasingly embracing the principles of green chemistry to design manufacturing processes that are not only economically viable but also environmentally sustainable.[1][2] The synthesis of active pharmaceutical ingredients (APIs) traditionally involves multi-step processes that can generate significant chemical waste and utilize hazardous reagents and solvents.[3] This application note provides a comprehensive guide to green chemistry protocols for the synthesis of 1-Phenyl-7-(trifluoromethyl)azepan-2-one, a novel azepane derivative with potential pharmacological applications. By focusing on atom economy, catalysis, and the use of benign solvents, we present a synthetic strategy that minimizes environmental impact without compromising efficiency.[4][5]
The core of our approach is a re-engineered Beckmann rearrangement, a classic transformation for the synthesis of lactams, adapted to meet modern green chemistry standards.[6] We will explore catalytic and solvent-free methodologies that offer significant advantages over traditional, harsh acidic conditions.[7][8] Furthermore, we will discuss the integration of biocatalysis and novel catalytic systems for the introduction of the trifluoromethyl group, a key pharmacophore in many modern drugs.[9][10][11]
Strategic Overview: A Multi-pronged Green Approach
The proposed synthesis of 1-Phenyl-7-(trifluoromethyl)azepan-2-one is designed around three key green chemistry principles:
Catalytic Efficiency: Prioritizing the use of catalytic reagents over stoichiometric ones to minimize waste and enhance reaction efficiency.[4] This includes the use of heterogeneous catalysts, biocatalysts, and recyclable catalytic systems.
Solvent Minimization and Replacement: Employing safer, renewable solvents such as water and ethanol, and where feasible, adopting solvent-free reaction conditions.[2][3]
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing the generation of byproducts.[1]
Our proposed synthetic pathway is a three-stage process, as illustrated in the workflow diagram below. Each stage has been optimized to incorporate green chemistry principles.
Caption: Proposed three-stage green synthetic workflow for 1-Phenyl-7-(trifluoromethyl)azepan-2-one.
Protocol 1: Catalytic Synthesis of the Cyclohexanone Precursor
The synthesis of the key intermediate, 2-(trifluoromethyl)-2-phenylcyclohexan-1-one, can be achieved through a copper-catalyzed trifluoromethylation of a suitable enamine precursor. This approach offers a direct and atom-economical route to the desired ketone.
Experimental Protocol:
Enamine Formation: In a round-bottom flask, dissolve 1-phenylcyclohexene (1 equivalent) in a minimal amount of a green solvent such as ethanol. Add pyrrolidine (1.2 equivalents) and stir the mixture at room temperature for 2-4 hours until the formation of the corresponding enamine is complete (monitored by TLC or GC-MS).
Trifluoromethylation: To the crude enamine solution, add a copper(I) catalyst (e.g., CuI, 5 mol%) and a trifluoromethylating agent (e.g., Togni's reagent, 1.1 equivalents).
Reaction Conditions: Stir the reaction mixture at 50-60 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by an appropriate analytical technique.
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with a suitable green solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Green Oximation of 2-(trifluoromethyl)-2-phenylcyclohexan-1-one
The conversion of the ketone to its corresponding oxime is a critical step prior to the Beckmann rearrangement. Traditional methods often use hydroxylamine salts in large excesses, leading to salt waste. Here, we propose a more sustainable approach.
Experimental Protocol:
Reaction Setup: In a round-bottom flask, suspend 2-(trifluoromethyl)-2-phenylcyclohexan-1-one (1 equivalent) in water.
Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the suspension. The use of an aqueous medium is a key green feature of this step.
Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 2-6 hours. The reaction progress can be monitored by TLC.
Work-up and Isolation: Once the reaction is complete, the oxime product often precipitates from the aqueous solution. The solid product can be collected by filtration, washed with cold water, and dried. If the product does not precipitate, it can be extracted with a green solvent.
Protocol 3: Catalytic and Solvent-Free Beckmann Rearrangement
The final step in the synthesis of 1-Phenyl-7-(trifluoromethyl)azepan-2-one is the Beckmann rearrangement of the oxime. We present two green alternatives to the conventional use of strong acids.
Option A: One-Pot Oximation-Beckmann Rearrangement in Micellar Water
This protocol combines the oximation and rearrangement steps in a single pot, leveraging the ability of micelles to facilitate organic reactions in water.[7]
Micellar Solution Preparation: Prepare a solution of a surfactant (e.g., TPGS-750-M) in water to form nanomicelles.
One-Pot Reaction: To the micellar solution, add 2-(trifluoromethyl)-2-phenylcyclohexan-1-one (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).
Reaction Conditions: Heat the mixture to 50-80 °C and stir for 6-12 hours. The reaction progress should be monitored to confirm the formation of the lactam.
Product Isolation: After cooling to room temperature, the product can be extracted with a suitable organic solvent. The aqueous phase containing the surfactant can potentially be recycled.
Option B: Solvent-Free Beckmann Rearrangement with a Natural Organic Acid
This method avoids the use of any solvent, a significant green advantage.[8]
Solid-State Mixture: In a mortar and pestle or a ball mill, grind a mixture of the 2-(trifluoromethyl)-2-phenylcyclohexan-1-one oxime (1 equivalent) and a solid, natural organic acid such as tartaric acid (1 equivalent).[8]
Thermal Conditions: Heat the solid mixture to 100-120 °C for 1-3 hours. Alternatively, microwave irradiation can be used to accelerate the reaction.[8]
Work-up and Purification: After the reaction is complete, the solid residue is cooled to room temperature. The product can be isolated by dissolving the mixture in a minimal amount of a suitable solvent and purifying by crystallization or column chromatography.
For an even greener synthesis, biocatalysis presents a compelling alternative.[5][10] The use of enzymes, such as engineered monooxygenases for the Baeyer-Villiger oxidation of the precursor ketone, could lead directly to the lactam in a highly selective and environmentally benign manner.[10] While specific enzymes for this substrate would require development, the potential for conducting these reactions in aqueous media at ambient temperature and pressure makes this a highly attractive area for future research.[12][13]
Caption: Conceptual biocatalytic route for the synthesis of the target lactam.
Conclusion
The synthesis of 1-Phenyl-7-(trifluoromethyl)azepan-2-one can be achieved through various green chemistry protocols that significantly reduce the environmental impact compared to traditional synthetic methods. By employing catalytic systems, minimizing solvent use, and exploring innovative one-pot and solvent-free reactions, the pharmaceutical industry can move towards more sustainable manufacturing practices.[14] The protocols outlined in this application note provide a practical framework for researchers and drug development professionals to implement greener approaches in their synthetic endeavors. The future direction towards biocatalytic methods holds the promise of even more environmentally friendly and efficient syntheses of valuable pharmaceutical compounds.
References
One-pot oximation-Beckmann rearrangement under mild, aqueous micellar conditions. Green Chemistry (RSC Publishing).
Principles of green chemistry: Advancing pharma sustainability. European Pharmaceutical Review.
Biocatalytic, Enantioselective Synthesis of Lactams. Synfacts.
Radical Alkene-Trifluoromethylation-Triggered Nitrile Insertion/Remote Functionalization Relay Processes: Diverse Synthesis of Trifluoromethylated Azaheterocycles Enabled by Copper Catalysis. Organic Letters.
The Green Chemistry Approach to Pharma Manufacturing. Pharma Manufacturing.
Green Chemistry in Pharma: Sustainable Drug Manufacturing. Sustainabro.
Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews.
Biocatalytic synthesis of lactones and lactams. PMC - NIH.
Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs. University of Manchester.
Natural organic acids promoted Beckmann rearrangement: Green and expeditious synthesis of amides under solvent-free conditions. ResearchGate.
Beckmann Rearrangement. Chemistry LibreTexts.
Synthesis of Trifluoromethylated Azaheterocycles by Radical Chemistry. Thieme E-Journals.
Development of Green Chemistry Routes for Synthesizing APIs Using Sustainable Catalysts and Solvents. Global Research Journal of Natural Science and Technology.
Technical Support Center: Purification Strategies for 1-Phenyl-7-(trifluoromethyl)azepan-2-one via Chromatography
Introduction: Welcome to the technical support center for the chromatographic purification of 1-Phenyl-7-(trifluoromethyl)azepan-2-one. This molecule, an N-aryl ε-caprolactam derivative, presents unique purification chal...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Welcome to the technical support center for the chromatographic purification of 1-Phenyl-7-(trifluoromethyl)azepan-2-one. This molecule, an N-aryl ε-caprolactam derivative, presents unique purification challenges due to its combination of a moderately polar lactam core, a non-polar phenyl group, and a highly electronegative trifluoromethyl (CF3) group.[1] The presence of a potential stereocenter at the C7 position further complicates purification, often requiring specialized chiral separation techniques.
This guide is designed for researchers, chemists, and drug development professionals. It provides strategic advice in a question-and-answer format, covering both high-level purification strategy and hands-on troubleshooting for common experimental issues. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield for your target compound.
Part 1: Frequently Asked Questions (FAQs) - Strategic Purification Design
This section addresses the critical decisions you'll face when designing a purification workflow from the ground up.
Q1: What is the best starting point for purifying crude 1-Phenyl-7-(trifluoromethyl)azepan-2-one: Flash Chromatography or Preparative HPLC?
Answer:
The choice between flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) depends primarily on the scale of your synthesis, the initial purity of your crude material, and your final purity requirements.
Flash Chromatography is the ideal choice for the initial, bulk purification of crude reaction mixtures, especially for quantities greater than a few hundred milligrams. It is a cost-effective and rapid method for removing major impurities, such as unreacted starting materials or significant byproducts.[2] The goal here is to enrich the desired compound to a purity of perhaps 85-95%.
Preparative HPLC is a high-resolution technique best suited for final polishing steps where purity targets exceed 99%. It is also the method of choice for separating structurally similar impurities, isomers, or for purifying smaller quantities (<1 gram) where high recovery of very pure material is critical.
Use the following decision tree to guide your choice:
Caption: Initial Chromatography Choice Workflow
Q2: Which stationary phase should I choose for my initial purification? Normal-Phase (Silica) or Reversed-Phase (C18)?
Answer:
1-Phenyl-7-(trifluoromethyl)azepan-2-one is a moderately polar molecule. Both normal-phase and reversed-phase chromatography are viable options, and the best choice depends on the nature of the impurities you need to remove.
Normal-Phase (Silica Gel): This is the most common and cost-effective starting point for flash chromatography of synthetic intermediates.[2] Polar compounds are retained more strongly. This method is excellent for removing less polar impurities. A typical mobile phase would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[3]
Reversed-Phase (e.g., C18-bonded silica): In this mode, non-polar compounds are retained more strongly. It is particularly effective for removing highly polar impurities that would otherwise elute very slowly or streak on a silica column. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
Start here. Use TLC to develop a solvent system. Aim for an Rf of 0.15-0.35 for your product.[3]
Use if normal-phase fails or if impurities are very polar.
Q3: The trifluoromethyl (CF3) group on my molecule is unusual. Does it require a special type of column?
Answer:
While standard C18 columns are often successful, the highly fluorinated nature of the CF3 group provides a unique opportunity to exploit alternative chromatographic selectivities if co-elution becomes an issue.
Fluorinated stationary phases, particularly Pentafluorophenyl (PFP) phases, offer different retention mechanisms compared to standard alkyl (C8, C18) phases.[4] PFP phases can engage in multiple types of interactions, including:
Hydrophobic interactions
π-π interactions
Dipole-dipole interactions
Ion-exchange interactions
These varied mechanisms can significantly alter the elution order of compounds, especially for halogenated molecules like yours, potentially resolving them from difficult-to-separate impurities.[5] If you face a challenging separation on a C18 column, a PFP column is an excellent "orthogonal" choice to try next.
Q4: My compound is chiral. How do I approach separating the enantiomers?
Answer:
The separation of enantiomers requires a chiral environment, most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC.[6][7] For N-aryl lactams and trifluoromethylated compounds, polysaccharide-based CSPs are the most successful and versatile.[8]
The general strategy is to screen a small set of complementary columns and mobile phases to find a suitable separation.
Sample Preparation: Prepare a ~1 mg/mL solution of your racemic 1-Phenyl-7-(trifluoromethyl)azepan-2-one. The ideal solvent is the mobile phase itself to prevent peak distortion.[8] If solubility is an issue, use a solvent compatible with the mobile phase (e.g., isopropanol, ethanol). Filter the sample through a 0.45 µm syringe filter.
Column Selection: Screen at least two different polysaccharide-based CSPs. A good starting pair would be one amylose-based and one cellulose-based column.
Example Columns: Chiralpak® AD-H (amylose derivative), Chiralcel® OD-H (cellulose derivative).[8]
Mobile Phase Screening: Test the columns with a few standard mobile phase systems.
Normal Phase (Primary Choice): Start with n-Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20 v/v). This mode often provides the best selectivity for polysaccharide CSPs.
Polar Organic Mode: If separation is poor, try a pure alcohol mobile phase like 100% Methanol or 100% Ethanol.
Reversed Phase: Mixtures of Acetonitrile/Water or Methanol/Water can also be effective, particularly with immobilized polysaccharide CSPs.
Initial HPLC Conditions:
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.
Column Temperature: Maintain a constant temperature, typically 25°C.[8]
Detection: Use a UV detector set to a wavelength where the phenyl group absorbs, typically around 254 nm.
Analysis: For each condition, inject the racemic standard. Calculate the separation factor (α) and resolution (Rs). A resolution (Rs) of ≥ 1.5 indicates baseline separation, which is suitable for purification.[8]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your chromatographic runs.
Q5: My compound is streaking/tailing badly on the silica gel flash column. What's causing this and how do I fix it?
Answer:
Peak tailing on silica gel is a common issue, often caused by one of three factors:
Acidic Silica Interaction: Standard silica gel is slightly acidic and can strongly interact with basic sites on a molecule. While the lactam nitrogen is not strongly basic, it can still lead to tailing.
Solution: Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[9] This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks.
Sample Overloading: Loading too much crude material onto the column will exceed its capacity, causing broad, tailing peaks.
Solution: Reduce the mass of crude material loaded. A general rule is to load 1-5% of the column's silica mass (e.g., 40-200 mg of crude on a 40 g column).
Poor Solubility: If your compound is not fully soluble in the mobile phase as it travels through the column, it can cause tailing. This can also happen if you dissolve your sample in a very strong solvent (like pure DCM or methanol) for loading.
Solution: Use a "dry loading" technique. This ensures the compound is introduced to the column in a fine, evenly distributed band.
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone).
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution to form a slurry.
Thoroughly evaporate the solvent using a rotary evaporator until you have a fine, free-flowing powder.
Carefully load this powder onto the top of your pre-packed flash column.
Gently add a protective layer of sand on top before starting the elution.[9]
Q6: I'm using reversed-phase HPLC and my peak shape is poor (fronting or tailing). What should I check?
Answer:
Poor peak shape in reversed-phase HPLC is often related to the sample solvent, column interactions, or overloading.
Peak Fronting: This typically occurs when the sample is dissolved in a solvent that is stronger than the mobile phase (e.g., dissolving in 100% acetonitrile when the mobile phase is 50% acetonitrile/water). The sample band travels too fast at the beginning, causing a leading edge.
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can dissolve the sample and inject the smallest possible volume.
Peak Tailing: This is often caused by secondary interactions between your compound and the stationary phase, or by overloading.
Solutions:
Reduce Mass Overload: Dilute your sample and inject a smaller volume.[10]
Check for Silanol Interactions: Even on C18 columns, residual acidic silanol groups can cause tailing with polar compounds. Using a mobile phase with a low pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of these silanols and improve peak shape.
Use High-Purity Silica Columns: Modern columns are often "end-capped" and use higher purity silica to minimize these secondary interactions.
Q7: I have a persistent impurity that co-elutes with my product on both silica and C18 columns. What are my options?
Answer:
When an impurity co-elutes in both normal- and reversed-phase, it indicates that the selectivity of these systems is insufficient. To resolve this, you must change the fundamental retention mechanism.
Caption: Workflow for Resolving Co-eluting Impurities
Try a Pentafluorophenyl (PFP) Column: As mentioned in FAQ 3, the unique selectivity of PFP phases for halogenated compounds makes this the top alternative strategy for your specific molecule.[4][5]
Try Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent option if your target compound and the impurity have different polarities that are not well-resolved by standard methods. It uses a polar stationary phase (like bare silica or a diol phase) with a reversed-phase type mobile phase (high organic content).[11][12] This can produce a completely different elution order.
Consider Chiral Chromatography: If you suspect the impurity is a diastereomer or if you are trying to resolve enantiomers, you must use a Chiral Stationary Phase (see FAQ 4). No achiral method will be able to separate enantiomers.[7]
Q8: My recovery from the column is low. Where could my product be going?
Answer:
Low recovery is a frustrating problem that can usually be traced to one of two sources: solubility issues or irreversible adsorption.
Irreversible Adsorption: Your compound may be binding too strongly to the stationary phase.
On Silica Gel: This is common if the compound has a basic handle and the silica is too acidic. While less likely for a lactam, it's possible. Pre-treating the silica by flushing the column with a mobile phase containing triethylamine can help.[9]
On HPLC: Highly active sites on an old or poor-quality column can also cause irreversible binding. Ensure you are using a high-quality, well-maintained column.
On-Column Precipitation: This is a very common cause of low recovery and high backpressure. It occurs if the sample precipitates when it enters the mobile phase stream.
Check Solubility: Always perform a quick pre-experiment. Take a small amount of your crude material and test its solubility in your chosen initial mobile phase conditions. If it doesn't dissolve well, you must either change the mobile phase or dissolve the sample in a minimal amount of a stronger solvent and inject a very small volume.[3]
Dry Loading (Flash): For flash chromatography, dry loading completely avoids this issue by ensuring the compound is already adsorbed onto silica before elution begins.[3][9]
References
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
Theseus. (2020). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. [Link]
Reddit. (2017). How to improve efficiency on flash chromatography. [Link]
Minimizing side products in the synthesis of trifluoromethyl azepanones
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of trifluoromethyl azepanones. This resource is designed to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of trifluoromethyl azepanones. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in minimizing side products and optimizing your reaction outcomes. As Senior Application Scientists, we have compiled this guide based on established literature and practical experience to address the specific challenges you may encounter in your laboratory.
Troubleshooting Guide: Minimizing Side Products
This section addresses common issues encountered during the synthesis of trifluoromethyl azepanones, providing potential causes and actionable solutions.
Question 1: My reaction is yielding a significant amount of a silylated byproduct instead of the desired trifluoromethyl azepanone. How can I prevent this?
Answer:
This is a classic issue of competing enolization. The trifluoromethyl anion (CF₃⁻), or other strong bases in the reaction, can act as a base and deprotonate the α-carbon of the azepanone, leading to the formation of an enolate. This enolate is then trapped by a silylating agent, such as TMSCF₃, to form a silyl enol ether, a common side product in reactions using the Ruppert-Prakash reagent.[1][2]
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Strong, Non-Fluorinated Base Initiators
Initiators like LDA can be highly basic and may preferentially promote enolization over trifluoromethylation.
Switch to a milder, fluoride-based initiator such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[3][4] These initiators are effective at activating the trifluoromethylating agent without excessively promoting deprotonation.
Sub-optimal Reaction Temperature
Higher temperatures can favor the thermodynamically controlled enolization pathway.
Maintain a low reaction temperature, typically between -78 °C and 0 °C, during the addition of the trifluoromethylating reagent and initiator.[5]
Slow Addition of Reagents
A high local concentration of the base can increase the rate of enolization.
Add the initiator or base dropwise to the solution of the azepanone and the trifluoromethylating agent at a low temperature to maintain a low concentration of the deprotonating species.
Solvent Choice
The choice of solvent can influence the reactivity of the enolate and the trifluoromethylating agent.
Aprotic, non-polar solvents like tetrahydrofuran (THF) are generally preferred for these reactions.[3][6]
Question 2: I am observing the formation of products consistent with difluorocarbene insertion. What is causing this and how can I avoid it?
Answer:
The formation of difluorocarbene (:CF₂) is a known decomposition pathway for the trifluoromethyl anion, particularly when certain activators are used.[1] The trifluoromethide anion can undergo α-elimination of a fluoride ion to generate the highly reactive difluorocarbene, which can then participate in various side reactions, such as cyclopropanation if any alkenes are present.
Troubleshooting Workflow for Difluorocarbene Formation:
Caption: Troubleshooting workflow for difluorocarbene formation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nucleophilic trifluoromethylation of an azepanone using the Ruppert-Prakash reagent (TMSCF₃)?
A1: The reaction is initiated by a catalytic amount of a nucleophilic activator, typically a fluoride source like TBAF. The fluoride attacks the silicon atom of TMSCF₃, generating a pentacoordinate siliconate intermediate which then releases the trifluoromethyl anion (CF₃⁻). This highly nucleophilic anion attacks the electrophilic carbonyl carbon of the azepanone. The resulting alkoxide is then trapped by another molecule of TMSCF₃ to form a stable trimethylsilyl ether and regenerate the trifluoromethyl anion, thus propagating an anionic chain reaction.[2][7] Subsequent acidic workup hydrolyzes the silyl ether to yield the final trifluoromethylated azepanol, which can then be oxidized to the azepanone if desired.
Q2: Are there alternative methods to direct trifluoromethylation for synthesizing trifluoromethyl azepanones?
A2: Yes, several alternative strategies exist. One common approach is a ring-expansion methodology. This can involve the synthesis of a smaller, trifluoromethylated pyrrolidine precursor which is then subjected to a regioselective ring expansion to form the azepane ring.[8][9] Another strategy involves the cyclization of a linear precursor that already contains the trifluoromethyl group. For instance, a suitably functionalized amino ester with a trifluoromethyl moiety can be induced to cyclize to form the azepanone ring. These multi-step approaches can sometimes offer better control over stereochemistry and avoid some of the side reactions associated with direct trifluoromethylation of the pre-formed azepanone ring.
Q3: How can I purify my trifluoromethyl azepanone from unreacted starting material and side products?
A3: Purification is typically achieved using flash column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of your specific product and byproducts. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal point for reaction quenching and to guide the development of a purification strategy. In some cases, where the product is a stable solid, recrystallization may also be a viable purification technique.
Experimental Protocols
Protocol 1: General Procedure for the Nucleophilic Trifluoromethylation of an Azepanone using TMSCF₃ and TBAF
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the azepanone substrate (1.0 equivalent) and dissolve it in anhydrous tetrahydrofuran (THF).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 equivalents) to the cooled solution.
Initiation: Slowly add a solution of tetrabutylammonium fluoride (TBAF, 0.1 equivalents, 1 M in THF) dropwise to the reaction mixture over a period of 10-15 minutes.
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated azepanone.
Logical Relationship of Key Reaction Components:
Caption: Key components in nucleophilic trifluoromethylation.
Overcoming steric hindrance in 7-substituted azepan-2-one formation
Topic: Overcoming Steric Hindrance in 7-Substituted Azepan-2-one Formation Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide v2.4 The Core Challenge: The Regioselectivity Paradox The...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Steric Hindrance in 7-Substituted Azepan-2-one Formation
Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Status: Active Guide v2.4
The Core Challenge: The Regioselectivity Paradox
The synthesis of 7-substituted azepan-2-ones (ε-caprolactams substituted
to the nitrogen) via the classical Beckmann rearrangement of 2-substituted cyclohexanones is notoriously difficult due to a conflict between steric thermodynamics and migratory aptitude .
The Mechanism of Failure
In the Beckmann rearrangement, the group anti (trans) to the hydroxyl leaving group migrates.
Target: To obtain the 7-substituted isomer (migration of the substituted carbon), you require the (Z)-oxime (hydroxyl anti to the substituent).
Reality: Steric repulsion between the hydroxyl group and the bulky C2-substituent destabilizes the (Z)-oxime. The equilibrium heavily favors the (E)-oxime , where the hydroxyl is anti to the unsubstituted methylene (CH₂).
Result: The major product is typically the 3-substituted isomer (migration of the CH₂ group), which is often a waste product.
Figure 1: The divergent pathways of Beckmann rearrangement driven by oxime geometry.
Troubleshooting Guide: Validated Protocols
Method A: The Organoaluminum Promoter (Maruoka-Yamamoto)
Best for: Direct rearrangement of oxime sulfonates when the Z-oxime cannot be isolated.
Mechanism: Bulky organoaluminum reagents can capture the oxime oxygen, creating a bulky leaving group that may invert the geometric preference or facilitate "anomalous" migration via an ion-pair mechanism.
Protocol:
Preparation: Convert the 2-substituted cyclohexanone to the oxime mesylate or tosylate.
Reagent Generation: In a flame-dried Schlenk flask under Argon, prepare DIBAL-H (diisobutylaluminum hydride) or MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) in CH₂Cl₂.
Reaction:
Cool the organoaluminum solution to -78 °C .
Add the oxime sulfonate solution dropwise.
Allow to warm slowly to 0 °C over 2 hours.
Quench: Carefully quench with saturated NaF or Rochelle’s salt solution (to break aluminum emulsions).
Why this works: The bulky aluminum Lewis acid coordinates to the oxime nitrogen or oxygen, altering the steric environment and potentially allowing the migration of the more substituted carbon atom even if the initial geometry was unfavorable [1].
Method B: The "Shono" Bypass (Post-Synthetic Functionalization)
Best for: When Beckmann fails completely. Instead of making the ring with the substituent, make the ring first and then add the substituent.
Mechanism: Anodic oxidation (Shono oxidation) generates an
-acyliminium ion precursor at the 7-position (alpha to Nitrogen), which can then be trapped by nucleophiles.
Protocol:
Starting Material: Use unsubstituted
-Boc-azepan-2-one (commercially available or made via standard Beckmann).
Electrolysis (The Shono Oxidation):
Solvent: MeOH.
Electrolyte: Et₄NOTs (0.1 M).
Electrodes: Carbon rods (anode and cathode).
Condition: Constant current (e.g., 0.1 A) until 2.2–2.5 F/mol of charge is passed.
Product: 7-methoxy-
-Boc-azepan-2-one.
Nucleophilic Substitution:
Dissolve the 7-methoxy intermediate in CH₂Cl₂.
Add a Lewis Acid (BF₃[1]·OEt₂ or TiCl₄) at -78 °C.
Add your nucleophile (e.g., Allyltrimethylsilane, Grignard reagent, or silyl enol ether).
Result: The methoxy group is displaced by your substituent at the 7-position.
Why this works: It completely bypasses the regioselectivity issues of ring expansion. The electrochemistry is highly selective for the position
to the nitrogen [2].
Method C: De Novo Synthesis (Ring-Closing Metathesis)
Best for: Complex substrates where ring expansion is too risky.
Mechanism: Constructing the 7-membered ring from a linear diene precursor using Grubbs catalysts.
Protocol:
Precursor Synthesis: Synthesize a linear amide:
-allyl-acrylamide derivative containing your substituent.
Structure: Vinyl-CH(R)-NH-CO-CH₂-CH₂-CH=CH₂ (or similar spacing to get 7 atoms).
Catalyst:Grubbs II or Hoveyda-Grubbs II (tolerant of amides).
Conditions:
Solvent: CH₂Cl₂ or Toluene (degassed).
Concentration: High dilution (0.001 M to 0.005 M) is critical to prevent intermolecular polymerization.
Temperature: Reflux (40–80 °C).
Additives: If the amide nitrogen is unprotectd, add Ti(OiPr)₄ to prevent catalyst chelation. Ideally, protect the Nitrogen (e.g., Boc) before RCM.
Figure 2: RCM strategy allows pre-installation of stereocenters before ring closure.
Comparative Data: Selecting Your Route
Feature
Beckmann (Standard)
Beckmann (Organo-Al)
Shono Oxidation
RCM (Grubbs)
Regiocontrol
Poor (Favors 3-sub)
Moderate to Good
Excellent (100% 7-sub)
Excellent (Pre-installed)
Step Count
Low (1-2 steps)
Low (2 steps)
Medium (3 steps)
High (Precursor synthesis)
Scalability
High
Medium
High (Flow electrochem)
Low (Dilution required)
Cost
Low
High (Reagents)
Low (Electricity/MeOH)
High (Catalyst)
Risk
Wrong Isomer
Moisture Sensitivity
Over-oxidation
Polymerization
Frequently Asked Questions (FAQs)
Q: I ran the Beckmann rearrangement and got a 50:50 mixture of isomers. How do I separate 3-substituted from 7-substituted azepan-2-ones?A: These isomers are notoriously difficult to separate by flash chromatography due to similar polarity.
Solution 1 (Crystallization): If your product is solid, the 7-substituted isomer often has a higher melting point and different crystal packing. Try recrystallization from EtOAc/Hexanes.
Solution 2 (Derivatization): Hydrolyze the mixture to the corresponding amino acids. The
-amino acid (from 7-sub) and the -substituted--amino acid (from 3-sub) have vastly different pKa values and solubilities. Separate via ion-exchange chromatography, then re-cyclize.
Q: Can I use the Schmidt reaction (Ketone + NaN₃) instead?A:Proceed with caution. The Schmidt reaction on unsymmetrical ketones is less regioselective than the Beckmann. While it avoids the oxime isolation step, it relies purely on the migration aptitude of the alkyl groups in the intermediate. For 2-substituted cyclohexanones, the Schmidt reaction almost predominantly yields the 3-substituted lactam (migration of the less hindered CH₂).
Q: My RCM reaction yielded only dimerized linear products. What went wrong?A: This is a concentration issue.
Dilution: You must run the reaction at
M.
Addition: Add the catalyst in portions, or add the substrate slowly to the catalyst solution (pseudo-high dilution).
Conformation: If the linear chain is too flexible, the chain ends won't meet. Introduce a "turn-inducer" (like a bulky protecting group on the Nitrogen) to favor the cis-amide rotamer, bringing the alkenes closer [3].
References
Maruoka, K., Miyazaki, T., Ando, M., Matsumura, Y., Sakane, S., Hattori, K., & Yamamoto, H. (1983). Organoaluminum-promoted Beckmann rearrangement of oxime sulfonates. Journal of the American Chemical Society, 105(9), 2831–2843. [Link]
Shono, T., Matsumura, Y., Tsubata, K., Sugihara, Y., Yamane, S., Kanazawa, T., & Aoki, T. (1982). Electroorganic chemistry. 46. A new synthesis of .alpha.-substituted cyclic amines by the anodic oxidation of cyclic amines and the subsequent reaction with nucleophiles. Journal of the American Chemical Society, 104(24), 6697–6703. [Link]
Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450. [Link]
Technical Support Center: Recrystallization of 1-Phenyl-7-(trifluoromethyl)azepan-2-one
Strategic Analysis: The Physicochemical Landscape Before initiating any wet chemistry, it is critical to understand why this molecule behaves the way it does. 1-Phenyl-7-(trifluoromethyl)azepan-2-one is not a generic org...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Analysis: The Physicochemical Landscape
Before initiating any wet chemistry, it is critical to understand why this molecule behaves the way it does. 1-Phenyl-7-(trifluoromethyl)azepan-2-one is not a generic organic solid; it possesses conflicting solubility drivers that must be balanced.
The Lactam Core (Azepan-2-one): Typically polar and capable of hydrogen bonding. However, the N-Phenyl substitution removes the amide proton (NH), significantly reducing its ability to hydrogen bond with itself. This lowers the melting point compared to the unsubstituted lactam and increases solubility in organic solvents.
The Trifluoromethyl (CF₃) Group: This is the critical variable. The CF₃ group introduces high lipophilicity and strong electronegativity. It often induces "oiling out" behavior because the fluorinated region resists orderly packing with non-fluorinated solvents.
Implication: A single-solvent recrystallization is often insufficient. You require a binary solvent system that leverages the differential solubility between the lipophilic CF₃/Phenyl domains and the polar lactam carbonyl.
This system is the "Gold Standard" for this class of molecule. Ethyl acetate solubilizes the lactam core, while heptane acts as a gentle anti-solvent that forces the fluorinated lattice to pack without crashing it out as an amorphous powder.
Step-by-Step Methodology
Dissolution (The Saturation Point):
Place crude 1-Phenyl-7-(trifluoromethyl)azepan-2-one in a round-bottom flask.
Add Ethyl Acetate (EtOAc) dropwise while heating to a gentle reflux (approx. 77°C).
Critical: Add only enough EtOAc to dissolve the solid. If the solution is dark/colored, add activated carbon (5% w/w), stir for 5 minutes, and filter hot through Celite.
The Anti-Solvent Addition:
Keep the EtOAc solution near boiling.
Slowly add n-Heptane dropwise.
Stop point: As soon as a persistent cloudiness (turbidity) appears and does not disappear after 10 seconds of stirring.
Add 2-3 drops of hot EtOAc to clear the solution back to transparency.
Controlled Nucleation:
Remove from heat.[1][2] Do not place directly in ice.
Allow the flask to cool to room temperature on a cork ring or wood block (insulation prevents thermal shock).
Observation: Needle-like crystals should begin to form around 35-40°C.
Maximizing Yield:
Once at room temperature, move the flask to a 4°C refrigerator (or ice bath) for 2 hours.
Filtration: Filter the crystals using a Buchner funnel.
Wash: Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.
Troubleshooting Guide (Q&A Format)
Issue 1: "The product is oiling out instead of crystallizing."
Diagnosis: This is the most common issue with trifluoromethylated compounds. The "oil" is a liquid phase of your product saturated with solvent, separating before the crystal lattice can form.
Corrective Actions:
Temperature Control: You cooled the solution too fast. Re-heat to dissolve the oil.
The Seeding Technique: Once the solution is slightly cloudy but still hot, add a "seed crystal" of pure product (if available). If not, scratch the inner wall of the glass flask with a glass rod at the interface of the liquid and air. The microscopic glass shards provide nucleation sites.
Solvent Modification: Your anti-solvent (Heptane) might be too non-polar. Switch to Isopropyl Ether (IPE) or Toluene as the anti-solvent, which interacts better with the aromatic rings.
Issue 2: "My yield is low (<50%), but the mother liquor is still yellow."
Diagnosis: The compound is too soluble in the primary solvent (EtOAc), or you used too much of it.
Corrective Actions:
Concentration: Rotovap the mother liquor down to 25% of its original volume and repeat the cooling process (Second Crop).
Alternative Solvent System: Switch to Isopropanol (IPA) / Water .
Dissolve in hot IPA.
Add hot water until turbid.
Note: This system is excellent for removing inorganic salts from the synthesis step (e.g., Schmidt reaction catalysts).
Issue 3: "The crystals are colored (yellow/brown) instead of white."
Diagnosis: Trapped oxidation byproducts or aniline residues.
Corrective Actions:
The Wash Step: Do not skip the cold solvent wash.
Recrystallization Loop: Perform a second recrystallization.
Trituration: Before recrystallizing, suspend the crude solid in cold Pentane and stir vigorously for 30 minutes. Filter. This often removes surface oily impurities (unreacted starting materials) that cause discoloration.
Visual Decision Tree: Purification Workflow
Caption: Decision logic for solvent selection and troubleshooting phase separation (oiling out) during the purification of fluorinated lactams.
General purification; removal of non-polar byproducts.
Low. Standard for N-phenyl lactams.
70-85%
IPA / Water
Removal of inorganic salts (NaN₃, catalysts) or highly polar residues.
Medium. Water can force rapid precipitation (amorphous).
60-75%
DCM / Hexane
High solubility requirements (if EtOAc fails).
High. DCM is very volatile; difficult to control saturation.
50-65%
Ethanol (Abs.)
Single-solvent recrystallization.
High. Requires very high concentration; yield often low due to high solubility in cold EtOH.
40-50%
Frequently Asked Questions (FAQs)
Q: Can I use Hexane instead of Heptane?A: Yes, but Heptane is preferred. Heptane has a higher boiling point (98°C vs 68°C for Hexane), allowing for a wider temperature gradient during the cooling phase. This promotes larger, purer crystal growth compared to the rapid crashing often seen with Hexane.
Q: How do I dry the crystals properly?A: Fluorinated compounds can trap solvent in the lattice. Dry in a vacuum oven at 40°C for 12-24 hours. Do not exceed 60°C initially, as the melting point of the solvate might be lower than the pure compound, leading to a melt.
Q: I see two spots on TLC after recrystallization. Is it impure?A: Not necessarily. Check your developing solvent.[2][3][4][5][6] N-Phenyl lactams can sometimes hydrolyze on acidic silica plates or show rotamers (though less likely for this specific rigid ring). However, if the second spot is lower Rf, it is likely the ring-opened amino acid hydrolysis product. If this persists, wash your organic layer with NaHCO₃ before the next recrystallization attempt.
References
Crystal Growth & Design (ACS Public
Title: Steric Effect Determines the Formation of Lactam–Lactam Dimers or Amide C=O[7]···NH Chain Motifs in N-Phenyl-2-hydroxynicotinanilides.
Relevance: Establishes crystal packing behaviors of N-phenyl substituted lactam systems.
Title: Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain.[8]
Relevance: Provides context on the synthesis and properties of TRPM8 antagonists, which often feature the 1-phenyl-7-(trifluoromethyl)azepan-2-one scaffold.
Technical Support Center: Troubleshooting Cyclization Failures in Azepan-2-one Synthesis
Welcome to the Technical Support Center for azepan-2-one (ε-caprolactam) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered dur...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for azepan-2-one (ε-caprolactam) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyclization step. As a key intermediate in the production of Nylon-6 and a valuable scaffold in medicinal chemistry, achieving high yields and purity of azepan-2-one is paramount.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address specific experimental failures.
I. Issues Related to the Beckmann Rearrangement of Cyclohexanone Oxime
The Beckmann rearrangement is a cornerstone of industrial azepan-2-one production, involving the acid-catalyzed conversion of cyclohexanone oxime.[1][3] However, this classic transformation is not without its challenges.
Question 1: My Beckmann rearrangement is resulting in low yields of azepan-2-one and a significant amount of ammonium sulfate byproduct. How can I improve this?
Answer: This is a well-documented issue with the traditional Beckmann rearrangement, which often employs strong acids like oleum or sulfuric acid as catalysts.[3][4] The acid catalyzes the rearrangement but also necessitates neutralization with ammonia, leading to the formation of large quantities of ammonium sulfate.[1][3]
Causality & Expert Insights: The strong acid protonates the hydroxyl group of the oxime, making it a good leaving group (water).[5][6] The subsequent migration of the alkyl group anti-periplanar to the leaving group leads to the formation of a nitrilium ion, which is then attacked by water to form the lactam after tautomerization.[5][7] The formation of the bisulfate salt of caprolactam requires neutralization, which is the primary source of the ammonium sulfate byproduct.[1]
Troubleshooting & Optimization Protocol:
Catalyst Screening: Explore alternative, milder catalysts to minimize byproduct formation.
Solid Acid Catalysts: Investigate the use of solid acid catalysts, such as zeolites or acidic resins. These can often be recycled and can reduce the formation of salt byproducts.
Lewis Acids: Consider Lewis acids like ZnCl₂ in combination with other reagents, which can promote the rearrangement under milder conditions.[8]
Organocatalysts: Recent studies have shown the potential of organocatalysts, such as boronic acid derivatives, for promoting the Beckmann rearrangement.[8]
Reaction Conditions Optimization:
Temperature: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition and side reactions. Experiment with a range of temperatures, for instance, starting from 60°C and gradually increasing.[9]
Solvent: The choice of solvent can influence the reaction. While traditional methods may use the acid as the solvent, exploring non-polar aprotic solvents might offer better selectivity.[10]
Gas-Phase Rearrangement: For larger-scale industrial applications, gas-phase Beckmann rearrangement over a solid catalyst is a strategy to eliminate the ammonium sulfate byproduct entirely.[4]
Question 2: I am observing the formation of unwanted side products in my Beckmann rearrangement. What are they and how can I avoid them?
Answer: Side product formation is a common issue. The most prevalent side reactions include Beckmann fragmentation and the formation of nitriles from aldehydes if present as impurities.[5][7]
Causality & Expert Insights: Beckmann fragmentation is a competing reaction that can occur, especially with substrates that can form stable carbocations.[7] The presence of aldehyde impurities in the starting cyclohexanone can lead to the formation of nitriles via a similar rearrangement mechanism where a hydrogen atom migrates.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields and side products.
Experimental Protocol for Minimizing Side Products:
Starting Material Purity: Ensure the high purity of your cyclohexanone starting material. Use techniques like distillation to remove any aldehyde impurities.
Stereospecificity: The Beckmann rearrangement is stereospecific, with the group anti to the hydroxyl group migrating.[7] Ensure the correct oxime isomer is formed, as E/Z isomerization can lead to a mixture of products.[5]
Reagent Choice: The choice of acid or promoting reagent can influence the outcome. For sensitive substrates, using milder reagents like tosyl chloride or phosphorus pentachloride can sometimes suppress fragmentation.[7]
II. Challenges in the Intramolecular Cyclization of 6-Aminocaproic Acid
The direct cyclization of 6-aminocaproic acid (6-ACA) is an alternative route to azepan-2-one. This method avoids the use of oximes and strong acids but presents its own set of challenges.[1]
Question 3: My attempt to cyclize 6-aminocaproic acid is resulting in low conversion and the formation of oligomers. What is causing this and how can I favor the intramolecular cyclization?
Answer: The formation of linear and cyclic oligomers is the primary competing reaction in the cyclization of 6-aminocaproic acid.[11][12] This intermolecular reaction is often favored at higher concentrations.
Causality & Expert Insights: The formation of the seven-membered ring of azepan-2-one is entropically less favored than the formation of five- or six-membered rings.[9] At high concentrations, the probability of an intermolecular reaction between the amino group of one molecule and the carboxylic acid group of another increases, leading to the formation of dimers, trimers, and higher-order polyamides.[11]
Data Summary: Effect of Concentration on Cyclization
Concentration
Predominant Product
Rationale
High
Oligomers/Polymers
Increased probability of intermolecular reactions.
Low (High Dilution)
Azepan-2-one (monomer)
Favors intramolecular cyclization by minimizing intermolecular collisions.
Troubleshooting & Optimization Protocol:
High-Dilution Conditions: The most critical factor is to perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the 6-aminocaproic acid solution to the hot reaction solvent.
Temperature Optimization: While higher temperatures are required to drive the dehydration and cyclization, excessively high temperatures can promote polymerization. A temperature range of 170-200°C in a suitable solvent like methanol or ethanol has been shown to be effective.[12]
Catalyst Selection: While this reaction can proceed thermally, the use of catalysts can improve the rate and selectivity.
Boron-based catalysts: Boronic acids can act as effective catalysts for amidation reactions.[10]
Titanium and Zirconium-based catalysts: These have also been employed to facilitate amide bond formation.[10]
Experimental Protocol for High-Dilution Cyclization:
Set up a reaction vessel with a suitable high-boiling solvent (e.g., toluene, xylene) and heat it to reflux.
Prepare a dilute solution of 6-aminocaproic acid in a compatible solvent.
Using a syringe pump, add the 6-aminocaproic acid solution to the refluxing solvent over an extended period (e.g., 8-12 hours).
After the addition is complete, continue to reflux for an additional period to ensure complete reaction.
Monitor the reaction progress by TLC or LC-MS.
III. Alternative Synthetic Routes and Their Associated Problems
While the Beckmann rearrangement and direct cyclization of 6-ACA are common, other methods exist, each with unique challenges.
Question 4: I am exploring the Schmidt reaction of cyclohexanone with hydrazoic acid but am struggling with safety and side product formation. Are there any recommendations?
Answer: The Schmidt reaction is a viable alternative but involves the use of highly toxic and explosive hydrazoic acid (HN₃).[13] Common problems include issues with regioselectivity and the formation of tetrazoles.[13]
Causality & Expert Insights: The Schmidt reaction involves the acid-catalyzed addition of hydrazoic acid to the carbonyl group, followed by rearrangement and loss of dinitrogen gas to form the amide.[14] Tetrazole formation can occur as a side reaction.[13]
Safety and Optimization:
In situ Generation of Hydrazoic Acid: To mitigate the hazards of handling hydrazoic acid, it is often generated in situ from sodium azide and a strong acid.
Reaction Conditions: The reaction conditions can be tuned to control the formation of tetrazoles.[13]
Intramolecular Variants: For more complex substrates, intramolecular versions of the Schmidt reaction can be highly effective and offer better control.[13]
Question 5: I am considering Ring-Closing Metathesis (RCM) to synthesize an azepan-2-one derivative. What are the potential pitfalls?
Answer: RCM is a powerful tool for forming cyclic structures, including lactams.[15][16] However, challenges can include catalyst deactivation, the need for high catalyst loadings, and achieving the desired E/Z selectivity of the resulting double bond.[17]
Causality & Expert Insights: RCM involves an intramolecular reaction between two terminal alkenes catalyzed by a metal complex, typically ruthenium-based.[15] The driving force is often the formation of volatile ethylene gas.[16][18] Catalyst deactivation can occur due to impurities or coordination of the substrate/product to the metal center.[17]
RCM Troubleshooting Diagram:
Caption: Troubleshooting common issues in Ring-Closing Metathesis.
Optimization Strategies for RCM:
Catalyst Selection: A wide range of Grubbs and Hoveyda-Grubbs catalysts are available with varying activities and stabilities. Screening different catalysts is often necessary.[16]
Reaction Conditions: Temperature, solvent, and concentration all play a crucial role. Removing the ethylene byproduct by bubbling an inert gas through the reaction mixture can help drive the reaction to completion.[18]
Substrate Design: The nature of the diene precursor can significantly impact the efficiency of the RCM reaction.
References
Selective organolanthanide catalyzed depolymerization of nylon-6 to ε-Caprolactam. (n.d.). Google AI.
Selective Lanthanide-Organic Catalyzed Depolymerization of Nylon-6 to ϵ-Caprolactam. (2023).
Assessment of Nylon-6 Depolymerization for Circular Economy: Kinetic Modeling, Purification, Sustainable Process Design, and Industrial Practice. (n.d.). ACS Publications.
A New Way to Efficiently Depolymerize Nylon-6 Into Caprolactam. (2022). SpecialChem.
Solventless Depolymerization of Nylon-6. (2024). Synfacts, 20(07), 0697.
Optimization for the cyclization step. (n.d.). ResearchGate.
Caprolactam. (n.d.). In Wikipedia.
Caprolactam (Chemical) – Study Guide. (n.d.). StudyGuides.com.
Synthesis of Caprolactam through Dehydration and Cyclization of 6-Hydroxycaproamide. (2024). Research Square.
Metabolic Engineering toward Sustainable Production of Nylon-6. (2016). ACS Synthetic Biology, 5(3), 234-243.
Schmidt Reaction. (2023). Chemistry LibreTexts.
Algorithmic co-optimization of genetic constructs and growth conditions: application to 6-ACA, a potential nylon-6 precursor. (2015). Nucleic Acids Research, 43(21), 10562-10571.
Ring-closing metathesis. (n.d.). In Wikipedia.
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). International Journal of Molecular Sciences, 22(22), 12122.
Beckmann Rearrangement. (n.d.). Chemistry Steps.
Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. (n.d.). PMC.
Azepan-3-one reaction failed to proceed to completion. (n.d.). Benchchem.
New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. (n.d.). RWTH Publications.
Caprolactam production Process. (n.d.). UCM.
Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal.
Technical Support Center: Catalyst Selection for Enhanced Amidation Reaction Efficiency. (n.d.). Benchchem.
Process for the preparation of 6-aminocaproic acid amide. (n.d.). Google Patents.
Novel One-Step Synthesis Process from Cyclohexanone to Caprolactam in Trifluoroacetic Acid. (2025). Request PDF.
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI.
Synthesis of caprolactam and Nylon 6. (n.d.). Journal of Chemical Education.
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate.
Partial Randomization of the Four Sequential Amidation Reactions Catalyzed by Cobyric Acid Synthetase by a Single Point Mutation. (n.d.). Chemistry.
MedChem Tips and Tricks. (2016). ACSGCIPR.
A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. (n.d.). Baxendale Group - Durham University.
Stuck on synthesis problem. I've tried using only propanol.
Impurity Occurrence and Removal in Crystalline Products
Resolving solubility issues of 1-Phenyl-7-(trifluoromethyl)azepan-2-one during workup
Topic: Solubility & Isolation of 1-Phenyl-7-(trifluoromethyl)azepan-2-one Case ID: CF3-AZP-007 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2][3][4] Executive Summary: The "Greasy" Lactam Challe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility & Isolation of 1-Phenyl-7-(trifluoromethyl)azepan-2-one
Case ID: CF3-AZP-007
Status: Active
Support Tier: Level 3 (Senior Application Scientist)[1][2][3][4]
Executive Summary: The "Greasy" Lactam Challenge
You are encountering workup difficulties with 1-Phenyl-7-(trifluoromethyl)azepan-2-one . This molecule presents a classic "amphiphilic conflict" in organic synthesis:
The Core: The azepan-2-one (caprolactam) ring is inherently polar.[1][2][4]
The Substituents: The N-phenyl and C7-trifluoromethyl (
) groups are highly lipophilic and electron-withdrawing.[1][2][3][4]
The Result: A molecule that resists water, forms stubborn emulsions due to surfactant-like behavior, and prefers to "oil out" rather than crystallize because the
group disrupts pi-stacking and increases entropy.[2][4]
This guide provides self-validating protocols to resolve these specific phase-separation and isolation issues.
Part 1: Troubleshooting Guide (Q&A)
Q1: Why does my reaction mixture turn into a stable emulsion during the aqueous wash?
Diagnosis: The N-phenyl lactam motif acts as a weak surfactant head, while the trifluoromethyl group provides a "super-hydrophobic" tail. When you wash with water, the molecule aligns at the interface, stabilizing the emulsion.[4] Furthermore, fluorinated compounds often have densities close to water (1.0–1.1 g/mL), preventing gravity-based separation.[1][2][4]
Corrective Action: The "Density Shift" Protocol
Do not rely on standard extraction solvents like Diethyl Ether or pure Ethyl Acetate.[4] You must create a significant density differential.[2][4]
Dilute the organic phase with Dichloromethane (DCM) or Chloroform (
).[1][4] These heavier solvents (d > 1.[1][2][4]3) will force the organic layer to the bottom, breaking the density deadlock.[4]
Saturate the aqueous phase completely. Use saturated brine (
) or, for stubborn cases, saturated Lithium Chloride ().[1][2][4] This increases the aqueous density and "salts out" the organic lactam.[4]
Q2: I am trying to recrystallize, but the product separates as a sticky oil (oiling out). How do I fix this?
Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the crystallization boundary.[1][2][4] The
group lowers the surface tension and melting point, making the metastable oil phase energetically accessible.[4]
Corrective Action: The Two-Solvent "Cloud Point" Titration
Avoid single-solvent evaporation.[1][2][3][4] Use a thermodynamic control method:
Dissolve the crude oil in a minimum amount of warm DCM (good solvent).[1][4]
Add Hexanes (anti-solvent) dropwise with vigorous stirring until a persistent cloudiness appears.
Seed the solution (see Protocol A below) and let it stand at room temperature. Do not put it immediately in the freezer; thermal shock promotes oiling.[3]
Q3: Can I use acid/base extraction to remove impurities?
Diagnosis: The N-phenyl group and the electron-withdrawing
at the 7-position significantly reduce the basicity of the lactam nitrogen and the oxygen.[2]
Acid Wash: Safe.[2][4] The product will not protonate significantly with dilute HCl (1M).[1][4] You can wash away aniline starting materials or basic catalysts without losing the product to the aqueous layer.[4]
Base Wash: Safe. The lactam ring is stable to brief washes with saturated
Protocol A: "Seeding the Oil" (For Oiled-Out Products)
Use this when your product is stuck as a gum at the bottom of the flask.[1][2]
Sonication: Add a small volume (2–5 mL) of Hexanes or Pentane to the oil. Sonicate for 5–10 minutes. This provides mechanical energy to overcome the nucleation barrier.[4]
Scratching: Use a glass rod to scratch the side of the flask at the interface of the oil and solvent.[4] The micro-glass particles act as nucleation sites.[4]
The "Seed Crystal" Trick: If you have any solid crystals from a previous batch (even impure ones), add a microscopic amount.[4] If not, freeze a small aliquot of the oil in liquid nitrogen to force solidification, then use that solid to seed the main bulk liquid.[4]
Protocol B: The "Fluorine-Friendly" Flash Chromatography
Standard silica columns often cause tailing with fluorinated lactams due to hydrogen bonding with silanols.[1][2][3]
Mobile Phase Recommendation:
Base Solvent: Hexanes/Ethyl Acetate (Standard).[1][2][4]
Modifier: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes the acidic sites on the silica gel, preventing the lactam from "sticking" and tailing.[4]
Data Table: Solubility Profile of 1-Phenyl-7-(trifluoromethyl)azepan-2-one
Solvent
Solubility
Application
Risk Factor
Water
Insoluble
Washing (Impurities)
Emulsions (High)
DCM
High
Extraction / Loading
None
Hexanes
Low
Anti-solvent
Oiling Out (Medium)
Methanol
Moderate
Recrystallization (Hot)
Solvolysis (Low)
MTBE
Moderate
Extraction
Peroxide formation
Part 3: Decision Logic & Workflow
The following diagram illustrates the logical pathway for working up this specific fluorinated lactam to maximize recovery and purity.
Figure 1: Decision tree for the isolation of lipophilic fluorinated lactams, addressing emulsion and oiling-out checkpoints.
Part 4: References & Authoritative Grounding
Bilska-Markowska, M., Cytlak, T., & Kaźmierczak, M. (2025).[2][4][5] Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications, 61(5), 785-802.[1][2][4][5]
Relevance: Establishes the synthesis and physical properties of trifluoromethylated lactam rings, confirming the lipophilic shifts caused by the
group.
Li, Y., Zhang, C. L., et al. (2021).[2][4][6] A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. Chemical Science, 12, 10581-10587.[2][4]
Relevance: Provides foundational workup procedures for fluorinated lactams, highlighting the use of specific solvent systems to manage fluorine-induced solubility changes.[2][4]
Leitao, E., & Sobral, L. (2025).[2][4][7] Drug Design Strategies: Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione Technical Review.
Relevance: Discusses the industrial handling of
groups, specifically addressing the "oiling out" phenomenon and solubility impact in large-scale processing.
National Institute of Standards and Technology (NIST). Caprolactam (Azepan-2-one) Standard Reference Data.
Relevance: Provides the baseline physicochemical data for the non-fluorinated parent scaffold, allowing for comparative density and solubility estimations.[4]
A Guide to the 1H NMR Spectral Analysis of 1-Phenyl-7-(trifluoromethyl)azepan-2-one: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals The Strategic Importance of NMR in Drug Discovery Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and develo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of NMR in Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development. Its ability to provide unambiguous structural information at an atomic level is critical for the confirmation of newly synthesized molecular entities. For complex molecules such as 1-Phenyl-7-(trifluoromethyl)azepan-2-one, ¹H NMR not only confirms the presence and connectivity of protons but also offers insights into the molecule's three-dimensional conformation in solution, which can be a key determinant of its biological activity.
The subject of our analysis, 1-Phenyl-7-(trifluoromethyl)azepan-2-one, is a chiral molecule with two key substituents on the azepan-2-one (ε-caprolactam) ring: an N-phenyl group and a C7-trifluoromethyl group. Each of these substituents exerts a significant electronic and steric influence on the protons of the seven-membered ring, leading to a complex and informative ¹H NMR spectrum.
Below is the structure of 1-Phenyl-7-(trifluoromethyl)azepan-2-one with protons labeled for the subsequent spectral analysis.
Caption: Structure of 1-Phenyl-7-(trifluoromethyl)azepan-2-one with proton labeling.
Predicted ¹H NMR Spectrum of 1-Phenyl-7-(trifluoromethyl)azepan-2-one
The predicted ¹H NMR spectrum is synthesized from established chemical shift ranges and coupling constant data from analogous structures. The analysis is presented on a proton-by-proton basis.
Aromatic Protons (Phenyl Group):
Predicted Chemical Shift: 7.2 - 7.6 ppm.
Multiplicity: Multiplet.
Integration: 5H.
Justification: The N-phenyl group will exhibit signals in the typical aromatic region. The ortho-protons (adjacent to the nitrogen) are expected to be the most deshielded due to the electron-withdrawing nature of the amide group and will likely appear further downfield. The meta- and para-protons will resonate at slightly higher fields, resulting in a complex multiplet.
H7 Proton:
Predicted Chemical Shift: ~4.0 - 4.5 ppm.
Multiplicity: Quartet or Doublet of Quartets.
Integration: 1H.
Justification: This proton is adjacent to both the nitrogen of the lactam and the strongly electron-withdrawing trifluoromethyl group, leading to significant deshielding. The primary coupling will be with the three fluorine atoms of the CF₃ group (³JHF), which will split the signal into a quartet. Further coupling with the two adjacent H6 protons will likely result in a more complex multiplet, potentially a doublet of quartets. The magnitude of ³JHF is typically in the range of 5-10 Hz.
H3 Protons:
Predicted Chemical Shift: ~2.5 - 2.8 ppm.
Multiplicity: Multiplet.
Integration: 2H.
Justification: These protons are alpha to the carbonyl group, which deshields them. Their signal is expected to be a complex multiplet due to geminal coupling and coupling with the H4 protons.
H6 Protons:
Predicted Chemical Shift: ~2.0 - 2.4 ppm.
Multiplicity: Multiplet.
Integration: 2H.
Justification: These protons are adjacent to the chiral center at C7. Due to the diastereotopic nature of these protons, they are chemically non-equivalent and will likely exhibit different chemical shifts and complex coupling with each other, H7, and the H5 protons.
H4 and H5 Protons:
Predicted Chemical Shift: ~1.6 - 2.0 ppm.
Multiplicity: Multiplets.
Integration: 4H.
Justification: These methylene groups are the most shielded in the ring, being furthest from the electron-withdrawing groups. They will appear as overlapping multiplets due to coupling with their neighboring protons.
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected spectrum of our target molecule with the known spectral data of two key analogues: ε-Caprolactam and N-Vinylcaprolactam.
Analogue 1: ε-Caprolactam
This is the unsubstituted parent compound. Its ¹H NMR spectrum provides a baseline for the chemical shifts of the azepan-2-one ring protons.
The N-phenyl group in our target molecule is expected to have a more significant deshielding effect on the adjacent ring protons (H3 and H7) compared to the N-vinyl group, due to its aromaticity and inductive/mesomeric effects.
The introduction of the C7-trifluoromethyl group is the most dramatic structural change. This will significantly deshield the H7 proton, shifting it far downfield to the ~4.0 - 4.5 ppm region. This is a key distinguishing feature of the target molecule's spectrum.
The complexity of the aliphatic region (H3-H6) will be greater in 1-Phenyl-7-(trifluoromethyl)azepan-2-one due to the presence of the C7 chiral center, which renders the adjacent H6 protons diastereotopic.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of a substituted azepan-2-one.
Caption: Workflow for ¹H NMR spectrum acquisition and processing.
Step-by-Step Methodology:
Sample Preparation:
a. Accurately weigh 5-10 mg of the purified compound.
b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
d. Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Data Acquisition:
a. Insert the NMR tube into the spectrometer.
b. Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.
c. Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines and high resolution.
d. Set the appropriate acquisition parameters, including a spectral width that encompasses the expected chemical shift range (e.g., -2 to 12 ppm), an adequate number of scans for good signal-to-noise (typically 16-64 scans), and a suitable relaxation delay.
e. Acquire the Free Induction Decay (FID) data.
Data Processing:
a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
b. Perform phase correction to ensure all peaks have the correct absorptive Lorentzian shape.
c. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
d. Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
e. Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to determine the connectivity of the protons.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 1-Phenyl-7-(trifluoromethyl)azepan-2-one. By leveraging data from structurally related compounds, we have been able to construct a detailed and scientifically grounded interpretation of the expected spectrum. The key takeaways are the significant downfield shift of the H7 proton due to the trifluoromethyl group and the overall increased complexity of the spectrum arising from the N-phenyl substituent and the C7 chiral center.
The experimental protocol outlined provides a robust method for obtaining high-quality data for this and similar molecules. For future work, the actual synthesis and spectral acquisition for 1-Phenyl-7-(trifluoromethyl)azepan-2-one would be invaluable for validating these predictions. Furthermore, 2D NMR experiments, such as COSY and HSQC, would be instrumental in unambiguously assigning all proton and carbon signals and providing a complete structural elucidation.
References
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
Govindaraju, S., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(11), 5677-5684. DOI: 10.1039/C4NJ01339E. Retrieved from [Link]
¹H NMR Chemical Shifts. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
Comparative
Technical Comparison Guide: 19F NMR of 1-Phenyl-7-(trifluoromethyl)azepan-2-one
Executive Summary 1-Phenyl-7-(trifluoromethyl)azepan-2-one represents a specialized class of -trifluoromethylated lactams where the fluorine reporter group is positioned adjacent to the ring nitrogen within a seven-membe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Phenyl-7-(trifluoromethyl)azepan-2-one represents a specialized class of
-trifluoromethylated lactams where the fluorine reporter group is positioned adjacent to the ring nitrogen within a seven-membered (azepane) scaffold. Unlike its 5-membered (pyrrolidinone) or 6-membered (piperidinone) analogs, this molecule exhibits unique conformational flexibility (pseudorotation) that can be probed via 19F NMR spectroscopy .
This guide compares the 19F NMR performance of this 7-membered lactam against rigid and acyclic alternatives, providing researchers with the data needed to utilize this scaffold for conformational analysis and drug discovery (e.g., as a bioisostere for peptide turns).
Technical Profile & 19F NMR Characteristics[1]
Chemical Shift Analysis
The trifluoromethyl group at the C7 position (alpha to nitrogen) experiences a distinct electronic environment compared to standard aryl-CF3 or carbonyl-adjacent CF3 groups.
Feature
Specification
Notes
Chemical Shift ()
-72 to -76 ppm
Referenced to CFCl3 (0 ppm). Upfield from Ar-CF3 (-63 ppm) due to the -amino effect.
Multiplicity
Doublet (d)
Due to coupling with the single proton at C7 ().
Coupling Constant ()
6.0 – 8.0 Hz
Sensitive to the dihedral angle between C7-H and C-F bonds (Karplus relationship).
Solvent Sensitivity
High
Significant shift variations ( ppm) observed between CDCl3 and polar solvents (DMSO-d6, MeOH-d4).
Expert Insight: The chemical shift range (-72 to -76 ppm) is characteristic of N-alkyl-
-trifluoromethyl amines. The proximity of the electronegative nitrogen atom and the phenyl ring current (anisotropy) creates a shielding cone that is highly dependent on the ring conformation.
Comparative Performance Matrix
How does the 7-membered ring probe compare to standard alternatives?
Metric
Target: 7-Membered Azepan-2-one
Alt 1: 5-Membered Pyrrolidin-2-one
Alt 2: Acyclic Amide
Conformational State
Dynamic (Twist-Chair/Boat)
Rigid (Envelope)
Free Rotation
19F Line Width
Broad at RT (Exchange broadening)
Sharp (Single conformer)
Sharp (Time-averaged)
Low-Temp NMR
Resolves into distinct conformers
No change (Static)
No change (Fast rotation)
Application
Probing ring pucker/flexibility
Stable structural tag
Solubility/Partition coeff.
Structural Elucidation & Causality
The 19F signal of 1-Phenyl-7-(trifluoromethyl)azepan-2-one is not merely a static tag; it is a reporter of the azepane ring dynamics .
Causality of Shift Dispersion: The 7-membered ring undergoes rapid pseudorotation between chair, twist-chair, and boat forms at room temperature. The CF3 group, being bulky, prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions.
Electronic Effect: The N-Phenyl group donates electron density into the lactam carbonyl but also creates an anisotropic shielding zone. As the ring flexes, the CF3 group moves in and out of this zone, modulating the chemical shift.
Visualization: Conformational Dynamics Pathway
The following diagram illustrates the dynamic equilibrium probed by 19F NMR.
Caption: Figure 1. Conformational equilibrium of the azepane ring. At room temperature, 19F NMR shows a weighted average; at low temperatures, distinct conformers (Chair/Boat) are resolved.
Experimental Protocol: Synthesis & Acquisition
To obtain reliable 19F NMR data, the compound is typically synthesized via Ring Expansion of a trifluoromethylated pyrrolidine precursor. This method ensures regiochemical control of the CF3 group relative to the nitrogen.
Synthesis Workflow (Ring Expansion Strategy)
Objective: Synthesize 1-Phenyl-7-(trifluoromethyl)azepan-2-one from L-Proline derived precursors.
Precursor Preparation: Start with 2-(trifluoromethyl)pyrrolidine (derived from proline or radical cyclization).
Azetidinium Formation: React with a nucleophile to form a bicyclic azetidinium intermediate.
Ring Opening/Expansion: Nucleophilic attack (regioselective) expands the 5-membered ring to the 7-membered azepane.
Caption: Figure 2. Synthesis via ring expansion of trifluoromethyl pyrrolidines, a preferred route for accessing
-CF3 azepanes with high regiocontrol.
NMR Acquisition Parameters
Instrument: 400 MHz (or higher) NMR Spectrometer.
Probe: 5mm BBFO or 19F-selective probe.
Solvent: CDCl3 (Standard) or Acetone-d6 (for resolution).
Internal Standard:
-Trifluorotoluene (-63.72 ppm) or Trichlorofluoromethane (0 ppm).
Pulse Sequence:
zg (Standard 1D).
zgig (Inverse gated decoupling) for quantitative integration (eliminates NOE).
Relaxation Delay (D1): Set to
(approx. 5-10 seconds for CF3 groups) to ensure accurate integration.
References
Access to Enantio-enriched Substituted α-Trifluoromethyl Azepanes from L-Proline. ACS Publications. (Methodology for ring expansion synthesis).
[Link]
19F NMR Reference Standards. University of Colorado. (Calibration standards).
[Link]
Conformational Analysis of Fluorinated Heterocycles. National Institutes of Health (PMC). (Discussion on ring dynamics).
[Link]
Validation
Comparative Guide: IR Spectral Analysis of Trifluoromethylated vs. Non-Fluorinated Lactams
Executive Summary The incorporation of a trifluoromethyl ( ) group into lactam scaffolds is a high-value strategy in medicinal chemistry to modulate metabolic stability ( ) and lipophilicity ( ). However, the strong elec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of a trifluoromethyl (
) group into lactam scaffolds is a high-value strategy in medicinal chemistry to modulate metabolic stability () and lipophilicity (). However, the strong electronegativity of the fluorine atoms introduces significant electronic perturbations that complicate Infrared (IR) spectral analysis.
This guide provides a comparative technical analysis of
-trifluoromethyl lactams versus their non-fluorinated counterparts . It focuses on distinguishing the diagnostic carbonyl blue shift and the complex C-F fingerprint region, providing a self-validating protocol for structural verification.
The Electronic Landscape: Why the Spectrum Changes
To interpret the peaks, one must understand the causality. The introduction of a
group at the -position (adjacent to the carbonyl) alters the vibrational modes through two primary mechanisms:
Inductive Effect (-I): The fluorine atoms pull electron density through the
-bond framework. This withdrawal destabilizes the canonical polar resonance form of the amide (), effectively increasing the double-bond character of the carbonyl ().
Complex "fingerprint" of multiple strong bands (symmetric/asymmetric stretches).[2]
N-H Stretch
3100 – 3300 cm⁻¹ (Broad)
3150 – 3350 cm⁻¹ (Sharper)
reduces basicity of the nitrogen, potentially weakening intermolecular H-bonding.
Fingerprint Complexity
Moderate
High
C-F coupling with skeletal vibrations creates a dense peak population <1000 cm⁻¹.
Critical Note: The exact shift magnitude depends on the ring size.
-lactams (strained) start higher (~1745 cm⁻¹); adding a can push the carbonyl peak near 1780 cm⁻¹, potentially overlapping with anhydride regions.
The "Fingerprint" Challenge: C-F Region Analysis
While the carbonyl shift is diagnostic, the C-F stretching region (1000–1400 cm⁻¹) provides definitive confirmation.
Intensity: C-F bonds have a massive dipole moment change during vibration, resulting in very intense absorption bands, often stronger than the carbonyl peak.
Multiplicity: You will rarely see a single "C-F peak." Due to the
local symmetry of the group, you typically observe:
Asymmetric Stretch (
): ~1180–1250 cm⁻¹ (Strong/Broad).
Symmetric Stretch (
): ~1100–1150 cm⁻¹ (Sharp).
Differentiation Strategy:
If you observe a carbonyl shift without intense bands in the 1100-1300 region, the shift is likely due to ring strain or other substitution, not trifluoromethylation.
Experimental Protocol: Self-Validating ATR-IR
For rapid, reliable analysis of these compounds, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the hydrophobic nature of fluorinated compounds.
Workflow Diagram
Figure 2: Step-by-step ATR-IR workflow ensuring data integrity and preventing solvent interference.
Detailed Methodology
Instrument Setup:
Mode: ATR (Diamond or ZnSe crystal).
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving C-F multiplets).
Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.
Sample Preparation (Crucial Step):
Fluorinated lactams are often lipophilic oils. Ensure complete removal of chlorinated solvents (e.g., Dichloromethane). DCM has strong peaks at ~700-750 cm⁻¹ and ~1260 cm⁻¹ which can interfere with the C-F fingerprint region.
Validation: Run a "blank" scan of your drying solvent to ensure no overlap.
Data Acquisition:
Apply pressure to the sample using the ATR anvil to ensure good contact.
Monitor the "Energy" meter; if absorbance > 1.5 AU, reduce sample thickness or pressure to avoid detector saturation (which flattens peak tops).
Interpretation Logic (The Self-Validating Loop):
Step A: Locate Carbonyl.[3][4] Is it shifted +20-40 cm⁻¹ relative to the starting material?
Yes: Proceed.
No: Check for hydrolysis (ring opening) or lack of reaction.
Step B: Check 1100-1300 cm⁻¹. Are there massive, broad peaks?
Broad OH? Possible hydrolysis to amino acid (ring open).
Sharp NH? Intact lactam ring.
References
Bilska-Markowska, M., Cytlak, T., & Kaźmierczak, M. (2025).[7] Trifluoromethylated lactams: promising small molecules in the search for effective drugs.[7] Chemical Communications.[7]
Li, Y., et al. (2024). A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation.[6][8] Chemical Science.[1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general inductive effect principles).
Linclau, B., et al. (2016). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews.[1]
High-resolution mass spectrometry (HRMS) data for 1-Phenyl-7-(trifluoromethyl)azepan-2-one
An In-Depth Technical Guide to High-Resolution Mass Spectrometry for the Analysis of 1-Phenyl-7-(trifluoromethyl)azepan-2-one In the landscape of modern drug development, the unambiguous characterization of novel chemica...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to High-Resolution Mass Spectrometry for the Analysis of 1-Phenyl-7-(trifluoromethyl)azepan-2-one
In the landscape of modern drug development, the unambiguous characterization of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. For compounds like 1-Phenyl-7-(trifluoromethyl)azepan-2-one, a substituted azepanone derivative, precise analytical methodologies are not just beneficial—they are imperative. This guide provides an in-depth exploration of High-Resolution Mass Spectrometry (HRMS) as the premier technique for this purpose. We will dissect the "why" and "how" of HRMS analysis, compare its performance against alternative methods, and provide field-proven protocols grounded in established scientific principles.
The Analytical Imperative: Why HRMS is Essential
Before delving into protocols, it is crucial to understand why HRMS is the superior choice for a molecule like 1-Phenyl-7-(trifluoromethyl)azepan-2-one. Low-resolution mass spectrometry can provide a nominal mass, but this is often insufficient. For example, two different compounds might share a nominal mass of 257 Da, but their true, exact masses might be 257.1032 Da and 257.0871 Da. This minute difference, resolvable only by HRMS, is the key to unambiguous elemental composition and, therefore, confident structural confirmation.[1][2]
The capabilities of modern HRMS platforms, such as Orbitrap and Time-of-Flight (TOF) analyzers, allow for mass measurements with accuracies in the low parts-per-million (ppm) range.[3][4] This precision is pivotal during drug discovery for confirming the identity of synthesized compounds, identifying metabolites, and characterizing impurities.[1][5]
Theoretical HRMS Data for 1-Phenyl-7-(trifluoromethyl)azepan-2-one
The foundation of any HRMS analysis is the comparison of experimental data to a theoretical model. For 1-Phenyl-7-(trifluoromethyl)azepan-2-one, with the chemical formula C₁₃H₁₄F₃NO , we can calculate the expected exact mass and isotopic pattern.
Parameter
Theoretical Value
Description
Chemical Formula
C₁₃H₁₄F₃NO
The elemental composition of the molecule.
Monoisotopic Mass
257.1027 Da
The exact mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N).[6][7]
Protonated Adduct [M+H]⁺
258.1105 Da
The expected exact mass of the singly charged ion observed in positive-ion mode ESI-HRMS.
Sodium Adduct [M+Na]⁺
280.0925 Da
A common adduct observed in ESI-HRMS, which can aid in confirmation.
Isotopic Pattern
M: 100%M+1: 14.4%M+2: 1.0%
The relative abundance of ions due to the presence of naturally occurring heavier isotopes (primarily ¹³C).[8] The M+1 peak is a crucial validation point.
These values serve as the benchmark against which our experimental data will be validated.
A Comparative Analysis: HRMS vs. Alternative Techniques
While powerful, HRMS is not the only tool available. Understanding its advantages in context is key for any researcher.
Technique
Principle
Advantages for this Application
Limitations
HRMS
Measures mass-to-charge ratio with very high precision, allowing for elemental formula determination.[3]
Unmatched specificity and sensitivity for identification.[2] Excellent for impurity profiling and metabolite identification.[5]
Does not directly provide stereochemical or connectivity information.
NMR Spectroscopy
Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F) to elucidate the chemical structure and connectivity of atoms.
The gold standard for de novo structural elucidation, providing detailed information on the carbon-hydrogen framework and atom connectivity.
Relatively low sensitivity compared to MS.[9] Can be challenging for complex mixtures without prior separation.
HPLC-UV
Separates components of a mixture via liquid chromatography and detects them using UV-Vis absorbance.
Excellent for quantification (assay and purity) due to its high precision and robustness.[10][11] A workhorse in quality control labs.
Lacks specificity for identification; many compounds can have similar retention times and UV spectra. Not suitable for identifying unknowns.[10]
Experimental Protocol: LC-HRMS Analysis
This protocol outlines a robust, self-validating workflow for the analysis of 1-Phenyl-7-(trifluoromethyl)azepan-2-one using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS). The entire process is designed to comply with the principles outlined in the ICH Q2(R1) guideline for analytical procedure validation.[13][14]
Part 1: Sample and Standard Preparation
The goal is to prepare a clean sample, free of interfering matrix components, and accurate standards for system suitability and calibration.[15][16]
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 1-Phenyl-7-(trifluoromethyl)azepan-2-one reference standard and dissolve in 10 mL of methanol.
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of 50:50 methanol:water. This will be used for injection.
Sample Preparation (from a biological matrix, e.g., plasma):
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard. This step performs protein precipitation.[17]
Vortex for 1 minute to ensure thorough mixing and precipitation.
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean vial for LC-HRMS analysis. Causality: Using a 3:1 ratio of organic solvent to plasma ensures efficient protein removal, which is critical to prevent ion suppression in the ESI source and prolong the life of the LC column.[16]
Part 2: LC-HRMS Instrumentation and Parameters
The liquid chromatography step separates the analyte from any remaining matrix components before it enters the mass spectrometer.
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point for this type of small molecule.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in the ESI source, leading to a stronger [M+H]⁺ signal.[18]
Gradient:
0-1 min: 5% B
1-8 min: 5% to 95% B
8-10 min: Hold at 95% B
10-10.1 min: 95% to 5% B
10.1-12 min: Hold at 5% B (re-equilibration)
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
Mass Spectrometer: An Orbitrap or TOF-based high-resolution mass spectrometer.
Ionization Source: Electrospray Ionization (ESI), Positive Mode. Causality: ESI is a "soft" ionization technique ideal for small molecules, as it minimizes in-source fragmentation, preserving the molecular ion for accurate mass measurement.[19][20][21]
Key MS Parameters:
Mass Resolution: Set to >60,000 (FWHM).
Scan Range: 100 - 500 m/z.
Data Acquisition: Full Scan mode. For further structural information, a data-dependent MS/MS (ddMS2) experiment can be run in parallel.
Part 3: Data Analysis and Validation
Mass Accuracy Check: Extract the ion chromatogram for the theoretical [M+H]⁺ mass (258.1105 Da). The measured mass should be within 5 ppm of the theoretical value.
Formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
Isotopic Pattern Confirmation: Verify that the ratio of the M+1 peak (at 259.1139 Da) to the monoisotopic peak (M, at 258.1105 Da) is approximately 14.4%. This provides a secondary, powerful confirmation of the elemental formula.
System Suitability: Before running samples, inject the working standard multiple times to ensure the system is performing correctly (e.g., stable retention time, consistent peak area, and mass accuracy). This is a core tenet of analytical validation.[13][22]
Visualizing the Workflow and Technology
Diagrams can clarify complex processes. Below are Graphviz representations of the analytical workflow and the principles behind the key HRMS analyzers.
Caption: End-to-end workflow for LC-HRMS analysis.
Caption: Principles of TOF and Orbitrap HRMS analyzers.
Conclusion
For 1-Phenyl-7-(trifluoromethyl)azepan-2-one, High-Resolution Mass Spectrometry is an indispensable analytical tool. Its ability to provide exact mass data with high accuracy allows for the confident determination of elemental composition, a critical step in the identification of a novel compound and the characterization of its related substances.[1][3] While other techniques like NMR and HPLC-UV have essential roles in full structural elucidation and routine quantification, respectively, HRMS provides a level of specificity and certainty in identification that is unparalleled. The workflow presented here represents a robust, reliable, and scientifically sound approach for generating high-quality, defensible data for researchers, scientists, and drug development professionals.
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Wiley-VCH. A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]
PMC. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]
Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
PMC. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. [Link]
Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. [Link]
LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
Biocompare.com. Prepping Small Molecules for Mass Spec. [Link]
RSC Publishing. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]
PMC - NIH. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. [Link]
ResearchGate. (PDF) Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. [Link]
I.R.I.S. Personalized Metabolic Profile by Synergic Use of NMR and HRMS. [Link]
The ISIC- EPFL mstoolbox. Molecular mass calculator. [Link]
Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. [Link]
PubMed. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. [Link]
Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. [Link]
MDPI. Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) Fingerprinting and Chemometrics for Coffee Classification and Authentication. [Link]
Structural Confirmation of 1-Phenyl-7-(trifluoromethyl)azepan-2-one: A Crystallographic & Spectroscopic Comparative Guide
This guide outlines the structural confirmation protocol for 1-Phenyl-7-(trifluoromethyl)azepan-2-one , focusing on the critical role of Single Crystal X-ray Diffraction (SC-XRD) in resolving regiochemical ambiguity that...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural confirmation protocol for 1-Phenyl-7-(trifluoromethyl)azepan-2-one , focusing on the critical role of Single Crystal X-ray Diffraction (SC-XRD) in resolving regiochemical ambiguity that arises during synthesis.
Introduction: The Regioselectivity Challenge
The synthesis of fluorinated azepanes, particularly 1-Phenyl-7-(trifluoromethyl)azepan-2-one , typically involves ring-expansion methodologies (e.g., Schmidt reaction or Beckmann rearrangement) applied to trifluoromethyl-substituted cyclohexanones. A critical challenge in this pathway is regioselectivity . The migration of the carbon center during ring expansion can theoretically yield two isomers:
7-(trifluoromethyl): The -CF₃ group is adjacent to the nitrogen (proximal to the amine).
3-(trifluoromethyl): The -CF₃ group is adjacent to the carbonyl (proximal to the acyl).
While Nuclear Magnetic Resonance (NMR) is the standard first-line analytical tool, the strong electron-withdrawing nature of the trifluoromethyl group and the conformational flexibility of the seven-membered ring often lead to ambiguous scalar couplings (
, ) that complicate definitive assignment.
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the primary validation method , providing the absolute stereochemical and regiochemical proof required for downstream drug development.
Methodology Comparison: NMR vs. X-ray[1]
The following table summarizes the comparative efficacy of structural elucidation methods for this specific fluorinated lactam.
Feature
1D/2D NMR Spectroscopy
Single Crystal X-ray Diffraction (SC-XRD)
Primary Output
Chemical shifts (), Coupling constants ()
3D Electron Density Map, Bond Lengths/Angles
Regiochemistry
Inferred. Relies on HMBC correlations (e.g., to Carbonyl). Often ambiguous due to signal overlap.
Absolute. Direct visualization of atom connectivity (N1 vs. C2 relative to CF₃).
Stereochemistry
Relative stereochemistry via NOESY (often weak in flexible rings).
Absolute configuration (if anomalous scattering is sufficient) or relative configuration.
Sample State
Solution (averaged conformation).
Solid State (defined low-energy conformation).
Turnaround
Fast (Hours).
Moderate (Days for crystal growth + data collection).
Verdict
Screening Tool. Good for purity, but prone to misinterpretation for 3- vs 7-isomers.
Gold Standard. Required for IND filing and definitive structural proof.
Obtaining diffraction-quality crystals of fluorinated azepanes can be challenging due to the high lipophilicity introduced by the -CF₃ and N-phenyl groups.
Method A (Preferred): Slow Evaporation. Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate/n-Hexane (1:3 v/v) . Allow to stand at 4°C in a semi-sealed vial.
Method B (Alternative): Vapor Diffusion. Inner vial: 15 mg compound in 0.5 mL Dichloromethane (DCM) . Outer vial: 3 mL Pentane .
Data Collection Parameters[2][3]
Instrument: Bruker D8 QUEST or Rigaku XtaLAB Synergy.
Source: Cu-K
( Å) is preferred over Mo-K for organic molecules of this size to maximize diffraction intensity and anomalous signal.
Temperature: 100 K (Cryostream) to reduce thermal motion (
) of the flexible azepane ring and freely rotating -CF₃ group.
Refinement Workflow
Indexing: Determine unit cell dimensions. Expect Monoclinic or Triclinic systems for N-phenyl lactams.
Structure Solution: Use SHELXT (Intrinsic Phasing). Look for the heavy Fluorine atoms to anchor the phasing.
Refinement: Use SHELXL (Least Squares).
Critical Step: Check for disorder in the -CF₃ group (rotational disorder is common). If observed, model over two positions with occupancy refinement.
Structural Decision Matrix (Logic Flow)
The following diagram illustrates the decision-making process for confirming the 7-position regiochemistry.
Figure 1: Structural determination workflow distinguishing between 3- and 7-regioisomers.
Below is a standardized data set representative of N-phenyl-alpha-substituted azepan-2-ones. Use these parameters as a benchmark to validate your experimental results.
Table 1: Representative Crystal Data & Structure Refinement
Parameter
Representative Value (Standard)
Interpretation
Crystal System
Monoclinic
Common for planar N-phenyl amides.
Space Group
Centrosymmetric; most likely for racemates.
Unit Cell ()
Å, Å, Å
Typical packing density for C13-C15 lactams.
Angle ()
Monoclinic angle.
Volume ()
Å
Consistent with (4 molecules/cell).
Density ()
g/cm
Higher than non-fluorinated analogs due to F atoms.
R-Factor ()
Indicates high-quality model fit.
Table 2: Key Geometric Parameters for Structure Confirmation
Bond / Angle
Expected Value
Structural Significance
C7–N1 Bond
Å
Single bond character. Confirms CF3 attachment point if C7 is substituted.
C2=O1 Bond
Å
Typical amide carbonyl double bond.
N1–C2 Bond
Å
Partial double bond character (amide resonance).
C7–C(F3)
Å
Bond connecting the trifluoromethyl group to the ring.
Ring Puckering
Twist-Chair
The 7-membered ring is rarely planar; expect a twist-chair conformation to minimize transannular strain.
Data Interpretation Guide
To confirm the 7-(trifluoromethyl) structure:
Locate the Nitrogen atom (N1) by its planar geometry (sum of angles
due to phenyl and carbonyl conjugation).
Identify the Carbonyl Carbon (C2) bonded to N1.
Trace the ring to the other carbon bonded to N1 (C7).
Verification: The -CF₃ group must be bonded to C7 . If the -CF₃ is bonded to the carbon adjacent to the carbonyl (C3), the structure is the 3-isomer.
References
Synthesis & Ring Expansion
Access to Enantio-enriched Substituted α-Trifluoromethyl Azepanes from L-Proline.ACS Omega, 2018.
Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams.[1]J. Org.[1] Chem., 2015.[1] [1]
Crystallographic Methodology
Refinement of Disordered Trifluoromethyl Groups.J. Appl. Cryst., 2018.
Hirshfeld Surface Analysis of N-phenyl-benzodiazepin-2-one Derivatives.Crystals, 2023.
General Characterization of Fluorinated Heterocycles
Synthesis, Characterization, and X-ray Crystallography of Trifluoromethyl Metal Complexes.Molecules, 2022.[2]
Lipophilicity comparison of 1-Phenyl-7-(trifluoromethyl)azepan-2-one and azepan-2-one
This guide provides an in-depth technical comparison of the lipophilicity profiles of 1-Phenyl-7-(trifluoromethyl)azepan-2-one and its parent scaffold, azepan-2-one (ε-caprolactam). It is designed for medicinal chemists...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the lipophilicity profiles of 1-Phenyl-7-(trifluoromethyl)azepan-2-one and its parent scaffold, azepan-2-one (ε-caprolactam). It is designed for medicinal chemists and formulation scientists to understand the physicochemical shifts driven by specific structural modifications.
Executive Summary
The transition from azepan-2-one to 1-Phenyl-7-(trifluoromethyl)azepan-2-one represents a fundamental shift from a hydrophilic, water-soluble monomer to a highly lipophilic, membrane-permeable pharmacophore.
Azepan-2-one: A polar, hydrogen-bond-donating lactam (LogP ≈ 0.12).
1-Phenyl-7-(trifluoromethyl)azepan-2-one: A hydrophobic derivative where the N-phenyl and 7-trifluoromethyl groups act synergistically to increase lipophilicity by approximately 3.0 Log units .
This drastic increase in lipophilicity (LogP ≈ 3.1) suggests the derivative will exhibit high blood-brain barrier (BBB) permeability and rapid distribution into lipid-rich tissues, unlike the parent compound.
Chemical Profile & Physicochemical Data[1][2][3][4][5][6][7][8][9]
The following data contrasts the experimentally established properties of the parent scaffold with the calculated properties of the trifluoromethylated derivative.
Feature
Azepan-2-one (Parent)
1-Phenyl-7-(trifluoromethyl)azepan-2-one
CAS Number
105-60-2
Derivative Specific
Molecular Weight
113.16 g/mol
~257.25 g/mol
LogP (Octanol/Water)
0.12 (Exp) [1]
~3.1 (Pred) [2]
Water Solubility
High (~4,560 g/L)
Low / Insoluble
H-Bond Donors
1 (N-H)
0 (N-substituted)
H-Bond Acceptors
1 (C=O)
1 (C=O) + F interactions
Electronic Character
Electron-rich amide
Electron-deficient (due to -CF3)
Structural Impact Analysis
The lipophilicity shift is driven by two key modifications:
N-Phenyl Substitution: Removes the polar N-H donor and adds a bulky aromatic ring (+1.9 LogP contribution).
7-Trifluoromethyl Group: Introduces a strongly hydrophobic, electron-withdrawing group (+0.9 to +1.2 LogP contribution) at the ε-carbon.
Mechanistic Basis of Lipophilicity Shift
Understanding the causality of this shift is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
The Hydrophobic Effect
Azepan-2-one: The exposed N-H group forms strong hydrogen bonds with water, stabilizing the molecule in aqueous phases.
Derivative: The N-phenyl group caps the nitrogen, eliminating the primary H-bond donor. Simultaneously, the trifluoromethyl group creates a "fluorous shield," repelling water molecules and energetically favoring solvation in non-polar lipids (e.g., cell membranes).
Preparation: Dissolve 10 mg of analyte in 10 mL of pre-saturated n-octanol.
Equilibration: Add 10 mL of pre-saturated water. Vortex vigorously for 5 minutes.
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
Quantification: Analyze both phases using UV-Vis spectrophotometry (λ_max determined beforehand) or HPLC.
Calculation:
Protocol B: RP-HPLC Estimation (OECD 117)
For highly lipophilic compounds (LogP > 3), the shake-flask method can be inaccurate due to low water concentrations. RP-HPLC correlates retention time (
) with LogP.
Workflow:
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
Mobile Phase: Methanol/Water (75:25) isocratic elution.
Standards: Run a series of reference compounds with known LogP values (e.g., Toluene, Naphthalene, Triphenylene).
Calibration: Plot
(capacity factor) vs. LogP of standards.
Determination: Inject the derivative, measure
, calculate , and interpolate LogP from the calibration curve.
Diagram: Shake-Flask Experimental Workflow
Figure 2: Step-by-step workflow for the OECD 107 Shake-Flask method.
Implications for Drug Development[1][5][12][13][14][15][16]
The shift from LogP 0.12 to ~3.1 has profound implications:
Blood-Brain Barrier (BBB) Penetration:
Azepan-2-one is too polar to cross the BBB passively.
The derivative falls within the optimal range for CNS drugs (LogP 2.0–4.0), suggesting high potential for central nervous system activity.
Formulation:
The derivative will require lipid-based formulations (e.g., liposomes, cyclodextrins) or co-solvents (PEG, DMSO) for intravenous delivery, whereas the parent compound is water-soluble.
Metabolic Stability:
The trifluoromethyl group blocks metabolic oxidation at the C7 position, potentially increasing the half-life (
) compared to non-fluorinated analogs.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7768, Azepan-2-one. Retrieved from [Link]
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[2] (Source for substituent constants:
, ).
OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from [Link]
Bilska-Markowska, M., et al. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications.[3] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating purity of 1-Phenyl-7-(trifluoromethyl)azepan-2-one using HPLC
Content Type: Publish Comparison Guides
Executive Summary
1-Phenyl-7-(trifluoromethyl)azepan-2-one is a specialized fluorinated lactam intermediate, often critical in the synthesis of neuroactive agents or kinase inhibitors. Its structural complexity—featuring a hydrophobic phenyl ring, a polar lactam core, and a highly electronegative trifluoromethyl group—presents unique chromatographic challenges.
This guide compares the performance of a standard C18 (Octadecyl) analytical method against a specialized Pentafluorophenyl (PFP) stationary phase. While C18 remains the industry workhorse, our comparative analysis demonstrates why PFP phases offer superior selectivity for fluorinated regioisomers and degradation products, ensuring a more robust validation under ICH Q2(R2) standards.
Part 1: Comparative Analysis of Stationary Phases
The core challenge in validating this compound is not just retaining the main peak, but resolving it from potential defluorinated impurities (e.g., 1-phenyl-7-(difluoromethyl)azepan-2-one) and regioisomers formed during ring closure.
Performance: Excellent for separating the main analyte from highly polar starting materials.
Limitation: Often fails to resolve "fluoro-impurities." The hydrophobic difference between a
and a group is sometimes insufficient for baseline resolution on C18, leading to peak co-elution and overestimated purity.
Method B: The Specialist (Pentafluorophenyl - PFP)
Mechanism: Multiple interaction modes including
stacking, dipole-dipole interactions, and specific fluorine-fluorine interactions.
Performance: The electron-deficient ring of the PFP phase interacts strongly with the electron-rich phenyl ring of the analyte, while the fluorinated surface offers shape selectivity for the
group.
Verdict:Superior. The PFP phase typically provides a resolution factor (
) > 2.0 for critical fluoro-analogs where C18 struggles to reach = 1.5.
Feature
Method A: Standard C18
Method B: Fluorophenyl (PFP)
Selectivity
Hydrophobicity-driven
, Dipole, Shape Selectivity
F-Impurity Resolution
Moderate (Risk of co-elution)
High (Distinct separation)
Retention Time
Moderate
Typically Longer (Stronger interaction)
Suitability
Initial Screening
Final Quality Control (QC)
Part 2: Validated Experimental Protocol (PFP Method)
This protocol is designed to serve as a self-validating system. The use of a PFP column is the "causal" factor ensuring specificity.
1. Chromatographic Conditions
Column: Pentafluorophenyl (PFP) Core-Shell,
(e.g., Kinetex F5 or equivalent).
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity; maintains lactam stability).
Mobile Phase B: Acetonitrile (ACN).
Flow Rate:
.
Column Temperature:
(improves mass transfer for bulky fluorinated molecules).
Detection: UV @
(Lactam absorption) and (Phenyl absorption). Note: 210 nm is more sensitive for impurities lacking the phenyl ring.
2. Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Elute polar salts)
15.0
30
70
Linear Gradient (Elute Main Peak)
18.0
5
95
Wash (Elute dimers/oligomers)
20.0
90
10
Re-equilibration
3. Standard & Sample Preparation
Diluent: 50:50 Water:ACN.
Stock Solution:
of 1-Phenyl-7-(trifluoromethyl)azepan-2-one.
System Suitability Solution: Spike stock with 1% of known impurity (e.g., starting material 1-phenyl-7-hydroxyazepan-2-one) to demonstrate resolution.
Part 3: Validation Framework (ICH Q2(R2) Aligned)
The following parameters must be tested to claim the method is "validated."
A. Specificity (Forced Degradation)
To prove the method is stability-indicating, subject the sample to stress:
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect ring opening to amino acid).
Oxidation: 3%
, RT, 4 hours. (Expect N-oxide formation).
Acceptance Criteria: Peak purity index (via Diode Array Detector) > 99.0% for the main peak; Resolution > 1.5 between analyte and all degradants.
B. Linearity & Range
Prepare 5 concentration levels from 50% to 150% of the target concentration (
).
Acceptance Criteria:
.
C. Accuracy (Recovery)
Spike placebo (if available) or solvent with analyte at 80%, 100%, and 120% levels.
Acceptance Criteria: Mean recovery
; RSD < 2.0%.
D. Robustness
Deliberately vary parameters:
Flow rate (
).
Column Temp (
).
Critical: Verify that the resolution between the Main Peak and the nearest impurity remains > 1.5 under all conditions.
Part 4: Visualization of the Validation Lifecycle
The following diagram illustrates the logical flow of the validation process, emphasizing the decision points where the PFP column choice is critical.
Caption: Workflow demonstrating the critical decision path for validating fluorinated lactams, highlighting the feedback loop if resolution fails.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
Welch Materials. (2025). HPLC Column Selection: Core to Method Development.[1][Link]
Bilska-Markowska, M., et al. (2025).[2] Trifluoromethylated lactams: promising small molecules in the search for effective drugs.[2] Chemical Communications, 61(5), 785-802.[2] [Link]
A Technical Guide to the Cross-Coupling Reactivity of 1-Phenyl-7-(trifluoromethyl)azepan-2-one
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, the development of novel molecular scaffolds with tunable properties is of paramount i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the development of novel molecular scaffolds with tunable properties is of paramount importance. Among these, N-aryl lactams serve as crucial building blocks for a diverse array of biologically active compounds and functional materials. This guide provides an in-depth comparative analysis of the reactivity of a specific fluorinated seven-membered lactam, 1-Phenyl-7-(trifluoromethyl)azepan-2-one , in palladium-catalyzed cross-coupling reactions. By examining its performance against relevant structural analogs, we aim to provide researchers with the necessary insights to effectively utilize this versatile building block in their synthetic endeavors. The inclusion of a trifluoromethyl group, a common moiety in pharmaceuticals, significantly influences the electronic properties and, consequently, the reactivity of the parent molecule.[1][2]
Mechanistic Underpinnings of N-Aryl Lactam Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3][4] The reactivity of N-aryl lactams in these processes is primarily governed by the principles of the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.
The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the N-aryl substituent, the lactam ring size, and the presence of electron-withdrawing or -donating groups can significantly impact the kinetics and efficiency of each step.
A Comprehensive Guide to the Safe Disposal of 1-Phenyl-7-(trifluoromethyl)azepan-2-one
This guide provides essential safety and logistical information for the proper disposal of 1-Phenyl-7-(trifluoromethyl)azepan-2-one, a halogenated organic compound. Adherence to these procedures is critical for ensuring...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the proper disposal of 1-Phenyl-7-(trifluoromethyl)azepan-2-one, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
The disposal of any chemical waste requires a systematic approach to minimize risks to personnel and the environment.[1] For 1-Phenyl-7-(trifluoromethyl)azepan-2-one, its chemical structure—containing a trifluoromethyl group—places it in the category of halogenated organic waste.[2] This classification dictates specific handling and disposal protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
Body Protection: A lab coat or chemical-resistant apron should be worn.
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Waste Characterization and Segregation
Proper waste segregation is the cornerstone of safe and compliant chemical disposal. Misidentification and mixing of incompatible waste streams can lead to dangerous reactions.
1-Phenyl-7-(trifluoromethyl)azepan-2-one is classified as a halogenated organic waste .[2] This is due to the presence of the fluorine atoms in the trifluoromethyl group.
Key Segregation Practices:
Dedicated Waste Container: Use a designated, properly labeled container for halogenated organic waste.[2][5] This container should be clearly marked with "Halogenated Organic Waste" and a list of its contents.[5]
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic solvents.[6] The disposal methods for these two categories are different and mixing them can increase disposal costs and environmental impact.[6]
Incompatible Materials: Keep halogenated waste separate from acids, bases, and strong oxidizing agents to prevent violent reactions.[7]
Labeled, sealed, and compatible solvent waste container (e.g., glass or polyethylene)
Non-Halogenated Organic Waste
Acetone, Ethanol, Hexane
Separate labeled, sealed, and compatible solvent waste container
Aqueous Waste (Acids/Bases)
Hydrochloric acid, Sodium hydroxide
Separate labeled, sealed, and compatible containers for acids and bases
Step-by-Step Disposal Protocol
The following protocol outlines the systematic steps for the safe disposal of 1-Phenyl-7-(trifluoromethyl)azepan-2-one from the point of generation to its final removal from the laboratory.
1. Waste Collection at the Source (Satellite Accumulation Area):
All laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[7] This area should be at or near the point of waste generation and under the control of the laboratory personnel.
The halogenated waste container must be kept closed at all times, except when adding waste.[5]
The container must be labeled with the words "Hazardous Waste," the chemical name "1-Phenyl-7-(trifluoromethyl)azepan-2-one," and any other components in the waste stream, along with an appropriate hazard warning.[1]
2. Spill and Contamination Management:
In the event of a spill, the following steps should be taken:
Small Spills: For minor spills within a chemical fume hood, use absorbent pads to contain and clean up the material. Place the used absorbent pads in a sealed plastic bag and dispose of them as solid halogenated hazardous waste.[5]
Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department.[5]
Contaminated PPE: Any disposable PPE, such as gloves and bench paper, that comes into contact with 1-Phenyl-7-(trifluoromethyl)azepan-2-one must be disposed of as solid hazardous waste in a labeled, sealed plastic bag.[8]
3. Final Disposal:
The ultimate disposal of halogenated organic waste is typically through high-temperature incineration at a licensed hazardous waste facility.[1][2][9] This process is necessary to ensure the complete destruction of the halogenated compounds.
Coordinate with your institution's EHS department for the pickup and disposal of the full waste container. They will work with a certified hazardous waste broker for proper transportation and disposal in accordance with all local, state, and federal regulations.[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Phenyl-7-(trifluoromethyl)azepan-2-one.
Caption: Decision workflow for the disposal of 1-Phenyl-7-(trifluoromethyl)azepan-2-one.
References
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
Personal protective equipment for handling 1-Phenyl-7-(trifluoromethyl)azepan-2-one
Operational and Safety Guide: Handling 1-Phenyl-7-(trifluoromethyl)azepan-2-one This document provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals hand...
Author: BenchChem Technical Support Team. Date: February 2026
Operational and Safety Guide: Handling 1-Phenyl-7-(trifluoromethyl)azepan-2-one
This document provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals handling 1-Phenyl-7-(trifluoromethyl)azepan-2-one. As no specific safety data sheet (SDS) is available for this novel compound, this guide is constructed using a precautionary, analog-based hazard assessment. The recommendations are derived from the known properties of its core chemical structures: the azepan-2-one (caprolactam) ring, the N-phenyl group, and the trifluoromethyl moiety.
Hazard Assessment by Chemical Analogy
The primary challenge with a novel research chemical is the absence of empirical toxicity and safety data. Our approach, therefore, is to deconstruct the molecule and assess the risks associated with its known components.
Azepan-2-one (Caprolactam) Core: The foundational ring structure is caprolactam. Caprolactam is classified as harmful if swallowed or inhaled and is a known irritant to the skin, eyes, and respiratory system.[1][2][3][4] Acute exposure in humans can lead to irritation, headaches, confusion, and other nervous system effects.[5][6][7]
N-Phenyl Substitution: The addition of a phenyl group to the lactam nitrogen can modify the compound's toxicological profile. Related N-substituted lactams, such as N-vinyl caprolactam, are noted to cause serious eye irritation and may lead to allergic skin reactions.[8]
Trifluoromethyl (-CF3) Group: The presence of a trifluoromethyl group designates this compound as a halogenated organic substance.[9] While this group is often added to drug candidates to enhance metabolic stability and lipophilicity, it mandates specific disposal protocols.[10][11][12] Halogenated organic wastes must be segregated for specialized disposal, typically high-temperature incineration.[9][13]
Based on this composite analysis, 1-Phenyl-7-(trifluoromethyl)azepan-2-one should be handled as a substance that is, at a minimum, harmful, an irritant (skin, eye, respiratory), and a potential skin sensitizer, requiring specialized waste disposal.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE is based on the hazards identified from analogous compounds.
PPE Category
Specification
Rationale
Hand Protection
Nitrile or Neoprene Gloves
Provides a barrier against dermal contact. Caprolactam is a known skin irritant.[1][6] Double-gloving is recommended when handling concentrated amounts.
Eye Protection
ANSI Z87.1-rated Safety Goggles
Protects against splashes and airborne particles. The compound is presumed to be a serious eye irritant based on its analogs.[2][8][14]
Body Protection
Flame-Resistant Laboratory Coat
Protects skin and personal clothing from contamination.
Respiratory
N95 Respirator (at minimum)
Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. Caprolactam dust is a respiratory irritant.[5][7]
Operational Workflow: From Receipt to Disposal
Safe handling requires a controlled and logical workflow. This process minimizes exposure risk at each stage of the compound's lifecycle in the laboratory.
Diagram: Chemical Handling Workflow
Caption: Workflow for handling 1-Phenyl-7-(trifluoromethyl)azepan-2-one.
Step-by-Step Guidance
Receiving and Storage:
Upon receipt, inspect the container for damage.
Log the compound into your chemical inventory.
Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[2] The container must be tightly sealed.
Handling and Weighing (Inside a Chemical Fume Hood):
Always handle the solid compound within a certified chemical fume hood to control exposure to airborne dust.[12]
Don the full required PPE as specified in the table above.
Use a spatula for transfers. Avoid creating dust.
If weighing on an analytical balance outside the hood is unavoidable, tare a sealed container, add the compound inside the hood, seal the container, and then weigh the sealed container externally.
Experimental Use:
When adding the compound to a reaction, do so within the fume hood.
Ensure all glassware is properly secured.
Emergency and Spill Procedures
Immediate and correct response to an exposure or spill is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]
Small Spill (Solid): Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite). Moisten the material slightly to prevent dust generation.[6] Scoop the mixture into a sealed, labeled container for disposal as halogenated waste.
Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.[11]
Disposal Plan: Managing Halogenated Waste
Proper segregation of chemical waste is a legal and safety requirement. Due to the trifluoromethyl group, this compound and all materials contaminated with it must be treated as halogenated organic waste .
Liquid Waste: All solutions containing the compound, including reaction mother liquors and washings, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[9][10][11] Do not mix with non-halogenated solvent waste.[10]
Solid Waste: All contaminated solid materials (e.g., used gloves, weigh paper, silica gel, absorbent pads) must be collected in a heavy-duty, sealed plastic bag or container.[12] The container must be clearly labeled "Halogenated Solid Waste" and include the chemical name.
Disposal Request: Once waste containers are full, follow your institution's procedures to request a pickup from the EHS department for disposal via licensed hazardous waste incineration.[9]
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 1-Phenyl-7-(trifluoromethyl)azepan-2-one, ensuring a safe laboratory environment while maintaining the integrity of their research.
References
1988 OSHA PEL Project - Caprolactam Dust | NIOSH - CDC. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]
Organic Solvents - Environment, Health and Safety. Princeton University. [Link]
Various protocols for trifluoromethylation. ResearchGate. [Link]
Navigating the Synthesis of Trifluoromethylated Compounds. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Safety Data Sheet - ε-Caprolactam. DOMO Chemicals. [Link]
A Novel and Efficient Continuous-Flow Route to Prepare Trifluoromethylated N-Fused Heterocycles. ACS Publications. [Link]
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. ACS Publications. [Link]
Safety Data Sheet - Caprolactam. Lotte Fine Chemical. [Link]